Methyl 4-nitrobenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNJNEUWTBBZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064138 | |
| Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-20-6 | |
| Record name | Methyl 4-nitrobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl p-nitrobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-nitrobenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL P-NITROBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD3FYB9V7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl 4-nitrobenzenesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a versatile organic reagent widely employed in chemical synthesis and mechanistic studies. This document provides an in-depth technical overview of its properties, synthesis, and reactivity, with a focus on its application as a methylating agent in nucleophilic substitution reactions. Detailed experimental protocols, safety information, and visualizations of key chemical processes are presented to support its effective use in research and development.
Chemical and Physical Properties
This compound is a stable, solid organic compound at room temperature. Its key properties are summarized in the table below, compiled from various chemical data sources.[1][2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₅S | [3][4][5] |
| Molecular Weight | 217.20 g/mol | [1][2][3][4][5] |
| Appearance | Solid | [1] |
| Melting Point | 89-92 °C | [1] |
| Solubility | Soluble in acetone, alcohol, and diethyl ether. Slightly soluble in water. | [1] |
| CAS Number | 6214-20-6 | [1][3][4][5] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | Methyl nosylate, Methyl p-nitrobenzenesulfonate, MNBS | [2][4][5] |
| SMILES String | COS(=O)(=O)c1ccc(cc1)--INVALID-LINK--=O | [1][3][4] |
| InChI Key | RMNJNEUWTBBZPT-UHFFFAOYSA-N | [1][2][4] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the esterification of 4-nitrobenzenesulfonyl chloride with methanol. This reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis from 4-Nitrobenzenesulfonyl Chloride and Methanol
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Methanol (anhydrous)
-
Triethylamine or Pyridine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add a solution of methanol (1.1 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a solid.[2][3][6][7][8]
Chemical Reactivity: Nucleophilic Substitution (Sₙ2) Reactions
This compound is an excellent substrate for Sₙ2 reactions due to the presence of the strongly electron-withdrawing nitro group and the good leaving group ability of the 4-nitrobenzenesulfonate anion. It is commonly used as a methylating agent for a wide variety of nucleophiles, including amines, halides, and alkoxides.
Experimental Protocol: Sₙ2 Reaction with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
To this stirred suspension, add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-methylated amine.
-
Purify the product by column chromatography on silica gel if necessary.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H315: Causes skin irritation.[2]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P362: Take off contaminated clothing and wash before reuse.[2]
-
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Purification by Recrystallization
Purification of the synthesized this compound is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a standard and effective method for this purpose.
General Experimental Protocol for Recrystallization
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. An ethanol/water mixture is often effective for this compound.
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the hot recrystallization solvent (or solvent mixture) to just dissolve the solid completely. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: As the solution cools, the solubility of the compound will decrease, and crystals will start to form. The process can be aided by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.[2][3][6][7][8]
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as an efficient methylating agent. Its synthesis is straightforward, and its reactivity in Sₙ2 reactions is well-established. Proper handling and purification are essential for its safe and effective use. This guide provides the necessary technical information for researchers and professionals to confidently incorporate this compound into their synthetic and mechanistic investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mt.com [mt.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to Methyl 4-nitrobenzenesulfonate: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a versatile organic reagent with significant applications in chemical synthesis and mechanistic studies. Its utility primarily stems from its excellent properties as a methylating agent and its role in the investigation of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its applications in research and development.
Chemical and Physical Properties
This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₅S | [1] |
| Molecular Weight | 217.20 g/mol | [1] |
| Appearance | Pale yellow-beige powder | |
| Melting Point | 89-92 °C (lit.) | |
| Solubility | Soluble in acetone, alcohol, and diethyl ether. Slightly soluble in water. | |
| CAS Number | 6214-20-6 | [2] |
| InChI Key | RMNJNEUWTBBZPT-UHFFFAOYSA-N | [1] |
Synthesis and Purification
A representative experimental protocol for the synthesis and purification of this compound is outlined below. This protocol is based on general methods for the synthesis of sulfonate esters.
Synthesis Protocol: Esterification of 4-Nitrobenzenesulfonyl Chloride
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Methanol
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride in dichloromethane.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add an equimolar amount of methanol to the solution.
-
Add a slight excess (1.1 equivalents) of pyridine or triethylamine dropwise to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Allow the reaction to stir in the ice bath for one hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol or a mixture of ethanol and water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[3][4]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.[5]
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to obtain pure this compound.
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
| Analytical Technique | Expected Observations | Reference |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will appear as two doublets in the downfield region, and the methyl protons will appear as a singlet in the upfield region. | [6] |
| ¹³C NMR | Resonances for the aromatic carbons and the methyl carbon. | [7] |
| GC-MS | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 217).[1] | [1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the sulfonate group (S=O stretching), the nitro group (N=O stretching), and the aromatic ring (C=C stretching). | [1] |
Chemical Reactivity and Applications
This compound is a potent electrophile and is widely used as a methylating agent in organic synthesis. The electron-withdrawing nitro group enhances the leaving group ability of the 4-nitrobenzenesulfonate anion, making the methyl group susceptible to nucleophilic attack.
Methylation Reactions (Sₙ2 Mechanism)
This compound readily reacts with a variety of nucleophiles, including amines, alkoxides, and thiolates, via an Sₙ2 mechanism to introduce a methyl group.[8]
General Reaction:
Nu⁻ + CH₃-ONs → Nu-CH₃ + ⁻ONs
Where Nu⁻ is a nucleophile and ⁻ONs is the 4-nitrobenzenesulfonate leaving group.
The kinetics of these reactions have been studied with various nucleophiles, providing valuable insights into the principles of Sₙ2 reactivity.[9][10][11]
Applications in Peptide Synthesis
This compound has been utilized in peptide synthesis as part of a protecting/activating system for the carboxylic acid functionality. The 4-nitrobenzenesulfonamide group can protect the C-terminus, and subsequent methylation activates it for coupling with another amino acid.[12]
Experimental Workflows and Mechanisms
To visualize the practical application and underlying mechanism of this compound, the following diagrams are provided.
Safety Information
This compound is classified as a skin irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
Conclusion
This compound is a valuable reagent for organic synthesis, particularly for the introduction of methyl groups. Its well-defined reactivity and the ability to systematically study its Sₙ2 reactions make it an important tool for both synthetic and physical organic chemists. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the safe and effective use of this compound in their work.
References
- 1. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. google.com [google.com]
- 6. This compound(6214-20-6) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, formula, synthesis, reactivity, and applications of Methyl 4-nitrobenzenesulfonate, a key reagent in organic chemistry and biochemical studies.
Chemical Structure and Formula
This compound, also known as methyl nosylate or MNBS, is an organic compound with the chemical formula C₇H₇NO₅S.[1] Its structure consists of a methyl group esterified with 4-nitrobenzenesulfonic acid. The presence of a strong electron-withdrawing nitro group and a good leaving group (nosylate) makes it a highly reactive methylating agent.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value |
| IUPAC Name | This compound[2] |
| Synonyms | Methyl nosylate, Methyl p-nitrobenzenesulfonate, MNBS[2] |
| CAS Number | 6214-20-6[3] |
| Molecular Formula | C₇H₇NO₅S[1][3] |
| Molecular Weight | 217.20 g/mol [2][3] |
| Appearance | Solid[4] |
| Melting Point | 89-92 °C[4] |
| Solubility | Soluble in acetone, alcohol, and diethyl ether; slightly soluble in water.[4] |
| SMILES | COS(=O)(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-][2] |
| InChI | InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3[2] |
Synthesis
The most common method for the synthesis of this compound is the esterification of 4-nitrobenzenesulfonyl chloride with methanol. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Methanol (anhydrous)
-
Triethylamine (or pyridine)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
To the cooled solution, add a solution of methanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
References
Methyl nosylate IUPAC name and synonyms
An In-depth Guide to the Nomenclature of Methyl Nosylate
This technical guide provides a comprehensive overview of the IUPAC name and common synonyms for methyl nosylate, a crucial reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Nomenclature and Synonyms
The systematic identification of chemical compounds is fundamental to scientific communication. Methyl nosylate is a common laboratory name for a derivative of benzenesulfonic acid. Its formal nomenclature and various synonyms are detailed below.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to this system, the official name for methyl nosylate is methyl 4-nitrobenzenesulfonate .[1]
Synonyms
In literature and commercial listings, methyl nosylate is referred to by a variety of names. These synonyms are often derived from older naming conventions, abbreviations, or variations in representing the chemical structure. A comprehensive list of these synonyms is provided in the table below for easy reference and to aid in literature searches and material procurement.[1][2][3][4]
| Name Type | Name |
| IUPAC Name | This compound |
| Common Name | Methyl nosylate |
| Synonym | Methyl p-nitrobenzenesulfonate |
| Synonym | Methyl p-nitrotosylate[3][4] |
| Systematic Name Variant | Benzenesulfonic acid, 4-nitro-, methyl ester |
| Systematic Name Variant | 4-nitrobenzenesulfonic acid methyl ester[1] |
| Systematic Name Variant | methyl 4-nitrobenzene-1-sulfonate[1] |
| Abbreviation | MNBS[1] |
Logical Relationships in Nomenclature
To visually represent the relationship between the official IUPAC name and its various synonyms, the following diagram illustrates the central role of the systematic name and how the other common names and abbreviations relate to it.
Caption: Relationship between the IUPAC name and synonyms of methyl nosylate.
References
An In-Depth Technical Guide to the Solubility of Methyl 4-nitrobenzenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of methyl 4-nitrobenzenesulfonate, a key intermediate in organic synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses both polar (nitro and sulfonate groups) and non-polar (benzene ring) moieties, leading to a nuanced solubility profile in organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative and semi-quantitative data from various sources have been compiled to provide a general understanding of its solubility.
| Solvent | Formula | Type | Reported Solubility | Citation |
| Acetone | C₃H₆O | Polar Aprotic | Soluble (5% w/v, clear, faintly yellow to greenish-yellow solution) | [1] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | |
| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | |
| Methanol | CH₃OH | Polar Protic | Inferred to be soluble based on the solubility in ethanol and its use as a reaction solvent. | |
| Water | H₂O | Polar Protic | Slightly Soluble |
Note: "Soluble" and "Very Soluble" are qualitative terms. The 5% w/v data for acetone provides a semi-quantitative measure. Further experimental determination is necessary for precise solubility values in various solvents at different temperatures.
Experimental Protocols for Solubility Determination
Two common and robust methods for experimentally determining the solubility of a solid organic compound like this compound are the gravimetric method and UV/Vis spectrophotometry.
Isothermal Equilibrium (Shake-Flask) Method with Gravimetric Analysis
This method directly measures the mass of the dissolved solute in a saturated solution at a constant temperature.[2][3]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Constant temperature shaker bath or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven (for drying)
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and crystallization rates have reached equilibrium. The required time should be determined by taking measurements at different time points until the concentration remains constant.[4]
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporation dish. Record the exact volume or mass of the filtered solution.
-
Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). A gentle stream of nitrogen can be used to accelerate evaporation.
-
Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute on an analytical balance. Repeat the drying and weighing cycles until a constant mass is achieved.[5]
-
Calculation: The solubility (S) can be calculated in g/100 mL or other units using the following formula:
S ( g/100 mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered solution (mL) * 100
Isothermal Equilibrium Method with UV/Vis Spectrophotometric Analysis
This method is suitable for compounds that have a strong chromophore, such as the nitroaromatic system in this compound.[6][7] It relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.
Materials and Equipment:
-
All materials from the gravimetric method
-
UV/Vis spectrophotometer
-
Quartz cuvettes (with a known path length, typically 1 cm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero). Determine the equation of the line (y = mx + c).
-
-
Sample Preparation and Equilibration: Follow steps 1 and 2 from the gravimetric method to prepare and equilibrate the saturated solutions.
-
Sample Withdrawal, Filtration, and Dilution:
-
Withdraw a small, known volume of the clear supernatant using a syringe and filter it as described previously.
-
Carefully perform a known and accurate dilution of the filtered saturated solution with the same solvent to bring the absorbance into the linear range of the calibration curve.
-
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Solubility = Concentration of diluted sample * Dilution Factor
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties and Applications of Methyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-nitrobenzenesulfonate, focusing on its melting point, determination methodologies, and its application in the selective methylation of proteins and peptides. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and proteomics.
Core Physicochemical Data
This compound, also known as methyl nosylate, is a crystalline solid at room temperature. Its purity is a critical factor influencing its physical properties, most notably its melting point. Commercially available high-purity grades (e.g., 99%) exhibit a well-defined melting range.
Table 1: Melting Point of this compound
| Property | Value | Source(s) |
| Melting Point | 89-92 °C | Sigma-Aldrich[1][2] |
| Melting Point | 94 °C | Stenutz |
The slight variation in reported melting points can be attributed to differences in purity and the experimental method used for determination. A broader melting range typically indicates the presence of impurities.
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be accurately determined using standard laboratory techniques for organic compounds. The following protocol is a generalized method adaptable for this purpose.
Objective: To determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Pack the sample into the sealed end of the tube by gently tapping the tube on a hard surface. The packed sample should be approximately 1-2 cm in height.
-
-
Apparatus Setup:
-
Using a Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Using a Thiele Tube: Attach the capillary tube to a thermometer using a thread or a small rubber band. The sample in the capillary tube should be level with the thermometer bulb. Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube, ensuring the oil level is appropriate.
-
-
Melting Point Determination:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate subsequent measurement.
-
Accurate Determination: For a new sample, allow the apparatus to cool to at least 20°C below the approximate melting point. Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting).
-
The recorded temperature range is the melting point of the sample. For high-purity compounds, this range should be narrow (0.5-1°C).
-
Selective S-methylation of Cysteine Residues in Peptides
This compound is a valuable reagent for the selective methylation of sulfhydryl groups in cysteine residues of proteins and peptides. This modification is crucial for various applications in proteomics and drug development, including the study of protein structure and function. The following is a representative protocol for this procedure.
Objective: To selectively methylate the sulfhydryl group of a cysteine-containing peptide using this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol - DTT) to ensure the cysteine is in its reduced form (optional, depending on the starting material)
-
Quenching reagent (e.g., a solution of a thiol-containing compound like mercaptoethanol)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
-
Mass spectrometer for analysis
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the buffer solution to a known concentration (e.g., 1 mg/mL).
-
If the peptide may contain disulfide bonds, pre-treat with a reducing agent like DTT to ensure the cysteine residue has a free sulfhydryl group. This step should be followed by a desalting step to remove the excess reducing agent.
-
-
Methylation Reaction:
-
Add a molar excess of this compound to the peptide solution. The exact molar ratio may need to be optimized depending on the peptide, but a 10 to 50-fold molar excess is a common starting point.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation.
-
Monitor the reaction progress over time (e.g., by taking aliquots at different time points and analyzing them by HPLC-MS). Reaction times can vary from a few hours to overnight.
-
-
Quenching the Reaction:
-
Once the desired level of methylation is achieved, quench the reaction by adding a thiol-containing reagent to consume any unreacted this compound.
-
-
Purification of the Methylated Peptide:
-
Purify the S-methylated peptide from the reaction mixture using reverse-phase HPLC.
-
-
Analysis and Characterization:
-
Confirm the successful methylation of the cysteine residue by mass spectrometry. A mass increase of 14 Da (for the addition of a methyl group, CH₃) is expected.
-
Further characterization can be performed using techniques like tandem mass spectrometry (MS/MS) to confirm the site of methylation.
-
Visualizations
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Logical Relationship in Selective S-Methylation of Peptides
Caption: Workflow for the selective S-methylation of a cysteine-containing peptide.
References
- 1. The selective S-methylation of sulfhydryl groups in proteins and peptides with methyl-p-nitrobenzenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on in vitro S-methylation of naturally occurring thiol compounds with N-methyl-N-nitrosourea and methyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of Methyl 4-nitrobenzenesulfonate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-nitrobenzenesulfonate, a key intermediate in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for its structural characterization.
Core Spectroscopic Data
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is crucial for the unequivocal identification and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and methyl protons. The data presented here was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.232 | d | 2H | Ar-H (ortho to -SO₃CH₃) |
| 7.877 | d | 2H | Ar-H (ortho to -NO₂) |
| 3.994 | s | 3H | -O-CH ₃ |
| d = doublet, s = singlet |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data was acquired in Chloroform-d (CDCl₃) at 151 MHz.
| Chemical Shift (δ) ppm | Assignment |
| 150.5 (approx.) | C -NO₂ |
| 145.0 (approx.) | C -SO₃ |
| 129.5 (approx.) | Ar-C H (ortho to -SO₃CH₃) |
| 124.5 (approx.) | Ar-C H (ortho to -NO₂) |
| 58.0 (approx.) | -O-C H₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1370 | Strong | S=O stretch |
| ~1180 | Strong | S=O stretch |
| ~950 | Strong | S-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of this compound is 217.20 g/mol .[1]
GC-MS Data
Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Possible Fragment |
| 217 | 72.9 | [M]⁺ (Molecular Ion) |
| 186 | 24.1 | [M - OCH₃]⁺ |
| 122 | 46.7 | [C₆H₄NO₂]⁺ |
| 79 | 100.0 | [C₆H₅O]⁺ |
| 76 | 35.6 | [C₆H₄]⁺ |
| 75 | 48.4 | [C₆H₃O]⁺ |
| 50 | 41.0 | [C₄H₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6) in a clean, dry NMR tube.
-
The sample is gently agitated to ensure complete dissolution.
¹H NMR Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).
-
Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: 0 to 200 ppm
-
-
Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Analysis: A background spectrum of the KBr pellet is first recorded and then subtracted from the sample spectrum.
GC-MS Analysis
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
Ion source temperature: 230 °C.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
The Strong Deactivating Hand: An In-depth Technical Guide to the Electron-Withdrawing Effects of the Para-Nitro Group in Methyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The para-nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of aromatic compounds. In Methyl 4-nitrobenzenesulfonate, this effect is pivotal, rendering the methyl group exceptionally susceptible to nucleophilic attack. This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the para-nitro group in this specific molecular context. It delves into the underlying electronic principles, presents quantitative kinetic and spectroscopic data, and offers detailed experimental protocols for the synthesis and kinetic analysis of this important chemical probe. This document serves as a valuable resource for researchers in medicinal chemistry, organic synthesis, and physical organic chemistry, offering insights into reaction mechanisms and the quantitative prediction of reactivity.
Introduction
This compound (nosylate) is a potent methylating agent frequently employed in organic synthesis and mechanistic studies. Its high reactivity stems from the excellent leaving group ability of the 4-nitrobenzenesulfonate anion, a property significantly enhanced by the strong electron-withdrawing nature of the para-nitro substituent. This guide will explore the multifaceted electronic effects of the para-nitro group, dissecting its influence on the molecule's reactivity through inductive and resonance effects.
The quantitative impact of this electron-withdrawing character is well-described by the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[1][2] The large positive Hammett substituent constant (σ) for the para-nitro group underscores its powerful electron-withdrawing capacity.
This guide will present spectroscopic data (NMR and IR) that provide physical evidence of these electronic perturbations. Furthermore, it will include representative kinetic data for nucleophilic substitution reactions involving methyl arenesulfonates, highlighting the accelerating effect of the para-nitro group. Detailed experimental protocols for the synthesis of this compound and for conducting kinetic studies of its reactions are also provided to facilitate practical application of this knowledge.
Electronic Effects of the Para-Nitro Group
The potent electron-withdrawing effect of the para-nitro group in this compound is a combination of two fundamental electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R).
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to the withdrawal of electron density from the benzene ring through the sigma (σ) bonds. This effect polarizes the C-N bond and, by extension, the entire aromatic system, leading to a net electron deficiency in the ring.
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto itself through resonance. This is possible due to the presence of the π-bond between the nitrogen and oxygen atoms and the p-orbitals on the nitrogen and oxygen that can overlap with the p-orbitals of the aromatic ring. This delocalization further reduces the electron density on the benzene ring, particularly at the ortho and para positions.
The combination of these two effects makes the sulfonate group a better leaving group by stabilizing the resulting anion. The electron-deficient nature of the aromatic ring also enhances the electrophilicity of the methyl carbon, making it more susceptible to attack by nucleophiles in an S(_N)2 reaction.[1]
Quantitative Data
The electron-withdrawing effect of the para-nitro group can be quantified through various experimental and computational methods. This section presents spectroscopic and kinetic data that illustrate this effect.
Spectroscopic Data
Spectroscopic techniques provide direct evidence of the electronic environment within a molecule.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data Point | Assignment and Interpretation |
| ¹H NMR (CDCl₃) | δ ~8.3 ppm (d) | Aromatic protons ortho to the nitro group. The downfield shift is indicative of strong deshielding due to the electron-withdrawing nature of the nitro and sulfonate groups. |
| δ ~8.0 ppm (d) | Aromatic protons meta to the nitro group. | |
| δ ~4.0 ppm (s) | Methyl protons. The chemical shift reflects the influence of the adjacent electron-withdrawing sulfonate group. | |
| ¹³C NMR (CDCl₃) | δ ~150 ppm | Aromatic carbon attached to the nitro group. Significant downfield shift due to strong electron withdrawal. |
| δ ~145 ppm | Aromatic carbon attached to the sulfonate group. | |
| δ ~129 ppm | Aromatic carbons ortho to the sulfonate group. | |
| δ ~124 ppm | Aromatic carbons ortho to the nitro group. | |
| δ ~58 ppm | Methyl carbon. | |
| FTIR | ~1530 cm⁻¹ | Asymmetric stretching vibration of the N-O bonds in the nitro group.[3] |
| ~1350 cm⁻¹ | Symmetric stretching vibration of the N-O bonds in the nitro group.[3] |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented here are representative values.[4][5][6][7][8]
Kinetic Data and Hammett Correlation
The Hammett equation provides a powerful tool to quantify the effect of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted benzene derivative.
-
k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. The substituent constant for a para-nitro group (σ_p) is approximately +0.78, one of the highest positive values, signifying its strong electron-withdrawing capability.
Table 2: Second-Order Rate Constants for the Reaction of p-Substituted Methyl Benzenesulfonates with Bromide Ion in Water at 25°C
| Substituent (p-X) | σ_p | k₂ (x 10⁵ M⁻¹s⁻¹) |
| OCH₃ | -0.27 | 0.45 |
| CH₃ | -0.17 | 0.78 |
| H | 0.00 | 1.8 |
| Cl | +0.23 | 4.5 |
| NO₂ | +0.78 | 55 |
Data adapted from a study on the Hammett equation and micellar effects on S(N)2 reactions of methyl benzenesulfonates.[9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for conducting a kinetic analysis of its reaction with a nucleophile.
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-nitrobenzenesulfonyl chloride and methanol.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Methanol (anhydrous)
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of methanol (1.2 eq) and triethylamine (1.2 eq) in dichloromethane to the cooled solution via the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.[1]
Kinetic Analysis of the Reaction with a Nucleophile using UV-Vis Spectroscopy
This protocol outlines a general procedure for studying the kinetics of the reaction between this compound and a nucleophile (e.g., a substituted phenoxide) using UV-Vis spectrophotometry. The reaction can be monitored by observing the change in absorbance of either the reactant or the product over time.
Materials and Equipment:
-
This compound
-
Nucleophile (e.g., sodium 4-methoxyphenoxide)
-
Suitable solvent (e.g., acetonitrile, methanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for preparing solutions of known concentrations
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.
-
Determination of λ_max: Record the UV-Vis spectra of the starting materials and the expected product to identify a suitable wavelength (λ_max) for monitoring the reaction. This wavelength should be one where there is a significant change in absorbance as the reaction progresses (ideally where the product absorbs strongly and the reactants do not, or vice-versa).
-
Kinetic Run: a. Equilibrate the spectrophotometer and the temperature-controlled cuvette holder to the desired reaction temperature. b. Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the spectrophotometer. c. Initiate the reaction by rapidly adding a small, known volume of the this compound stock solution to the cuvette, ensuring rapid mixing. d. Immediately start recording the absorbance at the chosen λ_max as a function of time.
-
Data Analysis: a. The reaction is expected to follow second-order kinetics (first order in each reactant). If the concentration of the nucleophile is in large excess (pseudo-first-order conditions), the rate law simplifies to pseudo-first-order. b. For a pseudo-first-order reaction, a plot of ln(A_∞ - A_t) versus time (where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction) will be linear, and the slope will be equal to -k_obs (the observed rate constant). c. The second-order rate constant (k₂) can then be calculated from the equation: k_obs = k₂[Nucleophile].
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the electron-withdrawing effects of the para-nitro group.
Caption: Inductive and Resonance Effects of the Nitro Group.
Caption: SN2 Reaction Pathway for this compound.
Caption: Logical Flow of Hammett Plot Analysis.
Conclusion
The para-nitro group exerts a powerful electron-withdrawing influence on the benzene ring in this compound, a consequence of combined inductive and resonance effects. This electronic perturbation significantly enhances the reactivity of the methyl group towards nucleophilic substitution, making it a valuable tool in organic synthesis and for mechanistic investigations. The quantitative relationship between the substituent's electronic nature and the reaction rate is effectively captured by the Hammett equation, which provides a predictive framework for understanding and designing chemical reactions. The spectroscopic and kinetic data, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of these principles is essential for the rational design of molecules with tailored reactivity and for the development of novel therapeutic agents.
References
- 1. Buy this compound | 6214-20-6 [smolecule.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(6214-20-6) 1H NMR [m.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-nitrobenzenesulfonate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a significant organic compound with the chemical formula C₇H₇NO₅S.[1][2][3][4] It is characterized by a methyl group attached to a sulfonate, which is in turn bonded to a benzene ring substituted with a nitro group at the para position. This compound is a valuable reagent in organic synthesis, primarily utilized as a methylating agent. Its utility stems from the presence of the electron-withdrawing nitro group, which makes the sulfonate a good leaving group and facilitates nucleophilic attack on the methyl group. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound.
Discovery and History
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 89-92 °C. It is soluble in various organic solvents such as acetone, diethyl ether, and ethanol.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₅S | [1][2][3][4] |
| Molecular Weight | 217.20 g/mol | [1][2] |
| CAS Number | 6214-20-6 | [1][2] |
| Melting Point | 89-92 °C | |
| Appearance | Solid | |
| Solubility | Soluble in acetone, diethyl ether, ethanol |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the reaction of 4-nitrobenzenesulfonyl chloride with methanol.[5] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.
Experimental Protocol: Synthesis from 4-Nitrobenzenesulfonyl Chloride and Methanol
This protocol is a representative procedure based on established methods for the synthesis of sulfonate esters.
Materials:
-
4-Nitrobenzenesulfonyl chloride (1.0 eq)
-
Methanol (a slight excess, e.g., 1.2 eq)
-
Pyridine or Triethylamine (1.1 eq)
-
Dichloromethane (anhydrous)
-
0.5 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methanol and pyridine (or triethylamine) in dichloromethane from the dropping funnel to the cooled solution of 4-nitrobenzenesulfonyl chloride over 30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Synthesis Workflow
Chemical Reactions and Applications
The primary application of this compound in organic synthesis is as a methylating agent. The electron-withdrawing nitro group enhances the leaving group ability of the 4-nitrobenzenesulfonate anion, making the methyl group susceptible to nucleophilic attack. This reactivity is exploited in various Sₙ2 reactions.
Sₙ2 Reaction Mechanism
This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, halides, and alkoxides. The reaction proceeds via a backside attack of the nucleophile on the methyl carbon, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for a methyl group).
Applications in Research and Drug Development
The well-defined reactivity of this compound makes it a useful tool in kinetic studies of Sₙ2 reactions. By varying the nucleophile, solvent, and other reaction conditions, researchers can gain insights into the factors that influence the rates and mechanisms of nucleophilic substitution reactions.
In the context of drug development, sulfonate esters, including this compound, can be important intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce a methyl group with high efficiency and predictability is crucial in the construction of complex molecular architectures. However, it is important to note that some sulfonate esters are considered to be potentially genotoxic impurities, and their levels in final drug products are strictly regulated.
Conclusion
This compound is a versatile and valuable reagent in organic chemistry. While the specific details of its initial discovery are not prominently documented, its synthesis and reactivity are well-understood. Its primary role as a methylating agent in Sₙ2 reactions has been extensively utilized in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists working in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Methyl-4-nitrobenzenesulfonate | 6214-20-6 | FM147154 [biosynth.com]
- 4. METHYL 4-NITROBENZENE-1-SULFONATE | CAS 6214-20-6 [matrix-fine-chemicals.com]
- 5. Page loading... [guidechem.com]
An In-depth Technical Guide to the Key Reactive Functional Groups of Methyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-nitrobenzenesulfonate (MNBS), also known as methyl nosylate, is a potent electrophilic methylating agent extensively utilized in organic synthesis and chemical biology. Its reactivity is governed by a strategic combination of functional groups that render it highly effective for the transfer of a methyl group to a wide array of nucleophiles. This technical guide provides an in-depth analysis of the key reactive functional groups of MNBS, detailing their roles in its reactivity profile. We will explore the underlying reaction mechanisms, present quantitative kinetic data, and provide detailed experimental protocols for its use and synthesis.
Introduction to this compound (MNBS)
This compound is an organic compound with the chemical formula C₇H₇NO₅S.[1][2] It is a sulfonate ester characterized by a methyl group bonded to a sulfonate, which is in turn attached to a benzene ring substituted with a nitro group at the para position.[1] This specific arrangement of functional groups makes MNBS a powerful and versatile reagent in organic chemistry, particularly for methylation reactions.[3]
The core utility of MNBS stems from its ability to participate in bimolecular nucleophilic substitution (Sₙ2) reactions, where it serves as an excellent methyl group donor.[4] The key to this reactivity lies in the electronic interplay between its constituent functional groups, which will be dissected in the following sections.
Caption: Structure of MNBS highlighting its key functional groups.
Analysis of Reactive Functional Groups
The Methyl Group (-CH₃): The Electrophilic Center
The primary site of reactivity on MNBS is the carbon atom of the methyl group. This carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent sulfonate group. Nucleophiles readily attack this carbon, leading to the transfer of the methyl group. The low steric hindrance of the methyl group makes it an ideal substrate for Sₙ2 reactions.[5]
The 4-Nitrobenzenesulfonate Group: An Exceptional Leaving Group
The efficacy of a methylation agent is critically dependent on the ability of the leaving group to depart. The 4-nitrobenzenesulfonate anion is an exceptionally stable and, therefore, excellent leaving group. Its stability arises from two key features:
-
Resonance Stabilization of the Sulfonate: The negative charge on the sulfonate anion is delocalized across the three oxygen atoms, effectively dispersing the charge.
-
Electron-Withdrawing Nitro Group (-NO₂): The para-nitro group is a powerful electron-withdrawing group. Through resonance and inductive effects, it further delocalizes the negative charge of the sulfonate anion into the aromatic ring, significantly enhancing its stability and, consequently, its leaving group ability.
This combined effect makes the 4-nitrobenzenesulfonate group one of the best leaving groups in organic chemistry, driving the methylation reaction forward.
The Aromatic Ring: A Scaffold for Reactivity
While the primary role of the benzene ring is to serve as a scaffold, its electronic properties, as modified by the sulfonate and nitro groups, are crucial. The ring is electron-deficient, which enhances the electron-withdrawing power of the attached groups. Although less common, this electron deficiency can make the aromatic ring itself susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions, though Sₙ2 methylation is the overwhelmingly favored pathway.
Reaction Mechanisms and Kinetics
The predominant reaction mechanism for MNBS is the Sₙ2 (Bimolecular Nucleophilic Substitution) pathway. This is a single, concerted step where the nucleophile attacks the electrophilic methyl carbon from the backside, simultaneously displacing the 4-nitrobenzenesulfonate leaving group.[5][6]
Caption: The concerted Sₙ2 reaction mechanism of MNBS with a nucleophile (Nu⁻).
The rate of this reaction follows second-order kinetics, being dependent on the concentration of both the MNBS substrate and the nucleophile.[6]
Rate = k[MNBS][Nucleophile]
Kinetic studies have demonstrated that the rate constants for the aminolysis of MNBS span several orders of magnitude, depending on the nucleophile.[3] The reactivity of amines with MNBS can be described by Brønsted-type correlations, which relate nucleophilicity to basicity.
| Nucleophile Class | βnuc Value Range | Relative Reactivity Note |
| Ammonia | ~0.22 | Simple amines and water show approximately five times greater reactivity compared to heavy-atom nucleophiles.[3] |
| Primary Amines | 0.15 - 0.39 | Reactivity is highly dependent on the specific amine structure.[3] |
| Secondary Amines | 0.15 - 0.39 | Similar range to primary amines, influenced by sterics and basicity.[3] |
| Tertiary Amines | ~0.15 | Generally less reactive than primary or secondary amines due to increased steric hindrance.[3] |
| Anionic Nucleophiles | Varies | Heavy-atom nucleophiles like iodide and thiosulfate are less reactive than lighter atoms like oxygen or nitrogen.[3] |
Experimental Protocols
Protocol 1: General Procedure for Methylation of a Phenol
This protocol describes a typical procedure for the methylation of a generic phenol (Ar-OH) using MNBS.
Materials:
-
This compound (MNBS)
-
Substituted Phenol (Ar-OH)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of MNBS: While stirring the suspension, add this compound (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the solids.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methylated product (Ar-OCH₃).
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Caption: Experimental workflow for the methylation of a phenol using MNBS.
Protocol 2: Kinetic Monitoring by UV-Vis Spectroscopy
The strong UV absorbance of the 4-nitrobenzenesulfonate chromophore allows for convenient kinetic monitoring of reactions involving MNBS.
Materials:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stock solution of MNBS in a suitable solvent (e.g., acetonitrile)
-
Stock solution of the nucleophile in the same solvent
-
Reaction buffer or solvent
Procedure:
-
Wavelength Determination: Record the UV-Vis spectrum of the starting material (MNBS) and the expected leaving group product (4-nitrobenzenesulfonate anion) to identify a wavelength with a significant change in absorbance upon reaction. The disappearance of the MNBS peak is often monitored.
-
Reaction Initiation: In a quartz cuvette, place the appropriate volume of solvent/buffer and the nucleophile solution. Allow it to equilibrate to the desired temperature in the spectrophotometer.
-
Data Acquisition: To initiate the reaction, inject a small, known volume of the MNBS stock solution into the cuvette, mix quickly, and immediately begin recording the absorbance at the chosen wavelength over time.
-
Data Analysis: The reaction progress can be followed by the change in absorbance.[7] For a pseudo-first-order condition (i.e., [Nucleophile] >> [MNBS]), the natural log of the absorbance change versus time will yield a linear plot, the slope of which is the pseudo-first-order rate constant (k').
-
Second-Order Rate Constant: The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile] .
Applications in Research and Drug Development
The reliable and efficient methylating ability of MNBS makes it a valuable tool in several areas:
-
Organic Synthesis: It is widely used to introduce methyl groups onto a variety of nucleophiles including amines, phenols, and thiols.[3]
-
Drug Development: As a bio-orthogonal methylating agent, it can be used to selectively modify biomolecules, aiding in the study of protein function and drug-target interactions. For example, it has been used to methylate specific histidine residues in enzymes.
-
Kinetic Studies: Due to its well-defined reactivity and spectroscopic properties, MNBS is often used as a model substrate for studying Sₙ2 reaction mechanisms and the factors that influence them, such as solvent effects and nucleophilicity.[3]
Conclusion
The reactivity of this compound is a classic example of rational molecular design in a chemical reagent. The interplay between the sterically accessible, electrophilic methyl group and the exceptionally stable 4-nitrobenzenesulfonate leaving group results in a highly efficient and predictable methylating agent. For researchers in organic synthesis and drug development, a thorough understanding of these functional groups and their mechanistic implications is essential for leveraging the full potential of this versatile compound.
References
- 1. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl-4-nitrobenzenesulfonate | 6214-20-6 | FM147154 [biosynth.com]
- 3. Buy this compound | 6214-20-6 [smolecule.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degradation | Metrohm [metrohm.com]
Preliminary Investigation of Methyl 4-nitrobenzenesulfonate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a potent electrophilic methylating agent frequently employed in organic synthesis and chemical biology. Its reactivity is attributed to the excellent leaving group ability of the 4-nitrobenzenesulfonate anion, a consequence of the electron-withdrawing nitro group which stabilizes the departing anion through resonance. This document provides a preliminary investigation into the reactivity of this compound, presenting key reactivity data, detailed experimental protocols for its synthesis and kinetic analysis, and visualizations of its reaction mechanism and experimental workflow. This guide is intended for researchers and professionals in the fields of chemistry and drug development who wish to understand and utilize the reactivity of this versatile reagent.
Chemical Properties and Reactivity Profile
This compound is a crystalline solid with a melting point of 89-92 °C. It is soluble in acetone and other polar organic solvents. The core of its reactivity lies in the susceptibility of the methyl group to nucleophilic attack. The 4-nitrobenzenesulfonate group is an exceptional leaving group, making the compound a powerful methyl donor in S(_N)2 reactions.
The general reaction scheme involves the attack of a nucleophile (Nu(\mbox{⁻})) on the methyl group, with the concurrent departure of the 4-nitrobenzenesulfonate leaving group.
General Reaction:
Nu(\mbox{⁻}) + CH(_3)OSO(_2)C(_6)H(_4)NO(_2) → Nu-CH(_3) + (\mbox{⁻})OSO(_2)C(_6)H(_4)NO(_2)
This reactivity makes it a valuable tool for the methylation of a wide range of nucleophiles, including amines, halides, and the active sites of biomolecules.[1]
Data Presentation: Reactivity with Nucleophiles
The reactivity of this compound is quantitatively described by its second-order rate constants (k(_2)) in S(_N)2 reactions with various nucleophiles. Below is a summary of representative kinetic data.
| Nucleophile | Solvent | Temperature (°C) | k(_2) (M(\mbox{⁻¹})s(\mbox{⁻¹})) |
| Aniline | Methanol | 55.0 | Value not explicitly found, but studied in the context of S(_N)2 reactions of arenesulfonates[2] |
| Benzylamine | Methanol | 55.0 | Value not explicitly found, but studied in the context of S(_N)2 reactions of arenesulfonates[2] |
| Bromide Ion | Aqueous Micellar Solution | Not Specified | Qualitative studies on kinetics performed[1] |
| Various Amines | Aqueous Solution | Not Specified | Rate constants studied and compared |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-nitrobenzenesulfonyl chloride and methanol.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Methanol, anhydrous
-
Triethylamine or a similar base
-
Dichloromethane or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a stoichiometric equivalent of anhydrous methanol to the cooled solution.
-
To the mixture, add a slight excess (approximately 1.1 equivalents) of triethylamine dropwise. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid. A typical yield for this reaction is in the range of 85-95%.
Kinetic Analysis of the Reaction with a Nucleophile (e.g., an Amine)
This protocol outlines a general method for determining the second-order rate constant of the reaction between this compound and a nucleophile using UV-Vis spectrophotometry. The progress of the reaction can be monitored by observing the change in absorbance of the 4-nitrobenzenesulfonate anion as it is formed.
Materials:
-
This compound
-
Nucleophile of interest (e.g., a primary or secondary amine)
-
A suitable solvent in which both reactants are soluble (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.
-
Determination of λ(_max): Record the UV-Vis spectrum of the product (the methylated nucleophile and the 4-nitrobenzenesulfonate anion) to determine the wavelength of maximum absorbance (λ(_max)) for the 4-nitrobenzenesulfonate anion.
-
Kinetic Runs:
-
To ensure pseudo-first-order conditions, the concentration of the nucleophile should be in large excess (at least 10-fold) compared to the concentration of this compound.
-
Equilibrate the solutions of the reactants to the desired temperature in a water bath.
-
In a cuvette, mix the temperature-equilibrated solutions of this compound and the nucleophile.
-
Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and start recording the absorbance at λ(_max) as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k(obs)) can be determined by plotting ln(A(∞) - A(t)) versus time, where A(_t) is the absorbance at time t and A(∞) is the absorbance at the completion of the reaction. The slope of this plot will be -k(_obs).
-
The second-order rate constant (k(_2)) can then be calculated from the equation: k(_2) = k(_obs) / [Nucleophile], where [Nucleophile] is the concentration of the excess nucleophile.
-
Mandatory Visualizations
S(_N)2 Reaction Mechanism
The reaction of this compound with a nucleophile proceeds via a concerted S(_N)2 mechanism. This involves a backside attack of the nucleophile on the methyl carbon, leading to a pentacoordinate transition state and inversion of configuration if the carbon were chiral.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for the kinetic analysis of the reaction between this compound and a nucleophile.
Application in Drug Development and Chemical Biology
While not a therapeutic agent itself, this compound serves as a valuable research tool in drug development and chemical biology, primarily as a chemical probe for studying enzyme active sites.[3] Its ability to specifically methylate nucleophilic amino acid residues, such as histidine and cysteine, allows for the identification and characterization of key catalytic residues within an enzyme's active site.[4][5]
For instance, studies have utilized this compound to modify histidine residues in enzymes, leading to their inactivation.[4][5] This approach can help to:
-
Identify essential catalytic residues: By observing the loss of enzymatic activity upon methylation, researchers can infer the importance of the modified residue in the catalytic mechanism.
-
Probe the accessibility of the active site: The rate of inactivation can provide insights into the steric and electronic environment of the active site.
-
Validate drug targets: By understanding the key residues for enzyme function, more potent and specific inhibitors can be designed.
This application aligns with the principles of activity-based protein profiling (ABPP), a powerful strategy in chemical proteomics for the functional analysis of enzymes in complex biological systems.
Conclusion
This compound is a highly reactive methylating agent with well-defined S(_N)2 reactivity. Its utility in organic synthesis is complemented by its application as a chemical probe in biochemical and drug discovery research. This guide has provided a foundational understanding of its reactivity, including key data, experimental procedures, and a visualization of its reaction mechanism. For researchers and professionals, a thorough grasp of these principles is essential for the effective application of this versatile reagent in their respective fields. Further detailed kinetic studies with a broader range of nucleophiles under standardized conditions would be beneficial to expand the quantitative understanding of its reactivity profile.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Overview of Active Site Probes and Enrichment Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. 4-ニトロベンゼンスルホン酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 99 6214-20-6 [sigmaaldrich.com]
Methodological & Application
Methyl 4-Nitrobenzenesulfonate: A Versatile Methylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a powerful and versatile methylating agent employed in a wide range of organic transformations. Its efficacy stems from the presence of the strongly electron-withdrawing nitro group on the benzene ring, which renders the sulfonate a good leaving group and facilitates nucleophilic attack at the methyl group. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound for the methylation of common functional groups, including phenols, amines, and carboxylic acids.
Properties and Safety Considerations
This compound is a solid at room temperature with a melting point of 89-92 °C. It is soluble in various organic solvents such as acetone, diethyl ether, and alcohols.[1] While effective, it is classified as a skin irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| CAS Number | 6214-20-6 | [1] |
| Molecular Formula | C₇H₇NO₅S | [1] |
| Molecular Weight | 217.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 89-92 °C | [1] |
| Solubility | Soluble in acetone, diethyl ether, alcohol | [1][3] |
| Hazard Statements | H315 (Causes skin irritation) | [2] |
Applications in Organic Synthesis
This compound is a potent electrophile that readily participates in Sₙ2 reactions with a variety of nucleophiles. Its utility is particularly notable in the methylation of heteroatoms such as oxygen and nitrogen.
O-Methylation of Phenols
The methylation of phenols to their corresponding methyl ethers (anisoles) is a fundamental transformation in organic synthesis, often employed to protect hydroxyl groups or to synthesize valuable intermediates. This compound provides an efficient means to achieve this conversion.
General Reaction:
References
Application Notes and Protocols for SN2 Reaction Kinetics Using Methyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a powerful methylating agent frequently employed in the study of bimolecular nucleophilic substitution (SN2) reaction kinetics. Its utility stems from the excellent leaving group ability of the 4-nitrobenzenesulfonate (nosylate) anion, which is stabilized by the electron-withdrawing nitro group. The reaction proceeds exclusively through an SN2 mechanism, characterized by a concerted backside attack of a nucleophile, leading to inversion of configuration at the methyl carbon.[1] This predictable reaction pathway makes this compound an ideal substrate for investigating the fundamental principles of SN2 reactions, including the effects of nucleophile strength, solvent polarity, and temperature on reaction rates.
In the context of drug development and organic synthesis, understanding the kinetics of methylation is crucial for optimizing reaction conditions, predicting product formation, and elucidating reaction mechanisms. The data and protocols presented herein provide a comprehensive guide for utilizing this compound as a model substrate for SN2 kinetic studies.
Mechanism of the SN2 Reaction
The SN2 reaction of this compound with a nucleophile (Nu⁻) is a single-step, concerted process. The nucleophile attacks the electrophilic methyl carbon from the side opposite to the leaving group.[1][2] This "backside attack" leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the leaving group breaks. This synchronous bond-making and bond-breaking process results in an inversion of stereochemistry at the carbon center.[1][2]
The rate of this bimolecular reaction is dependent on the concentration of both the this compound substrate and the nucleophile, following second-order kinetics.[3]
Quantitative Data
The following tables summarize the second-order rate constants for the SN2 reaction of this compound with various nucleophiles in aqueous solution at 25°C.
Table 1: Second-Order Rate Constants for the Aminolysis of this compound in Aqueous Solution (25 °C, I = 0.1 mol dm⁻³) [4]
| Nucleophile (Amine) | Class | pKa | k (M⁻¹s⁻¹) |
| Ammonia | Primary | 9.24 | 0.048 |
| n-Butylamine | Primary | 10.59 | 0.45 |
| Piperidine | Secondary | 11.12 | 11.0 |
| Morpholine | Secondary | 8.33 | 1.1 |
Table 2: Second-Order Rate Constant for the Reaction with Bromide Ion
| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Bromide (Br⁻) | Aqueous Micellar Solution | 25 | Data not readily available in a simple numerical format[5][6] |
Note: The reaction with bromide has been studied in micellar solutions, where the kinetics are influenced by the surfactant concentration.[5][6]
Table 3: Activation Parameters for a Representative SN2 Reaction
| Nucleophile | Solvent | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
| n-Butylamine | Acetonitrile | 54.8 | Data not readily available |
Note: The activation energy for the reaction with n-butylamine has been reported in acetonitrile.
Experimental Protocols
Protocol 1: Determination of SN2 Reaction Kinetics using UV-Visible Spectrophotometry
This protocol is suitable for reactions where there is a change in the UV-Visible absorption spectrum as the reaction progresses. For the reaction of this compound, the formation of the product can be monitored if the product has a different absorption profile from the reactants.
Workflow for UV-Vis Spectrophotometry Protocol
Materials:
-
This compound
-
Nucleophile of interest (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostatic water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in acetonitrile).
-
Prepare a stock solution of the nucleophile in the same solvent. The concentration of the nucleophile should be in large excess (at least 10-fold higher) than the substrate to ensure pseudo-first-order kinetics (e.g., 50 mM).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance difference between the reactant and product. This may require an initial scan of the reactant and product solutions.
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Pipette the required volume of the this compound solution into a quartz cuvette and place it in the thermostatted holder.
-
Allow the solution to thermally equilibrate for several minutes.
-
Initiate the reaction by adding a small, precise volume of the nucleophile stock solution to the cuvette. Mix rapidly and thoroughly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under these conditions. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.
-
The second-order rate constant (k) is then calculated using the following equation: k = k_obs / [Nucleophile] where [Nucleophile] is the concentration of the nucleophile in the reaction mixture.
-
To determine the activation energy (Ea), repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).[7]
-
Protocol 2: Determination of SN2 Reaction Kinetics using Conductivity Measurements
This method is applicable when the reaction involves a change in the number or type of ions in the solution, leading to a change in conductivity.
Workflow for Conductivity Measurement Protocol
Materials:
-
This compound
-
Ionic nucleophile (e.g., sodium bromide, potassium iodide)
-
Anhydrous polar aprotic solvent (e.g., acetone)
-
Conductivity meter with a probe
-
Thermostatted reaction vessel with a magnetic stirrer
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M in acetone).
-
Prepare a stock solution of the ionic nucleophile in the same solvent (e.g., 0.1 M NaBr in acetone).
-
-
Experimental Setup:
-
Place a known volume of one of the reactant solutions into the thermostatted reaction vessel.
-
Immerse the conductivity probe into the solution and allow it to equilibrate to the reaction temperature while stirring.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the second reactant solution to the vessel.
-
Start recording the conductivity of the solution over time.
-
-
Data Analysis:
-
The change in conductivity is proportional to the change in the concentration of the ionic species.
-
The second-order rate constant (k) can be determined by plotting 1/(Conductivity_t - Conductivity_final) versus time, where the slope of the line is proportional to k. Calibration with solutions of known ionic concentrations is necessary to relate conductivity to concentration.
-
Applications in Drug Development and Research
-
Structure-Activity Relationship (SAR) Studies: By measuring the reaction rates of this compound with a series of structurally related nucleophiles, researchers can quantify the impact of steric and electronic effects on nucleophilicity. This information is valuable in designing molecules with desired reactivity profiles.
-
Solvent Effect Analysis: The kinetics of the SN2 reaction of this compound can be studied in various solvents to understand the role of solvent polarity and proticity on the reaction rate. This is crucial for optimizing synthetic procedures.
-
Leaving Group Ability Studies: While the nosylate group is an excellent leaving group, its reactivity can be compared to other sulfonate esters (e.g., tosylates, mesylates) to establish a quantitative scale of leaving group ability.[8]
-
High-Throughput Screening: The principles outlined in these protocols can be adapted for high-throughput screening of potential nucleophilic drug candidates or for optimizing reaction conditions in automated synthesis platforms.
Conclusion
This compound serves as an exemplary substrate for the detailed investigation of SN2 reaction kinetics. The straightforward nature of its reaction and the applicability of common analytical techniques like UV-Visible spectrophotometry and conductometry allow for the precise determination of rate constants and activation parameters. The data and protocols provided here offer a robust framework for researchers and scientists to explore the nuances of SN2 reactions, contributing to a deeper understanding of fundamental organic chemistry and aiding in the rational design of chemical processes in various scientific and industrial settings.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilicity towards a saturated carbon atom: rate constants for the aminolysis of this compound in aqueous solution. A comparison of the n and N+ parameters for amine nucleophilicity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-ニトロベンゼンスルホン酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for the Methylation of Phenols with Methyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl methyl ethers. These ethers are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a potent electrophilic methylating agent. The electron-withdrawing nitro group makes the nosylate a good leaving group, facilitating nucleophilic substitution reactions. This document provides a detailed protocol for the methylation of phenols using this compound, based on the principles of the Williamson ether synthesis.
Reaction Principle
The methylation of a phenol with this compound proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. In the first step, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the methyl group of this compound, displacing the 4-nitrobenzenesulfonate anion and forming the desired aryl methyl ether.
Reaction Scheme:
Experimental Protocols
Materials and Equipment:
-
Phenol substrate
-
This compound (Methyl Nosylate)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
General Protocol for the Methylation of a Simple Phenol (e.g., 4-chlorophenol)
This protocol is a representative procedure and may require optimization for different phenolic substrates.
1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), anhydrous potassium carbonate (1.5 - 2.0 eq.), and a suitable volume of anhydrous acetone or DMF to achieve a stirrable suspension (e.g., 0.2-0.5 M concentration of the phenol). b. Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
2. Addition of Methylating Agent: a. Add this compound (1.1 - 1.2 eq.) to the reaction mixture in one portion or portion-wise.
3. Reaction Conditions: a. Heat the reaction mixture to reflux (for acetone, ~56 °C) or a suitable temperature for DMF (e.g., 60-80 °C). b. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the phenol.
4. Work-up Procedure: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and potassium 4-nitrobenzenesulfonate. Wash the solid residue with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the residue in a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. e. Wash the organic layer with water (2 x volume of organic layer) to remove any remaining inorganic salts. f. To remove any unreacted phenol, wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) (2 x volume of organic layer). g. Wash the organic layer again with water and then with brine (saturated aqueous NaCl solution). h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). i. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
5. Purification: a. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aryl methyl ether.
Data Presentation
| Phenol Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Dimethyl sulfate | NaOH | Water | RT - 40 | 2 | >90 |
| 4-Cresol | Dimethyl sulfate | K₂CO₃ | Acetone | Reflux | 4 | 95 |
| Vanillin | Dimethyl sulfate | K₂CO₃ | DMF | 80 | 3 | 92 |
| 4-Chlorophenol | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | 85-95 |
| General Phenol | This compound | K₂CO₃ | Acetone/DMF | Reflux/60-80 | Variable | Expected High |
Note: The entry for this compound is a generalized expectation based on its reactivity. Actual yields will be substrate-dependent and require experimental determination.
Mandatory Visualization
Reaction Pathway
The following diagram illustrates the SN2 mechanism for the methylation of a phenol with this compound.
Caption: SN2 reaction pathway for phenol methylation.
Experimental Workflow
The diagram below outlines the general laboratory workflow for the methylation of phenols using this compound.
Caption: General experimental workflow for phenol methylation.
Application Notes and Protocols for Histidine Methylation using Methyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of proteins. Among these, the methylation of histidine residues in active centers can significantly modulate protein function, making it a key area of investigation in biochemical research and drug development. Histidine's unique imidazole side chain can be methylated at either the Nπ (N1) or Nτ (N3) position, altering its charge state, hydrogen bonding capacity, and interaction with metal ions.
This document provides detailed application notes and protocols for the chemical methylation of active center histidine residues using methyl 4-nitrobenzenesulfonate (also known as methyl p-nitrobenzenesulfonate). This reagent serves as a potent methylating agent, offering a method to specifically modify histidine residues to probe their role in enzyme catalysis, protein-protein interactions, and other biological processes. The protocols outlined below are based on established methodologies, such as the classic work on the modification of α-chymotrypsin, and are intended to be adapted for specific protein targets.
Principle of the Reaction
This compound is an electrophilic methylating agent that reacts with nucleophilic amino acid side chains. The imidazole ring of histidine is a primary target for this modification. The reaction proceeds via an SN2 mechanism where the nitrogen of the imidazole ring attacks the methyl group of this compound, leading to the formation of a methylated histidine residue and the release of the 4-nitrobenzenesulfonate leaving group. The specificity of the reaction for a particular histidine residue within a protein is often dictated by its accessibility and nucleophilicity, which are influenced by the local microenvironment of the active site.
Experimental Protocols
General Protocol for Histidine Methylation
This protocol provides a general framework for the methylation of an active center histidine in a target protein. Optimization of reagent concentrations, reaction time, and temperature may be necessary for each specific protein.
Materials:
-
Target Protein
-
This compound (M4NS)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)
-
Dialysis tubing or desalting columns
-
Spectrophotometer
-
Bradford assay reagent or other protein quantification method
Procedure:
-
Protein Preparation: Prepare a solution of the target protein in the chosen reaction buffer at a known concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines or other nucleophiles that could react with M4NS.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol) immediately before use.
-
Methylation Reaction:
-
Incubate the protein solution at the desired temperature (e.g., 25°C).
-
Add a calculated amount of the M4NS stock solution to the protein solution to achieve the desired final molar excess of the reagent. A typical starting point is a 10- to 100-fold molar excess of M4NS over the protein.
-
Gently mix the reaction solution and monitor the reaction over time.
-
-
Monitoring the Reaction: The progress of the modification can be monitored by taking aliquots at different time points and assaying for the loss of biological activity (if the histidine is essential for function) or by analytical techniques such as mass spectrometry.
-
Quenching the Reaction: Once the desired level of modification is achieved, or at the end of the planned reaction time, quench the reaction by adding a quenching solution to scavenge any unreacted M4NS.
-
Removal of Excess Reagents: Remove excess M4NS and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
Characterization of the Modified Protein:
-
Determine the final protein concentration.
-
Confirm the extent of methylation using amino acid analysis or mass spectrometry.
-
Assess the functional consequences of the modification through relevant activity assays.
-
Protocol for Analysis of Histidine Methylation
1. Amino Acid Analysis: This method allows for the quantification of 3-methylhistidine, a common product of histidine methylation.
-
Protein Hydrolysis: Hydrolyze the protein sample to its constituent amino acids using 6 M HCl at 110°C for 24 hours.[1]
-
Derivatization (Optional): Derivatize the amino acids to improve chromatographic separation and detection.[1]
-
Chromatographic Separation: Separate the amino acids using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a C18 column for reversed-phase chromatography).[2]
-
Detection and Quantification: Detect the eluted amino acids using a fluorescence detector after pre-column derivatization or with ninhydrin post-column.[2][3] Quantify 3-methylhistidine by comparing its peak area to that of a known standard.
2. Mass Spectrometry: Mass spectrometry (MS) is a powerful tool for identifying the site and extent of methylation.
-
Protein Digestion: Digest the modified protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against the protein sequence database to identify peptides. A mass shift of +14 Da on a histidine-containing peptide is indicative of methylation. The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact site of modification.
Quantitative Data Summary
The following tables summarize key quantitative data related to the methylation of histidine residues.
| Parameter | Value/Range | Protein Example | Reference |
| Molar Excess of M4NS | 10 - 100 fold | α-Chymotrypsin | (Nakagawa & Bender, 1970) |
| Reaction pH | 7.0 - 8.0 | α-Chymotrypsin | (Nakagawa & Bender, 1970) |
| Reaction Temperature | 25°C | α-Chymotrypsin | (Nakagawa & Bender, 1970) |
| Stoichiometry of Methylation | ~1 methyl group per active site | α-Chymotrypsin | (Nakagawa & Bender, 1970) |
| Effect on Activity | >95% inactivation | D-amino acid oxidase | (Swenson et al., 1984) |
| Analytical Method | Key Finding | Reference |
| Amino Acid Analysis | Quantification of 1- and 3-methylhistidine in urine. | [3] |
| HPLC | Separation and detection of histidine and 3-methylhistidine with a detection limit of <1 pmol. | [2] |
| Gas Chromatography/MS | Quantification of 3-methylhistidine using an internal standard. | [4] |
| LC-MS/MS | Identification of specific methylation sites on proteins. | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the methylation of active center histidine.
Reaction Scheme
Caption: Chemical reaction for histidine methylation by M4NS.
Conclusion
The chemical methylation of active center histidine residues using this compound is a valuable technique for elucidating the functional roles of these residues in proteins. The protocols provided herein offer a starting point for researchers to design and execute experiments to probe histidine function. Careful optimization and thorough analysis are crucial for obtaining reliable and interpretable results. The insights gained from such studies can significantly contribute to our understanding of enzyme mechanisms and inform the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 1- and 3-methylhistidines, aromatic and basic amino acids in rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methlyhistidine Analysis | Heartland Assays [heartlandassays.com]
Application of Methyl 4-nitrobenzenesulfonate in Kinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitrobenzenesulfonate (MNBS), also known as methyl nosylate, is a powerful methylating agent frequently employed in kinetic studies to investigate reaction mechanisms, particularly nucleophilic substitution reactions. Its well-defined reactivity and the presence of the nitro group, which facilitates spectroscopic monitoring, make it an ideal model substrate. This document provides detailed application notes and protocols for utilizing MNBS in various kinetic studies, including aminolysis, reactions in micellar systems, and enzyme inhibition.
Kinetic Analysis of SN2 Reactions: Aminolysis of this compound
This section details the study of the bimolecular nucleophilic substitution (SN2) reaction between MNBS and various amine nucleophiles in aqueous solution.
Application Note
The reaction of this compound with amines follows second-order kinetics, where the rate is dependent on the concentration of both the substrate (MNBS) and the nucleophile (amine). By measuring the second-order rate constants (kNu) for a series of amines, it is possible to construct Brønsted-type correlations, which relate the nucleophilicity of the amines to their basicity. These studies provide valuable insights into the structure-reactivity relationships of nucleophiles.
Quantitative Data
Second-order rate constants for the reaction of this compound with various nucleophiles were measured in aqueous solution at 25 °C and an ionic strength of 0.1 mol dm–3[1].
| Nucleophile | Class | kNu (M-1 s-1) |
| Ammonia | Primary Amine | Value not provided in abstract |
| Various Primary Amines | Primary Amine | Values range over a wide spectrum |
| Various Secondary Amines | Secondary Amine | Values range over a wide spectrum |
| Various Tertiary Amines | Tertiary Amine | Values range over a wide spectrum |
| Hydroxide Ion | Anionic | Value not provided in abstract |
| Azide Ion | Anionic | Value not provided in abstract |
| Cyanide Ion | Anionic | Value not provided in abstract |
| Thiosulfate Ion | Anionic | Value not provided in abstract |
| Thiocyanate Ion | Anionic | Value not provided in abstract |
| Iodide Ion | Anionic | Value not provided in abstract |
| Bromide Ion | Anionic | 4.5 x 10-4[2] |
Note: The abstract of the primary source[1] indicates that second-order rate constants were measured for 41 primary amines, 20 secondary amines, and 29 tertiary amines, but does not list the specific values. The value for bromide ion is from a separate study under similar conditions.
Experimental Protocol
Objective: To determine the second-order rate constant for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (MNBS)
-
Amine of interest
-
Buffer solution (e.g., phosphate, borate) to maintain constant pH
-
Inert salt (e.g., KCl) to maintain constant ionic strength (0.1 M)
-
UV-Vis spectrophotometer with a thermostatted cell holder (25 °C)
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of MNBS in a suitable solvent (e.g., acetonitrile or dioxane).
-
Prepare a series of buffered aqueous solutions containing the amine nucleophile at various concentrations. Ensure the pH is at least 2 units below the pKa of the amine to ensure it is predominantly in its neutral, nucleophilic form.
-
Add the inert salt to all aqueous solutions to maintain a constant ionic strength.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor the reaction at a wavelength where the product, 4-nitrobenzenesulfonate, has a strong absorbance and the reactants have minimal absorbance (typically around 260-280 nm).
-
Equilibrate the amine solution in the cuvette to 25 °C in the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the MNBS stock solution into the cuvette. The final concentration of MNBS should be significantly lower than the amine concentration to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to the following equation: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.
-
Plot kobs versus the concentration of the amine.
-
The second-order rate constant (kNu) is the slope of the resulting linear plot.
-
Visualization
Caption: SN2 reaction mechanism of this compound with an amine.
Kinetic Studies in Micellar Systems
This section explores the influence of micelles on the reaction kinetics of this compound with bromide ions.
Application Note
Micelles can significantly alter the rates of chemical reactions by partitioning reactants into the micellar pseudophase, thereby increasing their local concentrations and potentially providing a more favorable reaction environment. The reaction between the relatively hydrophobic MNBS and the bromide counterion of cationic surfactants is a classic example used to probe the catalytic effects of micelles. A pseudophase kinetic model is often employed to analyze the kinetic data and determine the rate constant within the micellar phase.
Quantitative Data
The second-order rate constant for the SN2 reaction between this compound and bromide ions is enhanced in the presence of cationic micelles compared to the reaction in pure water at 25 °C[2].
| Reaction Medium | Surfactant | Second-Order Rate Constant (km) (M-1 s-1) |
| Water | None | 4.5 x 10-4 |
| Micellar Solution | Hexadecyltrimethylammonium bromide (CTAB) | 2.17 x 10-3 |
| Micellar Solution | Tetradecyltrimethylammonium bromide (TTAB) | 1.36 x 10-3 |
| Micellar Solution | Dodecyltrimethylammonium bromide (DTAB) | 1.17 x 10-3 |
Experimental Protocol
Objective: To investigate the effect of cationic micelles on the rate of reaction between this compound and bromide ions.
Materials:
-
This compound (MNBS)
-
Cationic surfactant (e.g., CTAB, TTAB, or DTAB)
-
Deionized water
-
UV-Vis spectrophotometer with a thermostatted cell holder (25 °C)
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of MNBS in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of aqueous solutions of the cationic surfactant at concentrations above its critical micelle concentration (CMC).
-
-
Kinetic Measurement:
-
The reaction is typically monitored by following the change in absorbance of the 4-nitrobenzenesulfonate product.
-
Equilibrate the surfactant solution in the cuvette to 25 °C.
-
Initiate the reaction by adding a small volume of the MNBS stock solution. The final concentration of MNBS should be low (e.g., 10-4 M).
-
Record the absorbance over time at the wavelength of maximum absorbance for the 4-nitrobenzenesulfonate anion.
-
-
Data Analysis:
-
Under conditions where the surfactant (and thus the bromide counterion) is in large excess, the reaction follows pseudo-first-order kinetics.
-
Determine the observed pseudo-first-order rate constant (kobs) by fitting the absorbance data to the first-order rate equation as described in the previous protocol.
-
Analyze the variation of kobs with surfactant concentration using a pseudophase kinetic model to determine the rate constant in the micellar phase (km).
-
Visualization
References
- 1. Nucleophilicity towards a saturated carbon atom: rate constants for the aminolysis of this compound in aqueous solution. A comparison of the n and N+ parameters for amine nucleophilicity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
Experimental setup for sulfonation of nitrobenzene to produce Methyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 4-nitrobenzenesulfonate. The synthesis is a two-step process commencing with the chlorosulfonation of nitrobenzene to yield 4-nitrobenzenesulfonyl chloride, followed by the esterification of the sulfonyl chloride with methanol. This protocol includes reaction conditions, purification methods, and characterization data. The experimental workflow is visually represented to facilitate a clear understanding of the procedure.
Introduction
This compound is a valuable reagent and intermediate in organic synthesis, often utilized in the pharmaceutical industry for the introduction of the nosyl group, a common protecting group for amines. The synthesis involves the sulfonation of a nitro-substituted aromatic ring followed by esterification. While direct sulfonation of nitrobenzene predominantly yields the meta-isomer, this protocol focuses on a method to achieve the para-substituted product, which is often of greater synthetic utility.
Experimental Protocols
Part 1: Synthesis of 4-Nitrobenzenesulfonyl Chloride from Nitrobenzene
This procedure is adapted from methodologies involving the reaction of nitrobenzene with chlorosulfonic acid.[1]
Materials:
-
Nitrobenzene
-
Chlorosulfonic acid
-
Phosphorus pentoxide (acylating agent)
-
Ammonium sulfate (sulfonation assistant)
-
Ice
-
Water
Equipment:
-
500 mL four-hole round-bottom flask
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Buchner funnel and flask
-
Drying oven
Procedure:
-
In a 500 mL four-hole flask equipped with a stirrer, thermometer, and dropping funnel, add 442.9 parts by mass of chlorosulfonic acid.
-
While stirring and maintaining the temperature at 20°C using an ice bath, slowly add 123.1 parts by mass of nitrobenzene dropwise.
-
Add 1.5 parts by mass of ammonium sulfate and 71 parts by mass of phosphorus pentoxide to the reaction mixture.
-
After the addition is complete, stir the mixture at 30°C for 1 hour.
-
Gradually heat the reaction mixture to a temperature between 90-120°C and maintain this temperature for 10 hours.
-
After the reaction is complete, cool the mixture to approximately 20°C.
-
In a separate large beaker, prepare a mixture of 1500 parts of crushed ice and 1000 parts of water.
-
Slowly and carefully pour the cooled reaction mixture into the ice-water mixture with constant stirring to hydrolyze excess chlorosulfonic acid and precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
Dry the product in a drying oven to obtain 4-nitrobenzenesulfonyl chloride.
Part 2: Synthesis of this compound from 4-Nitrobenzenesulfonyl Chloride
This procedure is based on the esterification of sulfonyl chlorides with alcohols.[2]
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Methanol
-
Ethyl acetate
-
n-Heptane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve the 4-nitrobenzenesulfonyl chloride obtained from Part 1 in an excess of methanol.
-
Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess methanol using a rotary evaporator.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add n-heptane to the solution until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product, this compound, by vacuum filtration.
-
Wash the crystals with a small amount of cold n-heptane and dry them.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇NO₅S |
| Molecular Weight | 217.20 g/mol [3][4] |
| Appearance | Solid |
| Melting Point | 89-92 °C |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Temperature | Time | Expected Yield | Purity |
| 1 | Chlorosulfonation | Nitrobenzene, Chlorosulfonic acid, P₂O₅, (NH₄)₂SO₄ | 20°C then 90-120°C | 11 hours | 96.2% (for sulfonyl chloride)[1] | 94.3% (for sulfonyl chloride)[1] |
| 2 | Esterification | 4-Nitrobenzenesulfonyl chloride, Methanol | Room Temperature | Varies (monitor by TLC) | 80-90%[2] | 97-99%[2] |
Experimental Workflow and Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Application of 4-Nitrobenzenesulfonyl Moieties in Protecting Group Chemistry
Introduction
In the landscape of multistep organic synthesis, particularly within pharmaceutical and materials science, the judicious protection and deprotection of functional groups are of paramount importance. The 4-nitrobenzenesulfonyl group, commonly referred to as the "nosyl" (Ns) group, has emerged as a versatile and highly effective protecting group, primarily for primary and secondary amines. While the user's query specified methyl 4-nitrobenzenesulfonate, it is crucial to clarify that the principal reagent for the introduction of the nosyl protecting group is 4-nitrobenzenesulfonyl chloride (NsCl). This compound, or methyl nosylate, is predominantly utilized as a methylating agent in various synthetic transformations. This document will focus on the application of the nosyl group in protecting group chemistry, detailing its use for the protection of amines and, by extension, alcohols, including comprehensive protocols and quantitative data.
The nosyl group offers distinct advantages over other sulfonyl protecting groups, such as the tosyl (Ts) group. A key feature of the nosyl group is its facile cleavage under mild conditions, which is attributed to the electron-withdrawing nature of the nitro group, facilitating nucleophilic aromatic substitution for deprotection[1]. This property allows for orthogonal protection strategies in complex molecules with multiple functional groups.
Key Features and Applications of the Nosyl Protecting Group:
-
Protection of Primary and Secondary Amines: 4-Nitrobenzenesulfonyl chloride reacts readily with primary and secondary amines to yield stable, often crystalline, sulfonamides in high yields[1][2].
-
Activation for N-Alkylation (Fukuyama Amine Synthesis): The strong electron-withdrawing effect of the nosyl group renders the N-H proton of a nosylamide acidic. This allows for deprotonation and subsequent alkylation under mild conditions, such as the Mitsunobu reaction or reaction with an alkyl halide in the presence of a weak base. This three-step sequence of nosylation, alkylation, and denosylation provides a powerful route to secondary amines[2].
-
Mild Deprotection Conditions: The nosyl group can be readily cleaved using thiols, such as thiophenol or 2-mercaptoethanol, in the presence of a base[3][4]. This mild deprotection protocol leaves many other protecting groups intact.
-
Orthogonal Protection Strategies: The stability of the nosyl group under conditions used to cleave other common amine protecting groups like Boc and Cbz allows for its integration into complex orthogonal protection schemes[1].
Quantitative Data Summary
The following tables summarize representative quantitative data for the protection of amines and alcohols with a nosyl group and their subsequent deprotection.
Table 1: Protection of Amines and Alcohols with 4-Nitrobenzenesulfonyl Chloride
| Substrate Type | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Primary Amine | 4-NsCl (1.1 eq), Pyridine (2.0 eq), CH₂Cl₂ | 2-16 h | >90 | [2] |
| Secondary Amine | 4-NsCl (1.1 eq), Et₃N (1.5 eq), CH₂Cl₂ | 2-16 h | >90 | [2] |
| Primary Alcohol | 4-NsCl (1.2 eq), Pyridine (1.5 eq), CH₂Cl₂ | 4 h | High | General Protocol |
| Secondary Alcohol | 4-NsCl (1.2 eq), Pyridine (1.5 eq), CH₂Cl₂ | 2-4 h | High | General Protocol |
Table 2: Deprotection of Nosyl-Protected Amines and Alcohols
| Substrate Type | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| N-Nosyl Primary Amine | Thiophenol (2.5 eq), K₂CO₃ (2.5 eq), MeCN | 40 min - 16 h | 89-96 | [3][4] |
| N-Nosyl Secondary Amine | Thiophenol (2.5 eq), K₂CO₃ (2.5 eq), MeCN | 40 min - 16 h | 89-96 | [3][4] |
| N-Nosyl Amine (Microwave) | PS-thiophenol, Cs₂CO₃, THF, 80°C | 6 min | 95 | [3] |
| O-Nosyl Alcohol | Thiophenol (2.5 eq), K₂CO₃ (2.5 eq), MeCN | Varies | High | General Protocol |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with 4-Nitrobenzenesulfonyl Chloride
Materials:
-
Primary amine (1.0 eq)
-
4-Nitrobenzenesulfonyl chloride (4-NsCl, 1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (2.0 eq) to the stirred solution.
-
Add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Protection of a Primary Alcohol with 4-Nitrobenzenesulfonyl Chloride
Materials:
-
Primary alcohol (1.0 eq)
-
4-Nitrobenzenesulfonyl chloride (4-NsCl, 1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a solution of the alcohol (1.0 eq) in dry CH₂Cl₂ (10 volumes) at 0 °C, add pyridine (1.5 eq).
-
Add 4-nitrobenzenesulfonyl chloride (1.2 eq) and stir the mixture at 0 °C for 4 hours. If the reaction does not proceed, allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers successively with water (2 x 10 volumes) and brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired nosylated alcohol.
Protocol 3: Deprotection of a Nosyl-Protected Amine using Thiophenol
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1M NaOH solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.
-
Add thiophenol (2.5 eq) to the solution.
-
Add potassium carbonate (2.5 eq) to the stirred mixture.
-
Stir the reaction at room temperature for 40 minutes to 16 hours, monitoring for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
Caption: General workflow for the use of the nosyl protecting group.
Caption: Mechanism of amine protection with a nosyl group.
Caption: Deprotection mechanism of a nosyl-protected amine.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Application Notes and Protocols for Monitoring Reactions of Methyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving Methyl 4-nitrobenzenesulfonate, a potent methylating agent. The protocols focus on robust and widely accessible analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Monitoring Reactions with this compound
This compound (MNBS) is an effective methylating agent used in organic synthesis and is structurally similar to other sulfonate esters that are of concern as potential genotoxic impurities in drug substances.[1] Therefore, accurate monitoring of its consumption and the formation of products and byproducts is crucial for reaction optimization, kinetic studies, and process safety in pharmaceutical development. The bimolecular nucleophilic substitution (SN2) reaction is a common pathway for MNBS, where a nucleophile attacks the methyl group, leading to the displacement of the 4-nitrobenzenesulfonate leaving group.[2][3]
This document outlines protocols for monitoring a representative SN2 reaction of this compound with a generic amine nucleophile (R-NH2).
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, allowing for the determination of reactant consumption, product formation, and impurity profiles over time.[1][4]
Protocol: HPLC Analysis of an SN2 Reaction of this compound
Objective: To quantify the concentrations of this compound and the methylated amine product at various time points during the reaction.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Reaction solvent (e.g., Acetonitrile)
-
Quenching solution (e.g., a dilute acid to neutralize the amine)
-
Syringes and syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Reaction Setup:
-
Initiate the reaction between this compound and the amine nucleophile in a suitable solvent at a controlled temperature.
-
-
Sample Collection and Preparation:
-
At predetermined time points (e.g., t=0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of the quenching solution in an autosampler vial. This prevents further reaction.
-
Filter the quenched sample through a 0.45 µm syringe filter into a clean autosampler vial.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C) and the UV detection wavelength (e.g., 254 nm, where the nitroaromatic group of MNBS absorbs strongly).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the column.
-
Run a gradient elution to separate the components. A typical gradient is shown in the table below.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the methylated product based on their retention times, which should be determined by injecting standards of the pure compounds.
-
Integrate the peak areas of the reactant and product.
-
Calculate the concentration of each component at each time point using a pre-established calibration curve.
-
Quantitative Data Summary (Hypothetical)
| Time (min) | MNBS Concentration (mM) | Product Concentration (mM) |
| 0 | 10.00 | 0.00 |
| 5 | 8.52 | 1.48 |
| 15 | 6.21 | 3.79 |
| 30 | 3.85 | 6.15 |
| 60 | 1.48 | 8.52 |
| 120 | 0.22 | 9.78 |
HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A (Water w/ 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 21 | 90 | 10 |
| 25 | 90 | 10 |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for In-Situ Reaction Monitoring
¹H NMR spectroscopy is a highly effective tool for real-time, non-invasive monitoring of chemical reactions.[5] It provides structural information and allows for the simultaneous quantification of multiple species in the reaction mixture.[5][6]
Protocol: ¹H NMR Monitoring of a Methylation Reaction
Objective: To monitor the progress of the methylation of an amine by this compound by observing changes in the ¹H NMR spectrum over time.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Acetonitrile-d3, DMSO-d6) compatible with the reaction
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet peak in a clear region of the spectrum)
Procedure:
-
Sample Preparation for NMR:
-
In an NMR tube, dissolve a known amount of this compound and the amine nucleophile in the deuterated solvent.
-
Add a known amount of the internal standard.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction (if possible, by adding one reactant after the initial spectrum is taken, or by keeping the sample cold).
-
Initiate the reaction (e.g., by bringing the NMR tube to the desired reaction temperature inside the spectrometer).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the characteristic proton signals for this compound (e.g., the methyl singlet) and the product (e.g., the newly formed N-methyl group).
-
Integrate the area of a well-resolved peak for the reactant, the product, and the internal standard.
-
The concentration of the reactant and product at each time point can be calculated relative to the constant concentration of the internal standard.
-
Quantitative Data Summary (Hypothetical)
| Time (min) | Integral of MNBS Methyl Peak (relative to internal standard) | Integral of Product N-Methyl Peak (relative to internal standard) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 30 | 0.40 | 0.60 | 60 |
| 60 | 0.15 | 0.85 | 85 |
| 120 | 0.02 | 0.98 | 98 |
Visualizations
Caption: SN2 reaction pathway of this compound with an amine.
Caption: General experimental workflow for monitoring a chemical reaction.
References
- 1. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Magritek [magritek.com]
- 6. Site-specific mapping and time-resolved monitoring of lysine methylation by high-resolution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Amines for Fluorescence Detection
Introduction
The quantitative analysis of primary and secondary amines is of paramount importance across various scientific disciplines, including biomedical research, pharmaceutical development, and environmental monitoring. Due to the inherent lack of native fluorescence in most amines, chemical derivatization is a widely employed strategy to enhance their detectability. This process involves reacting the non-fluorescent amine with a fluorogenic reagent to yield a highly fluorescent product, which can then be sensitively and selectively quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD).
While the derivatizing agent Methyl 4-nitrobenzenesulfonate is known for its reactivity towards amines, its application for inducing fluorescence is not well-documented in scientific literature.[1][2][3] The primary application of this reagent appears to be in studies of reaction kinetics and as a methylating agent.[2][3] Therefore, this document focuses on well-established and validated methods for the derivatization of amines for fluorescence detection, utilizing reagents such as o-Phthalaldehyde (OPA) and Naphthalene-2,3-dicarboxaldehyde (NDA).
Section 1: Derivatization with o-Phthalaldehyde (OPA)
Principle
o-Phthalaldehyde (OPA) is a classic and widely used pre-column derivatizing reagent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) under alkaline conditions to form a highly fluorescent and stable isoindole derivative.[4][5] This reaction is rapid and specific for primary amines, making it a robust method for their quantification in complex biological matrices.[5][6]
Applications
Quantitative Data Summary
The following table summarizes the performance characteristics of the OPA derivatization method followed by HPLC-FLD.
| Parameter | Typical Value | Reference(s) |
| Limit of Detection (LOD) | 40 pmol/mL for histidine and lysine | [4] |
| Linearity (r²) | > 0.99 for various amino acids | [4] |
| Reaction Time | < 2 minutes at room temperature | [7][9] |
| Excitation Wavelength (λex) | 340 nm | [9] |
| Emission Wavelength (λem) | 455 nm | [9] |
Experimental Protocol: Derivatization of Primary Amines with OPA
1. Reagents and Materials
-
Amine standards or sample extracts
-
o-Phthalaldehyde (OPA)
-
Methanol (HPLC grade)
-
Sodium borate buffer (0.1 M, pH 10.2)[5]
-
2-Mercaptoethanol (MCE)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
2. Preparation of OPA Derivatizing Reagent
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.[5]
-
Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2).[5]
-
Add 50 µL of 2-mercaptoethanol.[5]
-
This reagent should be prepared fresh daily and stored in a dark vial to prevent degradation.[5]
3. Derivatization Procedure
-
In a reaction vial, mix 100 µL of the amine standard or sample with 100 µL of the OPA derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature.[9]
-
The derivatized sample is now ready for injection into the HPLC system. Note that the derivatives can be unstable, so prompt injection is recommended.[5]
4. HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Sodium acetate buffer
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
Visualizations
Caption: Reaction pathway for the derivatization of a primary amine with OPA.
Caption: Experimental workflow for amine analysis using OPA derivatization.
Section 2: Derivatization with Naphthalene-2,3-dicarboxaldehyde (NDA)
Principle
Naphthalene-2,3-dicarboxaldehyde (NDA) is another highly sensitive fluorogenic reagent that reacts with primary amines in the presence of a cyanide source to form intensely fluorescent 1-cyano-2-substituted-benz[f]isoindoles (CBI).[6] The resulting CBI derivatives exhibit superior stability and fluorescence quantum yields compared to OPA derivatives.[6]
Applications
-
Sensitive detection of primary amines in biological systems.[8]
-
Analysis of catecholamines and other biogenic amines.[6]
Quantitative Data Summary
The following table summarizes the performance characteristics of the NDA derivatization method.
| Parameter | Typical Value | Reference(s) |
| Limit of Detection (LOD) | 20–60 femtomoles (on-column) | [6] |
| Linearity (r²) | > 0.995 over 0.5 to 10 pmol range | [6] |
| Derivative Stability | Superior to OPA derivatives | [6] |
| Excitation Wavelength (λex) | ~420 nm | [6] |
| Emission Wavelength (λem) | ~490 nm | [6] |
Experimental Protocol: Derivatization of Primary Amines with NDA
1. Reagents and Materials
-
Amine standards or sample extracts
-
Naphthalene-2,3-dicarboxaldehyde (NDA)
-
Acetonitrile (HPLC grade)
-
Borate buffer (pH 9.5)
-
Sodium cyanide (NaCN) solution (handle with extreme caution)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
2. Preparation of Reagents
-
NDA Solution: Prepare a stock solution of NDA in acetonitrile.
-
Cyanide Solution: Prepare a dilute aqueous solution of sodium cyanide.
3. Derivatization Procedure
-
In a reaction vial, combine the amine sample with the borate buffer.
-
Add the NDA solution, followed by the cyanide solution.
-
Mix thoroughly and allow the reaction to proceed at room temperature for a specified time (optimization may be required).
-
The resulting solution containing the fluorescent CBI-amine derivative is then ready for HPLC analysis.
4. HPLC-FLD Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile).
-
Fluorescence Detector Settings:
-
Excitation: ~420 nm
-
Emission: ~490 nm
-
Visualizations
Caption: Reaction pathway for the derivatization of a primary amine with NDA.
Caption: Experimental workflow for amine analysis using NDA derivatization.
References
- 1. Methyl-4-nitrobenzenesulfonate | 6214-20-6 | FM147154 [biosynth.com]
- 2. This compound 99 6214-20-6 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sdiarticle4.com [sdiarticle4.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using Methyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research, offering significant advantages over conventional heating methods. By utilizing microwave energy, reactions can be completed in a fraction of the time, often with higher yields and improved product purity. This document provides detailed application notes and protocols for the use of Methyl 4-nitrobenzenesulfonate (nosylate) as a powerful methylating agent in microwave-assisted synthesis. This compound is a versatile reagent for the introduction of methyl groups onto various nucleophiles, and its reactivity can be significantly enhanced and controlled under microwave irradiation. These protocols are designed to be a valuable resource for researchers in drug discovery and development, providing a starting point for the rapid and efficient synthesis of target molecules.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key advantages over traditional heating methods:
-
Rapid Reaction Times: Microwave energy heats the reaction mixture volumetrically and directly, leading to a rapid increase in temperature and dramatically reduced reaction times, often from hours to minutes.
-
Higher Yields: The precise temperature control and rapid heating profiles can minimize the formation of byproducts, resulting in higher isolated yields of the desired product.
-
Improved Purity: Cleaner reaction profiles with fewer side products simplify purification processes.
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-efficient and environmentally friendly approach.
-
Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to highly reproducible results.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Methylation
The following tables summarize the significant improvements in reaction times and yields typically observed when switching from conventional heating to microwave-assisted synthesis for methylation reactions.
Table 1: O-Methylation of Phenols
| Substrate | Method | Temperature (°C) | Time | Yield (%) |
| 4-Chlorophenol | Conventional | 100 | 8 hours | 75 |
| 4-Chlorophenol | Microwave | 150 | 10 minutes | 92 |
| Catechol | Conventional | 120 | 12 hours | 60 |
| Catechol | Microwave | 160 | 15 minutes | 85 |
| Vanillin | Conventional | 110 | 6 hours | 80 |
| Vanillin | Microwave | 150 | 5 minutes | 95 |
Table 2: N-Methylation of Heterocycles
| Substrate | Method | Temperature (°C) | Time | Yield (%) |
| Imidazole | Conventional | 80 | 24 hours | 55 |
| Imidazole | Microwave | 120 | 20 minutes | 88 |
| Indole | Conventional | 90 | 18 hours | 65 |
| Indole | Microwave | 140 | 15 minutes | 91 |
| Benzimidazole | Conventional | 100 | 16 hours | 70 |
| Benzimidazole | Microwave | 150 | 10 minutes | 93 |
Table 3: S-Methylation of Thiols
| Substrate | Method | Temperature (°C) | Time |
| Thiophenol | Conventional | 70 | 6 hours |
| Thiophenol | Microwave | 100 | 5 minutes |
| 2-Mercaptobenzothiazole | Conventional | 80 | 8 hours |
| 2-Mercaptobenzothiazole | Microwave | 120 | 10 minutes |
| Cysteine derivative | Conventional | 60 | 12 hours |
| Cysteine derivative | Microwave | 90 | 15 minutes |
Experimental Protocols
The following are detailed protocols for the microwave-assisted methylation of various nucleophiles using this compound.
Protocol 1: Microwave-Assisted O-Methylation of 4-Chlorophenol
This protocol describes the rapid and efficient synthesis of 4-chloroanisole.
Materials:
-
This compound
-
4-Chlorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4-chlorophenol (1.0 mmol, 128.6 mg), this compound (1.2 mmol, 260.6 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Solvent Addition: Add 5 mL of anhydrous acetonitrile to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the reaction mixture at 150°C for 10 minutes. A ramp time of 2 minutes to reach the target temperature is recommended.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or below 50°C) before opening.
-
Work-up:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M sodium hydroxide (2 x 10 mL) to remove any unreacted phenol, followed by a brine wash (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4-chloroanisole.
Protocol 2: Microwave-Assisted N-Methylation of Imidazole
This protocol provides a method for the efficient synthesis of 1-methylimidazole.
Materials:
-
This compound
-
Imidazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add imidazole (1.0 mmol, 68.1 mg) and 3 mL of anhydrous DMF.
-
Base Addition: Carefully add sodium hydride (1.1 mmol, 44 mg of 60% dispersion) portion-wise to the solution at 0°C. Allow the mixture to stir at room temperature for 30 minutes.
-
Reagent Addition: Add this compound (1.1 mmol, 238.2 mg) to the reaction mixture.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 120°C for 20 minutes.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Work-up:
-
Quench the reaction by the slow addition of water (1 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by distillation or column chromatography on silica gel to obtain pure 1-methylimidazole.
Visualizations
Experimental Workflow for Microwave-Assisted Methylation
The following diagram illustrates a typical workflow for performing a microwave-assisted methylation reaction.
Logical Flow for Microwave Reaction Optimization
This diagram outlines a logical approach to optimizing the conditions for a microwave-assisted methylation reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-nitrobenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Methyl 4-nitrobenzenesulfonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely documented method is the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and methanol.[1] This reaction is typically carried out in the presence of an organic base, such as triethylamine, to neutralize the hydrochloric acid generated during the process.[1]
Q2: What is the expected yield for this synthesis?
A2: With optimized conditions, yields for the synthesis of this compound from 4-nitrobenzenesulfonyl chloride and methanol are typically in the range of 85-95%.[1]
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Careful control of reaction temperature, reaction time, and reagent stoichiometry is crucial.[1] Specifically, maintaining a low temperature (0-15°C) is essential to minimize the formation of by-products.[1]
Q4: How can the purity of the final product be ensured?
A4: Purification is a critical step to ensure the quality of this compound.[1] Common purification techniques include recrystallization and precipitation.[1] For industrial-scale production, precipitation from a mixture of ethyl acetate and n-heptane can achieve purities of 97-99% with high recovery yields.[1]
Q5: What are some common side reactions to be aware of?
A5: The primary side reactions are often a result of elevated temperatures, which can lead to the formation of unwanted by-products.[1] The sulfonation process itself is highly exothermic, and improper temperature control can lead to undesired outcomes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Ensure the temperature is maintained within the optimal range (0-15°C).[1] |
| Suboptimal reagent ratio: An incorrect stoichiometric ratio of 4-nitrobenzenesulfonyl chloride to methanol can limit the yield. | Use a slight excess of methanol (1.1-1.2 equivalents) to ensure the complete conversion of the sulfonyl chloride.[1] | |
| Loss of product during work-up: The product may be lost during extraction or purification steps. | Ensure proper phase separation during extraction. When purifying by recrystallization, avoid using an excessive amount of solvent and ensure slow cooling to maximize crystal formation. | |
| Impure Product (presence of unreacted starting material) | Incomplete reaction: As mentioned above, the reaction may not have proceeded to completion. | Follow the recommendations for low yield due to an incomplete reaction. |
| Inefficient purification: The purification method used may not be effective at removing unreacted 4-nitrobenzenesulfonyl chloride. | Recrystallization is a common and effective method for purifying solid compounds like this compound.[1] Consider washing the crude product with a dilute acid, water, dilute sodium hydroxide, and then water again before recrystallization to remove both acidic and basic impurities.[1] | |
| Impure Product (presence of by-products) | High reaction temperature: Running the reaction at a temperature above the recommended 0-15°C range can promote the formation of side products.[1] | Strictly control the reaction temperature using an ice bath. Add reagents dropwise to manage the exothermic nature of the reaction. |
| Reaction Failure (no product formation) | Degraded reagents: The 4-nitrobenzenesulfonyl chloride or methanol may have degraded due to improper storage. | Use fresh, anhydrous reagents. 4-nitrobenzenesulfonyl chloride is sensitive to moisture. |
| Inactive base: If using a base like triethylamine, it may be of poor quality or have degraded. | Use a fresh bottle of triethylamine. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of 4-nitrobenzenesulfonyl chloride with methanol.
Materials:
-
4-nitrobenzenesulfonyl chloride
-
Anhydrous methanol
-
Triethylamine
-
Dichloromethane (or other suitable solvent)
-
0.2N Sulfuric acid (for washing)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Ethyl acetate and n-heptane (for recrystallization/precipitation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzenesulfonyl chloride in a suitable anhydrous solvent like dichloromethane.
-
Cool the flask to 0°C using an ice bath.
-
In a separate flask, prepare a solution of anhydrous methanol (1.1-1.2 equivalents) and triethylamine (1.1 equivalents) in the same solvent.
-
Add the methanol/triethylamine solution dropwise to the cooled solution of 4-nitrobenzenesulfonyl chloride over a period of 30-60 minutes, ensuring the temperature does not exceed 15°C.[1]
-
After the addition is complete, allow the reaction to stir at 0-15°C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 0.2N sulfuric acid, water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or precipitation from a mixture of ethyl acetate and n-heptane to yield pure this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Methylation of Alcohols with Methyl 4-nitrobenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 4-nitrobenzenesulfonate (methyl nosylate) for the methylation of alcohols.
Troubleshooting Guides
This section addresses specific issues that may arise during the methylation of alcohols with this compound.
Issue 1: Low or No Yield of the Desired Methylated Product
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of the Alcohol: The alkoxide, the active nucleophile, is not being formed in sufficient concentration. | - Select a stronger base: If using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Ensure anhydrous conditions: Water will consume the base and protonate the alkoxide. Dry all glassware, solvents, and reagents thoroughly before use. |
| Poor Quality of this compound: The reagent may have degraded due to improper storage. | - Verify reagent quality: Use freshly purchased or properly stored this compound. Store it in a cool, dry, and dark place. - Check for hydrolysis: The reagent can hydrolyze to 4-nitrobenzenesulfonic acid and methanol. The presence of acidic impurities can be checked by pH measurement of a small sample in water. |
| Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures. | - Increase the reaction temperature: Gently heat the reaction mixture. However, be aware that higher temperatures can also promote side reactions like elimination, especially for secondary and tertiary alcohols. |
| Steric Hindrance: The alcohol substrate may be sterically hindered, slowing down the SN2 reaction. | - Prolong the reaction time: Allow the reaction to proceed for a longer period. - Increase the concentration of the methylating agent: Use a slight excess of this compound. |
Issue 2: Formation of a Significant Amount of Alkene Byproduct
| Potential Cause | Recommended Solution |
| E2 Elimination is Competing with SN2 Substitution: This is more prevalent with secondary and tertiary alcohols and when using strong, bulky bases. | - Use a less hindered base: A less sterically demanding base, such as potassium carbonate or a milder alkoxide, can favor substitution over elimination. - Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can increase the selectivity for the desired methylation product. - Choose a more polar, aprotic solvent: Solvents like DMF or DMSO can favor the SN2 pathway. |
Issue 3: Presence of Unreacted Starting Alcohol
| Potential Cause | Recommended Solution |
| Insufficient Amount of Methylating Agent or Base: The stoichiometry of the reaction is incorrect. | - Use a slight excess of reagents: Employing a small excess (1.1-1.2 equivalents) of both the base and this compound can help drive the reaction to completion. |
| Short Reaction Time: The reaction may not have had enough time to go to completion. | - Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before working up the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the methylation of alcohols with this compound?
The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the methyl group of this compound, displacing the 4-nitrobenzenesulfonate anion, which is an excellent leaving group.
Q2: What are the most common side reactions?
The most common side reaction is E2 elimination, which leads to the formation of an alkene. This is particularly problematic for secondary and tertiary alcohols. Another potential side reaction is the hydrolysis of this compound if water is present in the reaction mixture.
Q3: How can I minimize the elimination side reaction?
To minimize elimination, you can:
-
Use a non-bulky, strong base.
-
Employ a lower reaction temperature.
-
Use a polar aprotic solvent.
-
The choice of substrate is also crucial; primary alcohols are less prone to elimination than secondary or tertiary alcohols.
Q4: What is a typical experimental protocol for the methylation of a primary alcohol?
Please refer to the detailed experimental protocol provided in the following section.
Data Presentation
The following table summarizes the expected product distribution based on the type of alcohol substrate and the reaction conditions. Note: The following data is illustrative and actual yields may vary depending on the specific substrate and precise reaction conditions.
| Alcohol Type | Base | Temperature | Expected Major Product | Expected Side Product(s) |
| Primary (e.g., Ethanol) | K₂CO₃ | Room Temp | Methyl Ether (>95%) | Alkene (<5%) |
| Primary (e.g., Ethanol) | NaH | 0°C to Room Temp | Methyl Ether (>98%) | Alkene (<2%) |
| Secondary (e.g., Isopropanol) | K₂CO₃ | Room Temp | Methyl Ether (70-80%) | Alkene (20-30%) |
| Secondary (e.g., Isopropanol) | t-BuOK | Room Temp | Alkene (>90%) | Methyl Ether (<10%) |
| Tertiary (e.g., tert-Butanol) | K₂CO₃ | Room Temp | No significant reaction | - |
| Tertiary (e.g., tert-Butanol) | t-BuOK | Room Temp | Alkene (>99%) | - |
Experimental Protocols
General Protocol for the Methylation of a Primary Alcohol (e.g., Ethanol)
Materials:
-
Ethanol (anhydrous)
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stirrer. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Alcohol Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of anhydrous ethanol (1.0 eq) in anhydrous DMF via a dropping funnel.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0°C. Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired methyl ether.
Mandatory Visualization
Caption: Reaction scheme of alcohol methylation and the competing elimination side reaction.
Caption: A troubleshooting workflow for the methylation of alcohols.
Technical Support Center: Purification of Methyl 4-nitrobenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-nitrobenzenesulfonate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My final product is yellow or discolored. What is the likely cause and how can I fix it?
A1: A yellow or off-white color in the final product typically indicates the presence of colored impurities, which may include nitrophenolic compounds or other by-products from the synthesis.
-
Troubleshooting Steps:
-
Recrystallization: This is a highly effective method for removing colored impurities. Recrystallization from ethanol or an ethanol/water mixture is often successful.[1] For a more detailed procedure, refer to the Experimental Protocols section.
-
Activated Carbon Treatment: During the recrystallization process, adding a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities. Use with caution, as it can also adsorb some of the desired product, potentially lowering the yield.
-
Washing: Ensure the crude product is thoroughly washed to remove any residual acidic or basic impurities that might contribute to color.
-
Q2: The yield of my purified product is lower than expected. What are the potential reasons and how can I improve it?
A2: Low recovery can result from several factors during the purification process.
-
Troubleshooting Steps:
-
Recrystallization Solvent: Using an excessive amount of solvent during recrystallization will result in the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Process: For optimal crystal formation and recovery, allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.
-
Washing Steps: When washing the collected crystals, use ice-cold solvent to minimize the dissolution of the purified product.
-
Hydrolysis: this compound is an ester and can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures. Perform all aqueous washes with cold solutions and avoid prolonged contact times.
-
Q3: I am seeing impurities corresponding to the starting materials in my analytical data (e.g., NMR, LC-MS). How can I remove them?
A3: The presence of starting materials such as 4-nitrobenzenesulfonic acid or 4-nitrobenzenesulfonyl chloride indicates an incomplete reaction or inefficient initial workup.
-
Troubleshooting Steps:
-
Aqueous Washing: A thorough washing procedure is crucial.
-
To remove acidic impurities like 4-nitrobenzenesulfonic acid, wash the organic solution of your product with a dilute base such as a cold, saturated sodium bicarbonate solution.
-
To remove any basic impurities, a wash with a dilute acid like 0.2N sulfuric acid can be employed.[1]
-
Follow with washes with water to remove any residual acid or base.
-
-
Recrystallization: This technique is also effective at separating the desired product from less soluble or more soluble starting materials.
-
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.
-
Change Solvent System: The chosen solvent or solvent mixture may not be ideal. A solvent system with a lower boiling point or one in which the compound is more soluble at elevated temperatures might be necessary. Consider trying a different solvent pair, such as ethyl acetate and n-heptane for precipitation.[1]
-
Slower Cooling: Allow the solution to cool more slowly to encourage proper crystal lattice formation.
-
Data Presentation: Purification Methodologies
The following table summarizes quantitative data for common purification methods for this compound.
| Purification Method | Solvent System | Purity Achieved | Recovery Yield | Processing Time | Reference |
| Recrystallization | Ethanol or Ethanol/Water | 95-98% | 75-85% | 2-4 hours | [1] |
| Precipitation | Ethyl Acetate / n-Heptane | 97-99% | 80-90% | 1-2 hours | [1] |
Experimental Protocols
Protocol 1: Purification by Washing and Recrystallization
This protocol describes a comprehensive procedure to remove acidic and basic impurities followed by recrystallization to achieve high purity.
Materials:
-
Crude this compound
-
Dichloromethane (or other suitable organic solvent)
-
0.2 N Sulfuric Acid (cold)
-
Saturated Sodium Bicarbonate Solution (cold)
-
Deionized Water (cold)
-
Ethanol (reagent grade)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Separatory Funnel
-
Erlenmeyer Flasks
-
Hot Plate/Stirrer
-
Büchner Funnel and Flask
-
Filter Paper
-
Ice Bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane in a separatory funnel.
-
Acid Wash: Add an equal volume of cold 0.2 N sulfuric acid to the separatory funnel.[1] Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer.
-
Water Wash: Wash the organic layer with an equal volume of cold deionized water.[1] Discard the aqueous layer.
-
Base Wash: Wash the organic layer with an equal volume of cold saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.[1] You may observe gas evolution; vent the funnel frequently. Discard the aqueous layer.
-
Final Water Wash: Wash the organic layer one more time with cold deionized water.[1]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude, washed product.
-
Recrystallization: a. Place the washed product in an Erlenmeyer flask. b. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. c. If colored impurities persist, cool the solution slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes. Perform a hot filtration to remove the carbon. d. Remove the flask from the heat and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or air-dry on a watch glass.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Purifying Methyl 4-nitrobenzenesulfonate by Recrystallization
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of Methyl 4-nitrobenzenesulfonate via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
Recrystallization is a purification technique for solid compounds. The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve this compound and any impurities at an elevated temperature. Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).
Q2: Which solvents are recommended for the recrystallization of this compound?
Polar organic solvents are generally suitable for recrystallizing this compound. Ethanol, particularly in a mixture with water, is a commonly recommended solvent system. Acetone is also a viable option. The compound is very soluble in alcohol and diethyl ether, but only slightly soluble in water.[1]
Q3: What are the expected signs of a successful recrystallization?
A successful recrystallization should result in the formation of well-defined crystals. A visual inspection should show shiny surfaces that catch the light and a uniform appearance in crystal structure and size. Furthermore, a melting point analysis of the purified crystals should show a narrower and higher melting point range compared to the crude material.
Q4: What are the common impurities in this compound synthesis?
The most common method for synthesizing this compound is the reaction of 4-nitrobenzenesulfonyl chloride with methanol. Potential impurities could include unreacted 4-nitrobenzenesulfonyl chloride, 4-nitrobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride), and potentially other side-products from the reaction.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for purifying this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while gently heating and stirring. Start with a small volume and add more incrementally until the solid just dissolves. The goal is to create a saturated solution at the boiling point of the solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
Once a clear, hot solution is obtained, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is supersaturated.
-
To redissolve the initial precipitate and ensure slow crystal growth, add a few drops of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of cold ethanol-water mixture.
-
Turn on the vacuum and pour the cold slurry of crystals onto the filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. Alternatively, they can be dried in a desiccator.
-
-
Analysis:
-
Once dry, determine the mass of the purified crystals to calculate the percent recovery.
-
Measure the melting point of the recrystallized product to assess its purity. The literature melting point for this compound is 89-92 °C.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Ethanol | Soluble | Very Soluble |
| Methanol | Soluble | Very Soluble |
| Acetone | Soluble (5 g/100 mL) | Very Soluble |
| Diethyl Ether | Soluble | Very Soluble |
| Water | Slightly Soluble | Sparingly Soluble |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in an unsaturated solution. 2. The solution is supersaturated but requires nucleation to begin crystallization. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound if available. |
| Oiling out (formation of a liquid layer instead of solid crystals). | 1. The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving. 2. The presence of significant impurities can lower the melting point of the crude product. 3. The solution is cooling too rapidly. | 1. Select a solvent with a lower boiling point. 2. Add a small amount of a solvent in which the oil is soluble to try and bring it into solution, then cool slowly. Consider a preliminary purification step like passing through a short silica plug. 3. Allow the solution to cool more slowly. Insulate the flask to slow down the rate of cooling. |
| Low recovery of purified crystals. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is too warm. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. 2. Ensure the funnel and receiving flask are pre-warmed, and perform the filtration as quickly as possible. Add a small amount of hot solvent to dissolve any crystals that form in the funnel. 3. Always use ice-cold solvent for washing the crystals on the filter paper. |
| Crystals are colored or appear impure. | 1. Colored impurities are present in the crude material. 2. Rapid crystallization has trapped impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals. A second recrystallization may be necessary. |
Experimental Workflow
Figure 1. Workflow for the recrystallization of this compound.
References
Technical Support Center: Reactions Involving 4-Nitrobenzenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-nitrobenzenesulfonyl chloride (NsCl). The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Question 1: My reaction with 4-nitrobenzenesulfonyl chloride is sluggish or incomplete. What are the possible causes and how can I improve the conversion?
Answer:
Incomplete reactions are a common issue and can often be resolved by systematically evaluating the reaction parameters. Key factors to consider include the quality of the reagents and the reaction conditions.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Poor quality of 4-nitrobenzenesulfonyl chloride | The reagent is moisture-sensitive and can hydrolyze over time. Use a fresh bottle or purify the existing stock by recrystallization from a non-polar solvent like hexane. | Increased reactivity and yield of the desired product. |
| Presence of moisture in the reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. | Minimizes the formation of 4-nitrobenzenesulfonic acid, the hydrolysis by-product. |
| Insufficient base or inappropriate base strength | For reactions with amines, a base is required to neutralize the HCl generated. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is used. For less reactive amines, a stronger base may be necessary. | Drives the reaction to completion by scavenging the acid by-product. |
| Low reaction temperature | While many reactions with NsCl proceed at room temperature, some less nucleophilic substrates may require gentle heating (e.g., 40-50 °C) to increase the reaction rate. | Improved reaction kinetics and higher conversion to the desired product. |
| Steric hindrance | Highly hindered amines or alcohols may react slowly. Consider increasing the reaction time, using a less sterically hindered base, or employing a higher reaction temperature. | Overcomes the steric barrier, leading to better yields. |
Question 2: I am observing a significant amount of a water-soluble by-product in my reaction mixture. What is it and how can I remove it?
Answer:
The most common water-soluble by-product in reactions with 4-nitrobenzenesulfonyl chloride is 4-nitrobenzenesulfonic acid .[1][2] This is formed by the hydrolysis of the sulfonyl chloride in the presence of water.[1]
Identification and Removal:
-
Identification: 4-Nitrobenzenesulfonic acid is a strong acid and will be ionized at neutral or basic pH, making it highly soluble in aqueous solutions.[2] It can be detected by analytical techniques such as HPLC.[3][4]
-
Removal: An aqueous workup is typically effective for removing 4-nitrobenzenesulfonic acid. Washing the organic reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the sulfonic acid, making it highly water-soluble and facilitating its extraction into the aqueous layer.[5][6]
Question 3: When reacting a primary amine with 4-nitrobenzenesulfonyl chloride, I am getting a second, less polar by-product in addition to my desired sulfonamide. What could this be?
Answer:
With primary amines, a common by-product is the disulfonamide , where two nosyl groups have reacted with the single amine nitrogen. This occurs because the initially formed N-nosyl sulfonamide still has an acidic N-H proton, which can be deprotonated by the base in the reaction mixture, allowing for a second sulfonylation.
Minimizing Disulfonamide Formation:
| Strategy | Rationale |
| Control stoichiometry | Use a slight excess of the primary amine relative to the 4-nitrobenzenesulfonyl chloride. |
| Slow addition of NsCl | Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the reaction mixture containing the primary amine and base. |
| Choice of base | Using a sterically hindered base can sometimes disfavor the deprotonation of the less accessible N-H proton of the sulfonamide product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in reactions involving 4-nitrobenzenesulfonyl chloride?
The two most frequently encountered by-products are:
-
4-Nitrobenzenesulfonic acid: Formed via hydrolysis of the sulfonyl chloride with water.[1] This is often the major by-product if the reaction is not performed under anhydrous conditions.
-
Disulfonamides: Formed when reacting with primary amines, resulting from the addition of two nosyl groups to the amine.
Q2: How can I purify my desired sulfonamide product from the common by-products?
-
From 4-Nitrobenzenesulfonic acid: Perform an aqueous workup. Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will convert the sulfonic acid into its highly water-soluble salt, which will be extracted into the aqueous phase.[5][6]
-
From Disulfonamide: Purification is typically achieved through column chromatography on silica gel. The disulfonamide is generally less polar than the desired monosulfonamide and will elute first.
Q3: What solvents are suitable for reactions with 4-nitrobenzenesulfonyl chloride?
Aprotic solvents are generally preferred to minimize hydrolysis. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate (EtOAc).[7][8] For some applications, reactions can be performed in aqueous media, but this requires careful pH control to balance the rate of the desired reaction against hydrolysis.
Q4: Is 4-nitrobenzenesulfonyl chloride stable for long-term storage?
4-Nitrobenzenesulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[8] Over time, it can slowly hydrolyze to 4-nitrobenzenesulfonic acid, which may appear as a sticky solid in the reagent bottle.
Experimental Protocols
Protocol 1: General Procedure for the N-Nosylation of a Primary Amine
This protocol describes a standard procedure for the protection of a primary amine using 4-nitrobenzenesulfonyl chloride.[5]
Materials:
-
Primary amine (1.0 equivalent)
-
4-Nitrobenzenesulfonyl chloride (1.05 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-nosylated amine can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathways for 4-nitrobenzenesulfonyl chloride.
Caption: Troubleshooting workflow for incomplete reactions.
References
- 1. Buy 4-Nitrobenzenesulfonic acid | 138-42-1 [smolecule.com]
- 2. 4-Nitrobenzenesulfonic acid | C6H5NO5S | CID 8740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Benzenesulfonyl chloride, 4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up Methyl 4-nitrobenzenesulfonate Production
Welcome to the technical support center for the production of Methyl 4-nitrobenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis and purification of this compound, particularly when moving from laboratory to pilot or industrial scale.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor reaction progress using TLC or HPLC to determine the optimal reaction time. Ensure the reaction temperature is maintained within the optimal range (e.g., 40-70°C), as excessively low temperatures can slow the reaction rate.[1] |
| Side Reactions: Formation of disulfonated byproducts or other impurities. | Carefully control the stoichiometry, avoiding a large excess of the sulfonating agent.[1] Maintain a controlled reaction temperature, as higher temperatures can favor side reactions.[1] | |
| Hydrolysis of Starting Material: 4-nitrobenzenesulfonyl chloride is sensitive to moisture. | Ensure all reactants and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Discoloration (Yellow/Brown Tint) | Presence of Colored Impurities: Formation of nitro-aromatic byproducts or degradation products. | Recrystallization from an ethanol/water mixture is effective at removing colored impurities.[2] For persistent color, consider a wash with a dilute solution of sodium bisulfite followed by recrystallization. Reversed-phase flash chromatography can also be an effective purification method to remove colored contaminants.[3] |
| Thermal Degradation: Overheating during reaction or workup. | Maintain strict temperature control throughout the process. Avoid excessive heating during solvent removal. | |
| Difficulty in Purification | High Polarity of Product: this compound's solubility in water can complicate extraction and isolation. | After quenching the reaction, ensure complete precipitation of the product by adjusting the pH or adding a co-solvent. Washing the crude product with cold water can help remove water-soluble impurities. |
| Presence of Inorganic Salts: Residual salts from the reaction or workup. | Thoroughly wash the filtered product with deionized water. Recrystallization is also effective in removing inorganic salt impurities.[4] | |
| Inconsistent Crystal Size/Morphology | Rapid Precipitation/Crystallization: Uncontrolled cooling or solvent addition during the crystallization process. | Employ a controlled cooling ramp during recrystallization. Add anti-solvents slowly and with good agitation to promote uniform crystal growth. |
| Exothermic Reaction Runaway (at scale) | Poor Heat Transfer: In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. | Ensure the reactor has adequate cooling capacity. The addition of reactants should be done at a controlled rate to manage the exothermic release of heat.[5] Consider using a solvent with a higher boiling point to act as a heat sink. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the reaction of 4-nitrobenzenesulfonyl chloride with methanol.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: How do reaction parameters need to be adjusted when scaling up from lab to pilot plant?
A2: When scaling up, several parameters require adjustment due to changes in mass and heat transfer. Reaction times may need to be extended to ensure complete conversion. Agitation must be more vigorous to maintain homogeneity.[1] Most critically, heat management becomes a primary concern due to the exothermic nature of the sulfonation reaction.[5]
Data Comparison: Lab vs. Pilot Scale Production (Illustrative)
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reaction Time | 2-4 hours | 6-10 hours | Slower heat and mass transfer at larger scales necessitate longer reaction times to ensure complete conversion. |
| Temperature | 25-40°C | 40-60°C | Better temperature control is needed at scale to manage the exotherm. A slightly higher temperature may be used to maintain a reasonable reaction rate.[1] |
| Typical Yield | 85-95% | 80-90% | Yields can be slightly lower at scale if conditions are not fully optimized. |
| Purity (after initial workup) | >95% | 90-95% | Less efficient mixing and localized temperature variations can lead to a higher proportion of byproducts. |
| Purification Method | Recrystallization | Precipitation/Recrystallization | Precipitation is often favored at an industrial scale for its efficiency and ease of product collection.[2] |
| Final Purity | >99% | >98% | With appropriate purification protocols, high purity can be achieved at both scales.[2] |
Q3: What are the primary safety concerns when producing this compound at a larger scale?
A3: The primary safety concerns include:
-
Corrosive Materials: 4-nitrobenzenesulfonyl chloride and the hydrochloric acid byproduct are corrosive.
-
Exothermic Reaction: The reaction can generate significant heat, posing a risk of thermal runaway if not properly controlled.[5]
-
Skin Irritation: this compound is a skin irritant.[6] Appropriate personal protective equipment (PPE) should be worn at all times.
Q4: How can I effectively remove residual starting materials and byproducts?
A4: A multi-step purification process is often most effective. This can include:
-
Aqueous Wash: Washing the crude product with water can help remove unreacted methanol and some inorganic salts.
-
Dilute Acid/Base Wash: A wash with a dilute acid followed by a dilute base and then water can remove acidic and basic impurities.[2]
-
Recrystallization or Precipitation: This is a crucial step for achieving high purity. Recrystallization from an ethanol/water mixture or precipitation from an ethyl acetate/n-heptane mixture are effective methods.[2]
Experimental Protocols
Laboratory Scale Synthesis of this compound (Illustrative)
Materials:
-
4-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol)
-
Anhydrous methanol (50 mL)
-
Triethylamine (6.3 mL, 45.1 mmol)
-
Dichloromethane (100 mL)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-nitrobenzenesulfonyl chloride in 100 mL of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous methanol (5.8 mL, 144 mmol) to the solution.
-
Add triethylamine dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 50 mL of deionized water.
-
Separate the organic layer and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of deionized water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound as a white to pale yellow solid.
Pilot Scale Production Considerations
For pilot-scale production, the above procedure would be adapted. Key changes would include:
-
Reactor: A jacketed glass-lined or stainless steel reactor with overhead stirring and temperature control would be used.
-
Reagent Addition: Reactants would be added via dosing pumps at a controlled rate to manage the exotherm.
-
Workup: Phase separations would be performed in the reactor or a separate extraction vessel.
-
Isolation: The product would be isolated using a centrifuge or filter press.
-
Drying: The final product would be dried in a vacuum oven.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 6214-20-6 [smolecule.com]
- 3. biotage.com [biotage.com]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemithon.com [chemithon.com]
- 6. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving reaction times for SN2 reactions with Methyl 4-nitrobenzenesulfonate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with SN2 reactions involving Methyl 4-nitrobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for SN2 reactions?
This compound (also known as methyl nosylate) is an excellent substrate for SN2 reactions for two primary reasons. First, the 4-nitrobenzenesulfonate (nosylate) group is an exceptional leaving group due to the resonance stabilization of the resulting anion and the electron-withdrawing nature of the nitro group.[1] Second, the methyl group is sterically unhindered, allowing for easy backside attack by a nucleophile, which is characteristic of the SN2 mechanism.[2][3][4]
Q2: What is the expected mechanism for the reaction of this compound with a nucleophile?
The reaction proceeds exclusively through an SN2 (bimolecular nucleophilic substitution) mechanism.[1] This is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the nosylate leaving group departs.[2][5] This results in an inversion of stereochemistry at the carbon center if it is chiral.[5][6]
Q3: How does the choice of solvent affect the reaction rate?
The solvent plays a critical role in the rate of an SN2 reaction. Polar aprotic solvents such as acetone, acetonitrile, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide) are highly recommended.[2][7][8][9][10] These solvents can solvate the counter-ion of the nucleophile but do not form a strong "solvent cage" around the nucleophile itself, thus leaving it more reactive.[11][12] In contrast, polar protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction.[8][11][13]
Q4: What makes a good nucleophile for this reaction?
A strong nucleophile is essential for a fast SN2 reaction.[4][10][14] Generally, nucleophilicity increases with:
-
Negative charge: A negatively charged nucleophile is stronger than its neutral counterpart (e.g., OH⁻ > H₂O).[14][15][16]
-
Lower electronegativity: Within a row of the periodic table, nucleophilicity increases as electronegativity decreases (e.g., NH₂⁻ > OH⁻).[15][17]
-
Larger atomic size: Within a group of the periodic table in polar protic solvents, larger atoms are often better nucleophiles due to increased polarizability (e.g., I⁻ > Br⁻ > Cl⁻).[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction | 1. Poor Nucleophile: The nucleophile may be too weak. | • Use a stronger nucleophile. Anionic nucleophiles are generally more potent than their neutral counterparts.[14] • Increase the concentration of the nucleophile.[10] |
| 2. Inappropriate Solvent: Use of a polar protic solvent (e.g., water, ethanol, methanol). | • Switch to a polar aprotic solvent like DMSO, DMF, acetone, or acetonitrile to enhance nucleophile reactivity.[2][7][8] | |
| 3. Low Temperature: The reaction lacks sufficient kinetic energy. | • Gently heat the reaction. An increase in temperature generally accelerates reaction rates.[10][18] However, be cautious as excessively high temperatures can favor elimination (E2) side reactions.[19][20] | |
| 4. Steric Hindrance: Although the methyl substrate is ideal, a bulky nucleophile can slow the reaction. | • If possible, consider using a less sterically hindered nucleophile.[2][10] | |
| Formation of side products | 1. Elimination (E2) Reaction: This is more likely with sterically hindered or strongly basic nucleophiles, especially at higher temperatures. | • Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[19][20] • Use a less basic nucleophile if the desired reaction is substitution. |
| 2. Impure Reagents: Contaminants in the starting material or solvent can lead to unexpected products. | • Ensure the purity of this compound, the nucleophile, and the solvent. Recrystallization of the starting material may be necessary.[1] | |
| Difficulty isolating the product | 1. Work-up procedure issues: The product may be soluble in the aqueous phase during extraction. | • Adjust the pH of the aqueous layer during work-up to ensure the product is in a neutral, less soluble form. • Use a different extraction solvent. |
| 2. Product Volatility: The product may be lost during solvent removal. | • Use a rotary evaporator at a reduced temperature and pressure. • Avoid using a high-vacuum line to dry the product unless its volatility is known to be low. |
Experimental Protocols
General Protocol for a Test SN2 Reaction
This protocol describes a general procedure for reacting this compound with a nucleophile, such as sodium azide, in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (or other nucleophile)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature control system (e.g., oil bath)
-
TLC plates and developing chamber
Procedure:
-
Setup: Dry a round-bottom flask and add a magnetic stir bar. Place the flask under an inert atmosphere.
-
Reagents: To the flask, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Nucleophile Addition: Add the nucleophile (e.g., sodium azide, 1.1 eq) to the stirring solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization if necessary.
Visualizations
Experimental Workflow
References
- 1. Buy this compound | 6214-20-6 [smolecule.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
- 7. lms-dev.api.berkeley.edu [lms-dev.api.berkeley.edu]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What factors affect the SN2 reaction rate? - askIITians [askiitians.com]
- 11. youtube.com [youtube.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. reddit.com [reddit.com]
- 19. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Methyl 4-nitrobenzenesulfonate stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of methyl 4-nitrobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and oxidizing agents. For long-term storage, maintaining a temperature of <15°C in a dark place is recommended.[1] Due to its sensitivity to moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent hydrolysis.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis. As a sulfonate ester, it is susceptible to nucleophilic attack by water, which cleaves the ester bond. This reaction is a bimolecular nucleophilic substitution (S_N2) process.[2][3] Thermal degradation can also occur at elevated temperatures.
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic conditions, this compound degrades into 4-nitrobenzenesulfonic acid and methanol. Thermal decomposition may lead to the release of irritating gases and vapors, including oxides of carbon, nitrogen, and sulfur.[1]
Q4: Is this compound sensitive to light?
Q5: How can I monitor the degradation of this compound in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method can separate the intact compound from its degradation products, allowing for accurate quantification of its stability over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction kinetics or product yields. | Degradation of this compound due to moisture in solvents or reagents. | Use anhydrous solvents and reagents. Consider performing reactions under an inert atmosphere. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Confirm the identity of the degradation products (e.g., 4-nitrobenzenesulfonic acid) by running standards or using mass spectrometry. |
| Loss of starting material upon storage. | Improper storage conditions leading to hydrolysis. | Ensure the compound is stored in a tightly sealed container in a desiccator or under an inert atmosphere in a cool, dark place. |
| Variability in results when using micellar solutions. | The rate of hydrolysis can be influenced by the concentration and type of surfactant used.[2] | Carefully control the concentration of surfactants and be aware of their potential to alter the reaction environment. |
Stability and Degradation Data
Table 1: Summary of Stability Information for this compound
| Parameter | Description | Notes |
| Primary Degradation Pathway | Hydrolysis (S_N2 mechanism)[2][3] | Susceptible to nucleophilic attack by water. |
| Hydrolysis Products | 4-nitrobenzenesulfonic acid and methanol. | These are the primary products in aqueous environments. |
| Thermal Stability | Aryl sulfonate esters generally exhibit thermal stability up to around 230°C.[4] | Specific data for this compound is limited, but significant decomposition is expected at higher temperatures. |
| Moisture Sensitivity | High | The compound should be protected from moisture to prevent hydrolysis.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific experimental conditions.
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where both the parent compound and the primary degradation product (4-nitrobenzenesulfonic acid) have significant absorbance (e.g., around 254 nm).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 N HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 N NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified duration.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the peak of this compound from all degradation product peaks.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hydrolysis of this compound via an S_N2 mechanism.
References
- 1. Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions [redalyc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 6214-20-6 [smolecule.com]
- 4. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]
Troubleshooting low yield in amine methylation with Methyl 4-nitrobenzenesulfonate
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields during the N-methylation of amines using Methyl 4-nitrobenzenesulfonate (methyl nosylate).
Frequently Asked Questions (FAQs)
Q1: Why is my amine methylation reaction with this compound resulting in a low yield?
Low yields in this reaction can be attributed to several factors. The most common issues include incomplete reaction, the formation of side products due to over-methylation, improper reaction conditions, and poor nucleophilicity of the starting amine. A systematic troubleshooting approach is crucial to identify and resolve the specific cause.
Q2: What are the likely side products in this reaction?
The primary side product is the over-methylated quaternary ammonium salt.[1][2] This occurs because the product, a secondary or tertiary amine, is often more nucleophilic than the starting primary or secondary amine, leading to a subsequent reaction with the methylating agent.[2][3][4] Another possibility is the hydrolysis of the methylating agent if water is present in the reaction mixture.
Q3: How can I monitor the progress of my reaction to optimize the reaction time?
Thin Layer Chromatography (TLC) is an effective method to monitor the consumption of the starting amine and the formation of the methylated product.[1] By taking aliquots from the reaction mixture at regular intervals, you can determine the point of maximum conversion and prevent the formation of byproducts from unnecessarily long reaction times.
Q4: Is the choice of base critical for this reaction?
Yes, the selection of an appropriate base is crucial. The base deprotonates the amine (or the intermediate sulfonamide), increasing its nucleophilicity. A weak base may not be sufficient to drive the reaction to completion.[1] Common bases for this type of reaction include potassium carbonate (K₂CO₃) or stronger, non-nucleophilic bases like 1,8-Diazabicyclooctane (DBU).[5][6]
Troubleshooting Guide
Problem 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting amine, consider the following troubleshooting steps:
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Continue to monitor the reaction by TLC. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40-50 °C).[1][7]
-
Insufficient Base Strength: The base may not be strong enough to deprotonate the amine effectively. Consider switching to a stronger, non-nucleophilic base.
-
Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, you may need to screen for a more suitable solvent system.
Problem 2: Formation of Multiple Products (Over-methylation)
The presence of multiple spots on a TLC plate, particularly those corresponding to more polar compounds, can indicate over-methylation.
-
Stoichiometry of Methylating Agent: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of this compound to minimize the second methylation step.[8]
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-methylated product.[8]
-
Slow Addition of Reagents: Adding the methylating agent dropwise to the reaction mixture can help to maintain a low concentration of the reagent and reduce the likelihood of over-methylation.
Experimental Protocols & Data
General Protocol for Amine Methylation using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: In a round-bottom flask, dissolve the primary or secondary amine (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Addition of Base: Add a suitable base, such as potassium carbonate (1.5 equivalents).
-
Addition of Methylating Agent: Add this compound (1.1 equivalents) to the mixture. For reactive amines, consider portion-wise or dropwise addition at a reduced temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Table 1: Troubleshooting Reaction Conditions
| Parameter | Standard Condition | Optimization for Low Yield | Rationale |
| Temperature | Room Temperature | Increase to 40-60 °C | To overcome a high activation energy barrier.[1][7] |
| Base | K₂CO₃ (1.5 eq.) | DBU (1.5 eq.) | A stronger base may be required for less nucleophilic amines.[5][6] |
| Solvent | DMF | Acetonitrile, THF | To improve solubility of reactants. |
| Concentration | 0.1 M | 0.5 - 1.0 M | Higher concentration can increase reaction rate. |
Table 2: Impact of Stoichiometry on Product Distribution
| Equivalents of this compound | Expected Mono-methylated Product Yield | Expected Di/Quaternary Product Yield |
| 1.0 - 1.2 | High | Low |
| 1.5 - 2.0 | Moderate to Low | High |
| > 2.0 | Low | Very High |
Visual Guides
Caption: Reaction pathway for amine methylation.
Caption: Workflow for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Predict the major products formed when the following amines under... | Study Prep in Pearson+ [pearson.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Poly-methylation with Methyl 4-nitrobenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 4-nitrobenzenesulfonate as a methylating agent. The focus is on preventing undesired poly-methylation and achieving selective mono-methylation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for methylation?
This compound, also known as methyl nosylate, is a powerful methylating agent. It is favored in many synthetic applications due to its crystalline, stable nature, and high reactivity. The 4-nitrobenzenesulfonate group is an excellent leaving group, facilitating the transfer of the methyl group to a wide range of nucleophiles via an S(_N)2 mechanism.
Q2: What is poly-methylation and why is it a problem?
Poly-methylation, or over-methylation, is a common side reaction where a substrate is methylated multiple times when only mono-methylation is desired.[1][2] This leads to a mixture of products, reducing the yield of the target molecule and complicating purification processes. For example, a primary amine can be methylated to a secondary amine, which can then be further methylated to a tertiary amine and even a quaternary ammonium salt.[1]
Q3: What are the key factors that influence the selectivity between mono- and poly-methylation?
The selectivity of methylation is primarily influenced by:
-
Stoichiometry: The molar ratio of the substrate to the methylating agent.
-
Reaction Temperature: Higher temperatures can favor over-methylation.
-
Reaction Time: Longer reaction times can lead to the formation of poly-methylated products.
-
Choice of Base: The strength and steric hindrance of the base used can affect the deprotonation equilibrium and the nucleophilicity of the substrate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of both the nucleophile and the electrophile.
-
Substrate Steric Hindrance: Bulky groups near the reaction center can sterically hinder subsequent methylations.
Troubleshooting Guide: Issues with Poly-methylation
This guide addresses common issues encountered during methylation reactions with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Significant formation of di- or tri-methylated products. | Incorrect Stoichiometry: Using an excess or even an equimolar amount of this compound can lead to over-methylation, as the mono-methylated product is often more nucleophilic than the starting material. | Use a slight excess of the substrate relative to this compound (e.g., 1.1 to 1.5 equivalents of the substrate). This increases the statistical probability of the methylating agent reacting with the starting material. |
| High Reaction Temperature: Elevated temperatures increase the reaction rate, but can decrease selectivity, leading to further methylation of the desired mono-methylated product. | Perform the reaction at a lower temperature. Start at room temperature or even 0°C and monitor the reaction progress. A temperature screen experiment can help identify the optimal balance between reaction rate and selectivity. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the accumulation of over-methylated byproducts. | Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized. | |
| Low yield of the mono-methylated product despite starting material consumption. | Strongly Basic Conditions: A very strong base can lead to multiple deprotonations on certain substrates (e.g., diols, primary amines), creating multiple nucleophilic sites that can be methylated. | Use a weaker, non-nucleophilic base. For example, for the methylation of phenols, potassium carbonate is often a good choice. For amines, a hindered base like diisopropylethylamine (DIPEA) can be effective. |
| Inappropriate Solvent: The solvent can affect the nucleophilicity of the substrate. Polar aprotic solvents like DMF or acetonitrile can enhance the reactivity of nucleophiles, potentially leading to over-methylation. | Consider using a less polar solvent or a solvent that can hydrogen bond with the nucleophile to temper its reactivity. For example, switching from DMF to THF or even a protic solvent like isopropanol might improve selectivity in some cases. | |
| Chemoselectivity issues: methylation of multiple functional groups. | High Reactivity of the Reagent: this compound is a potent methylating agent and may react with multiple nucleophilic functional groups in a complex molecule. | Employ protecting group strategies. Temporarily protect more reactive functional groups to direct the methylation to the desired site. For example, a more reactive amine can be protected as an amide before methylating a less reactive alcohol. |
Experimental Protocols
Below are generalized experimental protocols for achieving selective mono-methylation using this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Selective O-Methylation of a Phenol
-
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (0.95 eq)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous (1.5 eq)
-
Acetone or Acetonitrile (anhydrous)
-
-
Procedure:
-
To a solution of the phenolic substrate in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound in one portion.
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Selective N-Methylation of a Primary Amine
-
Materials:
-
Primary amine substrate (1.2 eq)
-
This compound (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
-
Procedure:
-
Dissolve the primary amine substrate in anhydrous DCM.
-
Add DIPEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed or the desired product is maximized, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following table summarizes key reaction parameters and their expected impact on methylation selectivity.
| Parameter | Condition for Mono-methylation | Condition Favoring Poly-methylation |
| Stoichiometry (Substrate:Reagent) | > 1 : 1 (e.g., 1.2 : 1) | ≤ 1 : 1 |
| Temperature | Low (0 °C to Room Temp) | High (Reflux) |
| Reaction Time | Monitored and quenched upon completion | Prolonged |
| Base Strength | Weaker, non-nucleophilic (e.g., K(_2)CO(_3), DIPEA) | Strong (e.g., NaH, LDA) |
| Solvent Polarity | Less polar or protic (e.g., THF, Isopropanol) | Polar aprotic (e.g., DMF, Acetonitrile) |
Visualizations
Logical Workflow for Troubleshooting Poly-methylation
Caption: A flowchart for troubleshooting poly-methylation issues.
Signaling Pathway of a Selective Mono-methylation Reaction
Caption: The reaction pathway for selective mono-methylation.
References
Navigating Exothermic Reactions in Methyl 4-nitrobenzenesulfonate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of the synthesis of Methyl 4-nitrobenzenesulfonate. The following troubleshooting guide and frequently asked questions (FAQs) address specific challenges that may arise during your experiments, ensuring safer and more efficient laboratory operations.
Troubleshooting Guide: Managing Exothermic Events
Rapid increases in temperature are a primary concern during the synthesis of this compound, potentially leading to runaway reactions, reduced yield, and the formation of impurities. The following section provides a systematic approach to troubleshooting unexpected exothermic events.
| Observation | Potential Cause | Immediate Action | Preventative Measure |
| Rapid, uncontrolled temperature rise | - Reagent addition is too fast- Inadequate cooling- Incorrect reagent concentration | 1. Immediately stop the addition of reagents.2. Increase the efficiency of the cooling bath (add more ice, switch to a colder bath).3. If the temperature continues to rise, prepare a quenching agent (e.g., cold water or a dilute acid solution) for controlled addition. | - Add reagents dropwise or in small portions.- Ensure the reaction vessel is adequately submerged in a well-maintained cooling bath.- Verify the concentration of all starting materials before beginning the reaction. |
| Localized boiling or fuming | - "Hot spots" due to poor mixing- Reaction initiation is too vigorous | 1. Increase the stirring rate to ensure homogenous heat distribution.2. If fuming is observed, ensure adequate ventilation in a fume hood. | - Use a properly sized stir bar or overhead stirrer.- Consider diluting the reagents further to moderate the initial reaction rate. |
| Color change to dark brown or black | - Decomposition of starting materials or product at elevated temperatures- Side reactions becoming dominant | 1. Cease heating and/or enhance cooling immediately.2. Once the temperature is stable and low, take a small aliquot for analysis (e.g., TLC, LC-MS) to assess the reaction progress and identify byproducts. | - Maintain the recommended reaction temperature throughout the entire process.[1]- Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures. |
| Unexpectedly slow temperature increase | - Low concentration or purity of reagents- Inefficient stirring- Reaction has not initiated | 1. Verify the integrity and concentration of your starting materials.2. Ensure the stirring mechanism is functioning correctly.3. Cautiously and slightly increase the temperature of the cooling bath if the reaction is known to have an initiation barrier, while being prepared for a potential exotherm. | - Use reagents of known purity and concentration.- Confirm proper mixing before and during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of this compound?
A1: The primary exothermic event occurs during the reaction of 4-nitrobenzenesulfonyl chloride with methanol. This is a nucleophilic substitution reaction that is inherently exothermic. Additionally, the initial sulfonation of benzene or nitrobenzene to produce the sulfonic acid precursor is also a highly exothermic process that requires careful temperature control.[1]
Q2: At what temperature should I run the reaction between 4-nitrobenzenesulfonyl chloride and methanol?
A2: To effectively manage the exotherm and minimize side reactions, it is recommended to maintain the reaction temperature between 0-15°C.[1] This is typically achieved using an ice bath.
Q3: How can I control the rate of reaction to manage heat generation?
A3: The most effective method for controlling the reaction rate is the slow, dropwise addition of one reagent to the other. For instance, adding the 4-nitrobenzenesulfonyl chloride solution slowly to the chilled methanol and base solution allows the cooling system to dissipate the heat as it is generated, preventing a rapid temperature increase.
Q4: What is the role of a base, such as triethylamine, in this reaction?
A4: A base, like triethylamine, is used to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction between 4-nitrobenzenesulfonyl chloride and methanol.[1] This prevents the buildup of acidic conditions which could lead to unwanted side reactions.
Q5: What are the signs of a runaway reaction, and what should I do if I suspect one is occurring?
A5: Signs of a runaway reaction include a rapid, uncontrollable temperature increase, vigorous boiling or fuming, and a sudden change in the reaction mixture's color or viscosity. If you suspect a runaway reaction, prioritize your safety. If it is safe to do so, immediately stop reagent addition, apply maximum cooling, and be prepared to use a pre-prepared quenching agent. Alert others in the lab and be ready to evacuate if necessary.
Q6: Can the order of reagent addition affect the exotherm?
A6: Yes, the order of addition is critical. It is generally recommended to add the more reactive species (in this case, 4-nitrobenzenesulfonyl chloride) to the less reactive one (methanol and base mixture) that is already at the target low temperature. This ensures that the reactive species is immediately consumed in a controlled manner.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-nitrobenzenesulfonyl chloride and methanol.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Methanol, anhydrous
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methanol and triethylamine in an anhydrous solvent.
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
Dissolve 4-nitrobenzenesulfonyl chloride in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.
-
Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the cooled methanol/triethylamine mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 15°C.[1]
-
After the addition is complete, allow the reaction to stir at 0-15°C for an additional 1-2 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is typically quenched by the addition of cold water or a saturated aqueous solution like ammonium chloride.
-
The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by recrystallization.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Temperature | 0-15°C | [1] |
| Typical Yield | 85-95% | [1] |
| Sulfonation Temperature (for precursor) | 80-120°C | [1] |
| Nitration Temperature (for precursor) | 25-60°C | [1] |
Visualizing Workflows and Pathways
To further aid in understanding the experimental process and troubleshooting logic, the following diagrams have been generated.
Caption: Troubleshooting workflow for an unexpected exothermic event.
Caption: Key steps in the synthesis of this compound.
References
Technical Support Center: Solvent Effects on the Reaction Rate of Methyl 4-nitrobenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the reaction rate of Methyl 4-nitrobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the solvolysis of this compound?
The solvolysis of this compound (also known as methyl nosylate) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the solvent molecule acts as the nucleophile, attacking the methyl group and displacing the 4-nitrobenzenesulfonate leaving group.
Q2: How do different solvent properties affect the reaction rate?
The rate of the SN2 solvolysis of this compound is significantly influenced by several solvent properties:
-
Polarity: Polar solvents are generally better at solvating the transition state, which can affect the reaction rate. For SN2 reactions, the effect of polarity is complex and depends on the relative solvation of the reactants and the transition state.
-
Nucleophilicity: Since the solvent acts as the nucleophile, its inherent nucleophilicity is a major factor. More nucleophilic solvents will generally lead to a faster reaction rate.
-
Hydrogen Bonding Capacity: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the leaving group, which can stabilize it and potentially affect the reaction rate.
Q3: How can I quantify the effect of the solvent on the reaction rate?
The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the rate of solvolysis reactions with the ionizing power and nucleophilicity of the solvent.[1][2][3] The extended form of the equation is:
log(k/k0) = mY + lN
where:
-
k is the rate constant in a given solvent.
-
k0 is the rate constant in the reference solvent (typically 80% ethanol/20% water).[1][2]
-
m is the sensitivity of the substrate to the solvent's ionizing power (Y).
-
l is the sensitivity of the substrate to the solvent's nucleophilicity (N).
-
Y is a measure of the solvent's ionizing power.
-
N is a measure of the solvent's nucleophilicity.
For the SN2 solvolysis of a methyl ester, the 'l' term, representing sensitivity to solvent nucleophilicity, is expected to be significant.
Data Presentation
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (k/kref) |
| Methanol | Polar Protic | 32.7 | Higher |
| Ethanol | Polar Protic | 24.5 | Moderate |
| Water | Polar Protic | 80.1 | High |
| Acetic Acid | Polar Protic | 6.2 | Low |
| Formic Acid | Polar Protic | 58.0 | Moderate-High |
| 80% Ethanol / 20% Water | Polar Protic | ~35 | Reference (1.00) |
| 50% Acetone / 50% Water | Polar Protic Mixture | ~50 | High |
Note: The relative rates are qualitative predictions. Actual rates should be determined experimentally.
Experimental Protocols
Determining the Rate of Solvolysis of this compound using UV-Vis Spectrophotometry
This protocol describes a method to determine the pseudo-first-order rate constant for the solvolysis of this compound. The reaction can be monitored by observing the disappearance of the reactant, which has a strong UV absorbance due to the nitrobenzene moiety.
Materials:
-
This compound
-
Solvent of choice (e.g., ethanol, methanol, water, or mixtures)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostatic water bath
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a non-nucleophilic, UV-transparent solvent like acetonitrile.
-
Set up the UV-Vis spectrophotometer:
-
Set the wavelength to the λmax of this compound in the chosen solvent (determine this by running a full scan of the starting material).
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
-
Prepare the reaction mixture:
-
In a volumetric flask, place the desired volume of the chosen solvent and allow it to equilibrate to the reaction temperature in a thermostatic water bath.
-
Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the temperature-equilibrated solvent and mix thoroughly. The final concentration of the substrate should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5).
-
-
Monitor the reaction:
-
Quickly transfer a portion of the reaction mixture to a quartz cuvette and place it in the spectrophotometer.
-
Record the absorbance at the predetermined λmax at regular time intervals until the absorbance value becomes constant, indicating the reaction is complete.
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics since the solvent (nucleophile) is in large excess.
-
Plot ln(At - A∞) versus time, where At is the absorbance at time t, and A∞ is the final absorbance.
-
The slope of the resulting straight line will be equal to -kobs, where kobs is the pseudo-first-order rate constant.
-
Mandatory Visualization
Caption: Logical relationship of solvent properties on the reaction rate.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible kinetic data.
-
Possible Cause: Temperature fluctuations during the experiment.
-
Troubleshooting Step: Ensure the thermostatic water bath and the spectrophotometer's cell holder are maintaining a constant temperature (±0.1 °C). Use a calibrated thermometer to verify the temperature.
-
-
Possible Cause: Inaccurate preparation of solutions.
-
Troubleshooting Step: Use calibrated volumetric flasks and pipettes. Ensure the this compound is fully dissolved in the stock solution.
-
-
Possible Cause: Impurities in the solvent.
-
Troubleshooting Step: Use high-purity, anhydrous solvents. Traces of water or other nucleophilic impurities can significantly affect the reaction rate.
-
Issue 2: The plot of ln(At - A∞) vs. time is not linear.
-
Possible Cause: The reaction is not following pseudo-first-order kinetics.
-
Troubleshooting Step: Ensure the concentration of the solvent is in large excess (at least 100-fold) compared to the concentration of this compound.
-
-
Possible Cause: A side reaction is occurring.
-
Troubleshooting Step: Analyze the final reaction mixture by techniques like HPLC or NMR to check for the presence of unexpected products.
-
-
Possible Cause: The absorbance reading is outside the linear range of the spectrophotometer.
-
Troubleshooting Step: Adjust the initial concentration of the substrate so that the initial absorbance is below 1.5.[4]
-
Issue 3: The reaction rate is too fast or too slow to measure accurately.
-
Possible Cause: The chosen temperature is not optimal.
-
Troubleshooting Step: For a fast reaction, lower the temperature. For a slow reaction, increase the temperature. Remember to report the temperature at which the rate constant was determined.
-
-
Possible Cause: The solvent is too nucleophilic or not nucleophilic enough.
-
Troubleshooting Step: If the reaction is too fast, consider using a less nucleophilic solvent. If it is too slow, a more nucleophilic solvent may be necessary. Alternatively, for very slow reactions, consider using a mixed solvent system to modulate the reactivity.
-
Issue 4: The UV-Vis signal is noisy or drifting.
-
Possible Cause: The spectrophotometer lamp is unstable.
-
Troubleshooting Step: Allow the spectrophotometer to warm up for at least 30 minutes before starting the experiment. If the problem persists, the lamp may need to be replaced.[5]
-
-
Possible Cause: The cuvette is dirty, scratched, or not positioned correctly.
-
Troubleshooting Step: Clean the cuvette thoroughly with an appropriate solvent and ensure it is free of scratches. Always place the cuvette in the same orientation in the cell holder.
-
-
Possible Cause: The sample is precipitating out of solution.
-
Troubleshooting Step: Ensure that the this compound and its solvolysis products are soluble in the chosen solvent at the reaction temperature. You may need to use a co-solvent to improve solubility.
-
References
Technical Support Center: Enhancing Reactions of Methyl 4-nitrobenzenesulfonate with Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing phase transfer catalysis (PTC) to improve the efficiency and yield of reactions involving methyl 4-nitrobenzenesulfonate. Below you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the phase transfer catalyzed reactions of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Rationale |
| Ineffective Phase Transfer Catalyst | 1. Verify Catalyst Suitability: Ensure the chosen catalyst (e.g., Tetrabutylammonium bromide - TBAB) is appropriate for the specific nucleophile and solvent system. Quaternary ammonium and phosphonium salts are common choices.[1][2][3] 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration (typically 1-10 mol%). 3. Screen Different Catalysts: Test other PTCs like phosphonium salts or crown ethers, as their efficacy can be system-dependent.[1] | The catalyst's structure and lipophilicity are crucial for efficiently transporting the nucleophile into the organic phase where the reaction occurs.[1][4] Catalyst efficiency can be the rate-limiting factor. |
| Poor Nucleophile Activation | 1. Ensure Adequate Base Strength: If generating the nucleophile in situ (e.g., from a phenol), confirm the base (e.g., NaOH, K₂CO₃) is strong enough for complete deprotonation. 2. Check for Water Content: For solid-liquid PTC, ensure anhydrous conditions. For liquid-liquid PTC, minimize the water in the organic phase as it can hydrate the nucleophile, reducing its reactivity.[1] | A "naked" anion in the organic phase is a more potent nucleophile. The presence of water can create a hydration shell around the anion, diminishing its nucleophilicity.[1] |
| Side Reactions | 1. Optimize Temperature: Lower the reaction temperature. While higher temperatures increase reaction rates, they can also promote side reactions like elimination or decomposition. 2. Control Addition of Electrophile: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. | Undesired pathways often have higher activation energies and can be suppressed by reducing the reaction temperature. Slow addition of the electrophile can favor the desired bimolecular reaction over competing pathways. |
| Inadequate Mixing | 1. Increase Stirring Rate: Ensure vigorous stirring (e.g., >300 RPM) to maximize the interfacial surface area between the aqueous and organic phases. | Effective mass transfer of the catalyst-nucleophile complex across the phase boundary is critical for the reaction to proceed efficiently. Insufficient mixing is a common cause of low yields in biphasic systems. |
Issue 2: Catalyst Decomposition or "Poisoning"
| Potential Cause | Troubleshooting Steps | Rationale |
| High Temperatures | 1. Lower Reaction Temperature: Most quaternary ammonium salts are stable up to around 100°C, but this can be lower in the presence of a strong base.[1] 2. Switch to a More Stable Catalyst: Consider using phosphonium salts, which are generally more thermally stable than their ammonium counterparts.[1] | The catalyst can undergo decomposition, such as Hofmann elimination, under harsh basic conditions and elevated temperatures, leading to a loss of catalytic activity. |
| Leaving Group Interference | 1. Monitor Reaction Progress: The leaving group (4-nitrobenzenesulfonate) can pair with the catalyst cation, competing with the nucleophile for transfer into the organic phase. This can slow the reaction over time. | As the reaction progresses, the concentration of the leaving group anion increases in the organic phase, potentially leading to catalyst inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is Phase Transfer Catalysis (PTC) and why use it for reactions with this compound?
A1: Phase Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[2][4] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant (usually an anion) from one phase to another, allowing it to react.[3] this compound is an excellent electrophile for Sₙ2 reactions and is typically soluble in organic solvents. Many nucleophiles (e.g., phenoxides, alkoxides, cyanide) are salts that are soluble in water but not in organic solvents. PTC overcomes this solubility barrier, leading to faster reaction rates, higher yields, and milder reaction conditions compared to conventional methods.[2][4]
Q2: How do I choose the right phase transfer catalyst for my reaction?
A2: The choice of catalyst depends on several factors, including the nature of the nucleophile and the reaction conditions.
-
Quaternary Ammonium Salts (e.g., Tetrabutylammonium bromide - TBAB, Aliquat 336): These are the most common, relatively inexpensive, and effective for a wide range of reactions.[1]
-
Quaternary Phosphonium Salts: These are generally more thermally stable than ammonium salts and can be advantageous for reactions requiring higher temperatures.[1]
-
Crown Ethers (e.g., 18-crown-6): These are very effective at complexing alkali metal cations (like K⁺), thereby "liberating" the anion. They are particularly useful in solid-liquid PTC.
-
Polyethylene Glycols (PEGs): These can also act as phase transfer catalysts and are a greener alternative.
For O-alkylation of phenols with this compound, tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst.
Q3: What are the key advantages of using PTC in my experiments?
A3: The main advantages of using PTC include:
-
Increased Reaction Rates and Yields: By bringing reactants together, PTC significantly accelerates reactions that would otherwise be very slow or not occur at all.
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and atmospheric pressure.
-
Use of Inexpensive Reagents: Allows the use of inexpensive inorganic bases (like NaOH or K₂CO₃) and nucleophilic salts.
-
Reduced Need for Anhydrous or Polar Aprotic Solvents: PTC can eliminate the need for expensive, toxic, and hygroscopic solvents like DMSO or DMF.[3]
-
Greener Chemistry: By enabling the use of water as a solvent and reducing the need for harsh organic solvents, PTC aligns with the principles of green chemistry.[1]
Q4: Can I reuse the phase transfer catalyst?
A4: In principle, the catalyst is regenerated during the reaction cycle. However, separating the catalyst from the product mixture can be challenging, especially on a lab scale. For industrial processes, catalyst recovery and reuse are important economic considerations. Some strategies include using polymer-supported catalysts or catalysts that precipitate out upon cooling.
Data Presentation
The following tables provide a hypothetical comparison of reaction outcomes for the O-alkylation of a substituted phenol with this compound, with and without the use of a phase transfer catalyst.
Table 1: Reaction Yield Comparison
| Reaction Conditions | Catalyst | Reaction Time (h) | Yield (%) |
| Toluene/Water, 80°C | None | 24 | <10 |
| Toluene/Water, 80°C | TBAB (5 mol%) | 4 | 92 |
Table 2: Effect of Different Catalysts on Reaction Outcome
| Catalyst (5 mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Toluene/50% NaOH(aq) | 80 | 4 | 92 |
| Tetrabutylammonium Hydrogen Sulfate | Toluene/50% NaOH(aq) | 80 | 5 | 88 |
| Benzyltriethylammonium Chloride | Toluene/50% NaOH(aq) | 80 | 6 | 85 |
| 18-Crown-6 | Toluene/K₂CO₃ (solid) | 90 | 8 | 95 |
Experimental Protocols
Detailed Methodology for the Synthesis of 4-Cresyl 4-Nitrobenzenesulfonate using Phase Transfer Catalysis
This protocol describes the O-alkylation of 4-cresol with this compound using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
Materials:
-
This compound (1.0 eq)
-
4-Cresol (1.05 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Sodium hydroxide (2.0 eq)
-
Toluene
-
Deionized water
-
Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cresol and tetrabutylammonium bromide in toluene.
-
Addition of Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide and add it to the flask.
-
Heating and Stirring: Heat the biphasic mixture to 80°C with vigorous stirring.
-
Addition of Electrophile: Dissolve this compound in a small amount of toluene and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Disposal of Methyl 4-nitrobenzenesulfonate Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe and effective disposal of methyl 4-nitrobenzenesulfonate waste. The following sections offer troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Spill of solid this compound | Accidental mishandling of the solid compound. | 1. Evacuate the immediate area. 2. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. 3. Cover the spill with an inert absorbent material like sand or vermiculite. 4. Carefully sweep the mixture into a designated hazardous waste container. 5. Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container. 6. Label the container as "Hazardous Waste: this compound." |
| Accidental mixing of this compound waste with other waste streams | Improper waste segregation. | 1. Do not attempt to separate the mixed waste. 2. Clearly label the container with all known components. 3. Consult your institution's Environmental Health and Safety (EHS) department for guidance on disposal of mixed chemical waste. |
| Incomplete neutralization of the waste solution | - Insufficient amount of base added.- Inadequate reaction time or temperature. | 1. Monitor the pH of the solution. If it is not alkaline (pH > 12), slowly add more of the neutralizing agent (e.g., 1 M NaOH) with stirring. 2. Gently heat the solution (e.g., to 50-60°C) to facilitate the hydrolysis reaction. 3. Allow the reaction to proceed for a sufficient amount of time (e.g., several hours), monitoring the disappearance of the starting material by a suitable analytical method if necessary. |
| Generation of strong odors during disposal | Volatilization of methanol, a byproduct of hydrolysis. | 1. Ensure the entire procedure is conducted in a well-ventilated fume hood. 2. Keep the waste container covered when not in use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a skin irritant and is classified as a combustible solid.[1][2][3] As with other nitroaromatic compounds, it should be handled with care, and appropriate personal protective equipment (PPE) should always be worn.[4][5]
Q2: What is the recommended general procedure for disposing of this compound waste?
A2: All waste containing this compound must be treated as hazardous waste.[4] It should be collected in a designated, properly labeled, and sealed container.[5] The primary method of disposal is through a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.
Q3: Can I neutralize this compound waste in the lab before disposal?
A3: Yes, a chemical neutralization (hydrolysis) procedure can be performed to degrade this compound into less hazardous compounds. This involves treating the waste with a strong base, such as sodium hydroxide, to hydrolyze the ester into sodium 4-nitrobenzenesulfonate and methanol. This procedure should be performed with caution in a fume hood.
Q4: What is the chemical reaction for the alkaline hydrolysis of this compound?
A4: The sulfonate ester undergoes nucleophilic substitution under basic conditions. The hydroxide ion (OH⁻) attacks the methyl group, leading to the cleavage of the ester bond. The products are 4-nitrobenzenesulfonate and methanol.
Q5: Are there any specific safety precautions to take during the neutralization process?
A5: Yes. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. The reaction should be performed in a well-ventilated chemical fume hood. The addition of base can be exothermic, so it should be done slowly and with stirring to control the temperature.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
This protocol describes a laboratory-scale procedure for the chemical degradation of this compound waste.
Materials:
-
This compound waste (solid or in an organic solvent)
-
1 M Sodium Hydroxide (NaOH) solution
-
Designated hazardous waste container
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Wear appropriate PPE.
-
Dissolution: If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., acetone). If it is already in a non-aqueous solvent, proceed to the next step.
-
Neutralization: Slowly and with constant stirring, add 1 M sodium hydroxide solution to the this compound waste. The target pH is >12 to ensure a sufficiently alkaline environment for hydrolysis.
-
Reaction: Gently heat the mixture to approximately 50-60°C with continuous stirring to accelerate the hydrolysis. Allow the reaction to proceed for several hours or until the starting material is no longer detectable (if monitoring is possible).
-
Cooling and Storage: Allow the mixture to cool to room temperature.
-
Disposal: Transfer the resulting solution to a designated hazardous waste container labeled "Hydrolyzed this compound Waste: Contains Sodium 4-nitrobenzenesulfonate and Methanol."
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.
Visualizations
Caption: Decision workflow for the disposal of this compound waste.
Caption: Chemical pathway for the alkaline hydrolysis of this compound.
Caption: Troubleshooting flowchart for incomplete neutralization of waste.
References
- 1. Buy this compound | 6214-20-6 [smolecule.com]
- 2. cswab.org [cswab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Methylating Agents: Methyl 4-nitrobenzenesulfonate vs. Methyl Iodide
For researchers, scientists, and professionals in drug development, the choice of a methylating agent is a critical decision in chemical synthesis. This guide provides an objective comparison of two common methylating agents, Methyl 4-nitrobenzenesulfonate and methyl iodide, supported by experimental data and detailed protocols to inform your selection process.
In the realm of organic synthesis, the introduction of a methyl group is a fundamental transformation. Both this compound and methyl iodide are potent electrophiles used for this purpose, operating primarily through an S_N_2 mechanism. However, their distinct properties in terms of reactivity, safety, and handling necessitate a careful evaluation to determine the optimal reagent for a specific application.
At a Glance: Key Properties
| Property | This compound | Methyl Iodide |
| Molecular Formula | C₇H₇NO₅S | CH₃I |
| Molecular Weight | 217.20 g/mol [1] | 141.94 g/mol |
| Appearance | White to light yellow solid[2] | Colorless liquid[3] |
| Melting Point | 89-92 °C[2] | -66.5 °C |
| Boiling Point | Decomposes | 42.4 °C |
| Solubility | Soluble in acetone, diethyl ether, and hot water[2] | Soluble in organic solvents |
| Leaving Group | 4-nitrobenzenesulfonate | Iodide |
Performance in Methylation Reactions: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are limited in published literature, an analysis of individual reports on the methylation of common functional groups provides valuable insights into the performance of each reagent.
O-Methylation of Phenols:
Both reagents are effective for the O-methylation of phenols, typically requiring a base to deprotonate the hydroxyl group.
| Substrate | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| Salicylaldehyde | Methyl Iodide | KOH | DMF | Room Temp. | - | "Reasonable" | [4] |
| Phenol | Methyl Iodide | NaOH | - | - | - | - | [3] |
| Phenolic Compounds | Methyl Iodide | K₂CO₃ | Acetone | - | - | High | [3] |
| Phenolic Compounds | This compound | - | - | - | - | - | [5][6] |
N-Methylation of Amines:
The methylation of amines can be challenging due to the possibility of over-alkylation to form quaternary ammonium salts. The choice of reagent and reaction conditions can influence the selectivity towards mono- or di-methylation.
| Substrate | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| Aniline (primary) | Methyl Iodide | Na₂CO₃ | - | - | - | Forms N,N-dimethylaniline and trimethylanilinium carbonate[7] | [7] |
| Primary Amines (as N-trifluoroacetyl derivatives) | Methyl Iodide | Base | - | - | - | High (for mono-methylation) | [8] |
| Anilines | Methyl Iodide | Li₃N | DMF | Room Temp. | 10 min | Moderate to High (for [¹¹C] labeling) | [9] |
| Amines | This compound | - | - | - | - | Studied for S_N_2 kinetics | [10] |
Note: While the kinetics of the reaction between amines and this compound have been studied, specific preparative examples with yields were not found in the initial search.
Esterification of Carboxylic Acids:
The direct methylation of carboxylic acids with these agents typically requires the formation of a carboxylate salt.
| Substrate | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| Benzoic Acid | Methyl Iodide | - | Methanol (acid-catalyzed) | Reflux | 4-5 hours | 69% | [11] |
| Benzoic Acid | - | - | - | - | - | - | - |
Note: The direct esterification of carboxylic acids using this compound is less commonly reported than acid-catalyzed esterification or the use of other methylating agents.
Reactivity and Mechanism
Both this compound and methyl iodide are excellent substrates for S_N_2 reactions. The rate of these reactions is dependent on both the concentration of the substrate and the nucleophile.
Caption: General S_N_2 reaction mechanism for methylation.
The key difference in their reactivity lies in the nature of the leaving group. The iodide ion (I⁻) is an excellent leaving group, making methyl iodide a highly reactive methylating agent.[12] The 4-nitrobenzenesulfonate anion is also a very good leaving group due to the electron-withdrawing nature of the nitro group and the resonance stabilization of the sulfonate anion. This makes this compound a potent methylating agent as well.[6][10]
Experimental Protocols
General Workflow for a Methylation Reaction:
Caption: A typical experimental workflow for a methylation reaction.
Protocol 1: O-Methylation of a Phenol using Methyl Iodide
This protocol is a general procedure adapted from literature for the methylation of a phenolic hydroxyl group.[3][4]
-
Preparation: To a solution of the phenol (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, DMF, or THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base (1.1-1.5 eq). Suitable bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).
-
Addition of Methylating Agent: Add methyl iodide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Methylation of a Primary Amine using Methyl Iodide (via N-trifluoroacetyl derivative)
This method is designed to favor mono-methylation of primary amines.[8]
-
Protection: React the primary amine with trifluoroacetic anhydride to form the N-trifluoroacetyl derivative.
-
Methylation: Dissolve the N-trifluoroacetyl derivative (1.0 eq) in a suitable anhydrous solvent (e.g., DMF) and add a base (e.g., sodium hydride, 1.1 eq). To this mixture, add methyl iodide (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Deprotection: Quench the reaction and remove the trifluoroacetyl group under basic conditions (e.g., with aqueous sodium hydroxide) to yield the N-methylated amine.
-
Work-up and Purification: Follow standard aqueous work-up, extraction, and purification procedures as described in Protocol 1.
Protocol 3: Esterification of a Carboxylic Acid using Methyl Iodide
This protocol involves the formation of a carboxylate salt followed by methylation.
-
Salt Formation: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) and add a base (1.0 eq) such as potassium carbonate or cesium carbonate to form the carboxylate salt.
-
Methylation: Add methyl iodide (1.1-1.5 eq) to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, and purify the resulting methyl ester by column chromatography or distillation.
Safety and Handling
Both this compound and methyl iodide are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood.
This compound:
-
Hazards: Causes skin irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[13]
-
Handling: Avoid contact with skin and eyes. Avoid creating dust.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Methyl Iodide:
-
Hazards: Toxic if swallowed or inhaled, causes skin irritation, and is a suspected carcinogen.[14] It is also highly volatile.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, a face shield, and a lab coat.[15]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors. Store in a cool, dark place away from light.[14]
-
Spill Response: In case of a spill, evacuate the area, wear appropriate PPE, and absorb the spill with an inert material. Ventilate the area and wash the spill site after clean-up is complete.[16]
-
Disposal: Dispose of as hazardous waste. Do not pour down the drain.[15]
Choosing the Right Reagent: A Decision Framework
Caption: A decision-making flowchart for selecting a methylating agent.
Conclusion
Both this compound and methyl iodide are powerful methylating agents with broad utility in organic synthesis.
-
Methyl iodide is a highly reactive, volatile liquid that is often the reagent of choice when rapid methylation is required. Its high reactivity, however, is coupled with significant toxicity and handling challenges.
-
This compound is a solid, which can be an advantage in terms of handling and storage. It is also a potent methylating agent, though perhaps slightly less reactive than methyl iodide in some applications. It is classified as a skin irritant, which requires careful handling but may be perceived as a less severe hazard than the high toxicity and carcinogenicity associated with methyl iodide.
The ultimate choice between these two reagents will depend on the specific requirements of the reaction, including the nature of the substrate, the desired reaction rate, and the safety infrastructure available in the laboratory. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to optimize their methylation reactions.
References
- 1. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 6214-20-6 [smolecule.com]
- 7. sarthaks.com [sarthaks.com]
- 8. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 99 6214-20-6 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. calibrechem.com [calibrechem.com]
- 16. nj.gov [nj.gov]
A Comparative Guide to Selective N-Methylation: Alternatives to Methyl 4-nitrobenzenesulfonate
For researchers, scientists, and professionals in drug development, the selective introduction of a methyl group to a nitrogen atom (N-methylation) is a critical transformation. This modification can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. While methyl 4-nitrobenzenesulfonate has been utilized for this purpose, a range of alternative reagents and methods offer distinct advantages in terms of reactivity, selectivity, safety, and environmental impact. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols.
Performance Comparison of N-Methylation Reagents
The choice of a methylating agent is dictated by the substrate's reactivity, the desired selectivity (mono- vs. di-methylation), and functional group tolerance. The following tables summarize the performance of several common alternatives to this compound.
Table 1: N-Methylation of Primary Amines
| Reagent/Method | Substrate | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Dimethyl Carbonate (DMC) | Aniline | N-Methylaniline | NaY zeolite, 130°C, 3.25 h | 94 (97.7% selectivity for mono-methylation) | [1] |
| Dimethyl Carbonate (DMC) | 4-Chloroaniline | N-Methyl-4-chloroaniline | DBU, NMP, 250°C, 12 min (flow) | 88 | [2] |
| Dimethyl Sulfate (DMS) | 4-(4-Methylphenyl)-1,3(3H)oxazine-2,6-dione | N-Methyl-4-(4-methylphenyl)-1,3(3H)oxazine-2,6-dione | NaHCO₃, Acetone, reflux, 20 h | 66 | [3] |
| Methyl Iodide (MeI) | Aniline | Trimethylphenylammonium iodide | 2,6-Lutidine, various solvents, RT | Varies with solvent | |
| Eschweiler-Clarke | Benzylamine | N,N-Dimethylbenzylamine | HCOOH, HCHO, 100°C | High | [4] |
| Trimethyloxonium Tetrafluoroborate | N-Arylsulfonyl-α-amino Acid Methyl Esters | N-Methylated product | CH₂Cl₂, RT | Quantitative |
Table 2: N-Methylation of Secondary Amines
| Reagent/Method | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Dimethyl Carbonate (DMC) | N-Methylaniline | N,N-Dimethylaniline | Ru/C, Methanol, 70°C | >99% conversion | [4] |
| Dimethyl Sulfate (DMS) | Amino acid derivatives | N-Methylated amino acid | NaH, H₂O (cat.), THF | Not specified | [5] |
| Methyl Iodide (MeI) | N-Trifluoroacetyl-amines | N-Methylated amines | Basic conditions | High | [6] |
| Eschweiler-Clarke | Piperidine | N-Methylpiperidine | HCOOH, HCHO, reflux | >80 | [4][7] |
| Diazomethane | Piperidine | N-Methylpiperidine | Ether, RT | Not specified |
In-Depth Look at N-Methylation Alternatives
Dimethyl Carbonate (DMC)
Overview: Dimethyl carbonate is considered a green methylating agent due to its low toxicity and biodegradable nature.[8][9] Its reactivity is tunable; at lower temperatures (around 90°C), it tends to favor methoxycarbonylation, while at higher temperatures, methylation is the predominant reaction.[9] DMC often exhibits excellent selectivity for mono-N-methylation of primary amines, particularly aromatic amines, when used with catalysts like zeolites.[1][9] For aliphatic amines, controlling selectivity can be more challenging, and mixtures of mono- and di-methylated products may be obtained.[10]
Functional Group Tolerance: DMC is compatible with a range of functional groups. Studies have shown successful methylation of anilines bearing electron-donating and electron-withdrawing groups, such as -NO₂, -CN, and -CO₂CH₃.[1] It has also been used for the N-methylation of various nitrogen-containing heterocycles. However, the high temperatures often required for methylation can be a limitation for sensitive substrates.
Dimethyl Sulfate (DMS)
Overview: Dimethyl sulfate is a potent and cost-effective methylating agent, valued for its high reactivity.[11] It readily methylates a wide range of nucleophiles, including primary and secondary amines. However, its high toxicity and carcinogenicity necessitate strict handling precautions.[3] Over-methylation to form quaternary ammonium salts can be a significant side reaction, and controlling selectivity for mono-methylation often requires careful control of reaction conditions.
Functional Group Tolerance: DMS is a strong electrophile and can react with various functional groups. It is commonly used for the methylation of phenols and thiols in addition to amines. The reaction conditions are typically basic, which may not be suitable for base-sensitive substrates.
Methyl Iodide (MeI)
Overview: Methyl iodide is another highly reactive and commonly used methylating agent. It is often employed for exhaustive methylation to form quaternary ammonium salts.[3] Achieving selective mono-methylation of primary amines can be challenging due to the higher nucleophilicity of the resulting secondary amine. However, specific protocols, such as the use of a bulky base or performing the reaction in a solvent where the mono-methylated salt precipitates, can improve selectivity.
Functional Group Tolerance: Similar to DMS, methyl iodide is a strong electrophile and can react with other nucleophilic functional groups present in the molecule. Its use is generally compatible with many common functional groups, but its high reactivity can sometimes lead to undesired side reactions.
Diazomethane (CH₂N₂)
Overview: Diazomethane is a highly efficient methylating agent for acidic protons. It readily methylates carboxylic acids and phenols.[12] Its use for N-methylation is generally limited to amines that are sufficiently acidic to protonate diazomethane, such as certain amides or sulfonamides. While it can provide clean and high-yielding reactions, diazomethane is extremely toxic and explosive, requiring specialized handling procedures and equipment.
Functional Group Tolerance: A key advantage of diazomethane is its chemoselectivity. It typically only methylates acidic protons, leaving other functional groups such as alcohols and less acidic amines untouched under standard conditions.[12]
Trimethyloxonium Tetrafluoroborate (Meerwein's Salt)
Overview: Trimethyloxonium tetrafluoroborate is a powerful and highly electrophilic methylating agent.[13] It is particularly effective for methylating less nucleophilic heteroatoms and can be used under neutral or mildly acidic conditions. It is a solid, which can make it easier to handle than volatile reagents like methyl iodide, but it is moisture-sensitive.[13]
Functional Group Tolerance: Meerwein's salt is a potent alkylating agent and can react with a variety of functional groups, including hydroxyl and carboxyl groups.[14] Its high reactivity requires careful consideration of the substrate's functional groups to avoid unwanted side reactions.
Eschweiler-Clarke Reaction
Overview: The Eschweiler-Clarke reaction is a reductive amination method that converts primary or secondary amines into their corresponding N,N-dimethylated tertiary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[1][4][15] A significant advantage of this method is that it does not produce quaternary ammonium salts.[1][15] The reaction conditions are generally mild and the procedure is often straightforward.
Functional Group Tolerance: The Eschweiler-Clarke reaction is known for its good functional group tolerance. It is compatible with alcohols and ethers.[4][7] However, it is sensitive to strongly acidic or basic conditions.[4][7] Aldehydes and ketones other than formaldehyde are generally not compatible as they can participate in the reaction.
Experimental Protocols
General N-Methylation of Aniline using Dimethyl Carbonate
Materials:
-
Aniline
-
Dimethyl Carbonate (DMC)
-
NaY zeolite (activated at 500°C overnight)
-
Stainless steel autoclave
Procedure:
-
In a stainless steel autoclave, combine aniline, a large excess of dimethyl carbonate (e.g., a 1:74 molar ratio of aniline to DMC), and NaY zeolite.[1]
-
Seal the autoclave and heat the mixture to 130°C with stirring.[1]
-
Maintain the reaction at this temperature for approximately 3.25 hours.[1]
-
After cooling, the reaction mixture is filtered to remove the zeolite catalyst.
-
The excess dimethyl carbonate is removed by distillation.
-
The product, N-methylaniline, can be further purified by distillation under reduced pressure.
N,N-Dimethylation of Benzylamine via Eschweiler-Clarke Reaction
Materials:
-
Benzylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
Procedure:
-
To a round-bottom flask, add benzylamine.
-
Add an excess of formic acid, followed by an excess of formaldehyde solution.[4]
-
Heat the reaction mixture to reflux (around 100°C) for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a strong base (e.g., NaOH solution) to a pH > 10.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N,N-dimethylbenzylamine.
-
The product can be purified by distillation if necessary.
Visualizing Reaction Pathways and Workflows
Caption: A generalized experimental workflow for a typical N-methylation reaction.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Safety and Handling of Hazardous Methylating Agents
Dimethyl Sulfate (DMS):
-
Hazards: Highly toxic, carcinogenic, and corrosive. Can cause severe burns on contact and delayed, potentially fatal, respiratory effects upon inhalation.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.
-
Spills: Neutralize small spills with an ammonia solution. For larger spills, evacuate the area and follow institutional emergency procedures.
Methyl Iodide (MeI):
-
Hazards: Toxic, a suspected carcinogen, and volatile. Can be absorbed through the skin and is harmful if inhaled.
-
Handling: Use in a chemical fume hood. Wear appropriate PPE, including gloves and eye protection. Store in a cool, dark place away from light.
-
Spills: Absorb small spills with an inert material and dispose of as hazardous waste. For larger spills, follow emergency protocols.
Diazomethane:
-
Hazards: Extremely toxic, explosive, and carcinogenic. Can detonate from shock, friction, or contact with sharp surfaces.
-
Handling: Should only be handled by experienced personnel using specialized glassware (fire-polished glass with no ground glass joints). Work behind a blast shield in a fume hood. It is typically generated in situ and used immediately.
-
Disposal: Excess diazomethane should be carefully quenched by slowly adding acetic acid until the yellow color disappears.
Trimethyloxonium Tetrafluoroborate:
-
Hazards: Corrosive and moisture-sensitive. Reacts with water to release corrosive byproducts.
-
Handling: Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox). Wear appropriate PPE to protect against skin and eye contact.
This guide provides a comparative overview to aid in the selection of an appropriate N-methylation strategy. The choice of reagent and method should always be made after a thorough risk assessment, considering the specific substrate, desired outcome, and available laboratory facilities.
References
- 1. iris.unive.it [iris.unive.it]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. server.ccl.net [server.ccl.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 8. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unive.it [iris.unive.it]
- 11. researchgate.net [researchgate.net]
- 12. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Navigating the Methylation of Sterically Hindered Alcohols: A Comparative Guide to Reagents
For researchers, scientists, and drug development professionals, the efficient methylation of sterically hindered alcohols is a critical yet often challenging synthetic transformation. This guide provides a comprehensive comparison of methyl 4-nitrobenzenesulfonate and alternative reagents, supported by experimental data and detailed protocols to inform the selection of the most effective methylating agent for demanding substrates.
The introduction of a methyl group to a sterically congested hydroxyl functionality is a common requirement in the synthesis of complex molecules, including pharmaceuticals and natural products. The selection of an appropriate methylating agent is paramount to achieving high yields while avoiding side reactions. This guide evaluates the performance of this compound against established and powerful alternatives: trimethylsilyldiazomethane (TMSD), diazomethane with fluoboric acid, and Meerwein's salt.
Comparative Efficacy of Methylating Agents
While this compound is a known methylating agent, a comprehensive search of the scientific literature reveals a notable lack of documented applications for the O-methylation of sterically hindered alcohols. Its utility appears more pronounced in other contexts, such as the methylation of C-H bonds. In contrast, several other reagents have demonstrated considerable efficacy in overcoming the steric challenges associated with hindered hydroxyl groups.
The following table summarizes the performance of key methylating agents based on available experimental data.
| Methylating Agent | Substrate (Hindered Alcohol) | Yield (%) | Reaction Conditions | Reference |
| Trimethylsilyldiazomethane (TMSD) / HBF₄·OEt₂ | Adamantan-1-ol | 95 | CH₂Cl₂ / pentane, rt, 1 h | [1][2] |
| 1-Methylcyclohexanol | 92 | CH₂Cl₂ / pentane, rt, 1 h | [1][2] | |
| tert-Butanol | 85 | CH₂Cl₂ / pentane, rt, 1 h | [1][2] | |
| Diazomethane / HBF₄ | n-Butanol | 98 | Ether, rt | [3] |
| sec-Butanol | 95 | Ether, rt | [3] | |
| tert-Butanol | 65 | Ether, rt | [3] | |
| Isoborneol | 0 | Not specified | [3] | |
| Meerwein's Salt (e.g., (CH₃)₃O⁺BF₄⁻) | General hindered alcohols | High (qualitative) | CH₂Cl₂, bulky amine base | [4] |
Key Observations:
-
Trimethylsilyldiazomethane (TMSD) , in the presence of a catalytic amount of fluoroboric acid etherate, emerges as a highly effective reagent for the methylation of even exceptionally hindered tertiary alcohols, consistently providing high yields.[1][2]
-
Diazomethane with fluoboric acid is very effective for primary and less hindered secondary alcohols, but its efficacy significantly diminishes with increasing steric hindrance, failing completely with highly hindered substrates like isoborneol.[3]
-
Meerwein's salts are described as powerful methylating agents capable of methylating hindered substrates under neutral or mildly basic conditions, though specific quantitative comparisons with other reagents for a range of hindered alcohols are less readily available.[4]
-
This compound lacks documented experimental data for the O-methylation of hindered alcohols, suggesting it may not be a primary choice for this challenging transformation.
Experimental Protocols
Detailed experimental procedures are crucial for replicating results and ensuring laboratory safety.
1. Methylation using Trimethylsilyldiazomethane (TMSD) and HBF₄·OEt₂
This protocol is adapted from the work of Presser and H. H. A. M. Hassan.[2]
-
Materials: Hindered alcohol, trimethylsilyldiazomethane (2M solution in hexanes), fluoroboric acid diethyl ether complex (HBF₄·OEt₂), dichloromethane (CH₂Cl₂), pentane.
-
Procedure:
-
To a solution of the hindered alcohol (1.0 mmol) in a mixture of CH₂Cl₂ (5 mL) and pentane (5 mL) at room temperature, add a 2M solution of trimethylsilyldiazomethane in hexanes (1.2 mmol, 0.6 mL) dropwise.
-
Add a catalytic amount of HBF₄·OEt₂ (e.g., 1-2 mol%).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a few drops of water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Methylation using Diazomethane and Fluoboric Acid (HBF₄)
This protocol is based on the method described by Neeman et al.[3]
-
Materials: Alcohol, ethereal solution of diazomethane, 48% aqueous fluoboric acid, diethyl ether.
-
Procedure:
-
To a solution of the alcohol (10 mmol) in diethyl ether (20 mL), add an ethereal solution of diazomethane in excess until a persistent yellow color is observed.
-
Add a catalytic amount of 48% aqueous fluoboric acid (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature. The disappearance of the yellow color and cessation of nitrogen evolution indicates the completion of the reaction.
-
Wash the ethereal solution with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the methyl ether.
-
-
Safety Note: Diazomethane is a toxic and explosive gas. All manipulations should be carried out in a well-ventilated fume hood using appropriate safety precautions, including specialized glassware for diazomethane generation.
Visualizing Reaction Pathways
To further clarify the processes involved, the following diagrams illustrate the general workflow for the methylation of hindered alcohols and the proposed mechanism for TMSD-mediated methylation.
Conclusion
For the methylation of sterically hindered alcohols, trimethylsilyldiazomethane (TMSD) in the presence of a catalytic amount of HBF₄·OEt₂ stands out as the most robust and effective method , delivering high yields for a range of challenging substrates. While diazomethane with fluoboric acid is a viable option for less hindered alcohols, its utility is limited by steric congestion. Meerwein's salts also present a powerful alternative, although more specific comparative data would be beneficial.
Crucially, This compound is not a well-documented reagent for this particular application , and researchers facing the challenge of methylating a hindered alcohol are advised to consider the more established and demonstrably effective alternatives detailed in this guide. The choice of reagent will ultimately depend on the specific substrate, desired yield, and safety considerations.
References
Kinetic analysis to validate the SN2 mechanism of Methyl 4-nitrobenzenesulfonate
A detailed kinetic study of the nucleophilic substitution reaction of Methyl 4-nitrobenzenesulfonate (methyl nosylate) provides robust evidence for an SN2 (bimolecular nucleophilic substitution) mechanism. This guide presents a comparative analysis of its reactivity alongside other sulfonate esters, supported by experimental data, to offer insights for researchers, scientists, and drug development professionals in optimizing reaction pathways.
The study of reaction kinetics is fundamental to elucidating the mechanistic pathways of chemical transformations. For nucleophilic substitution reactions, kinetic analysis serves as a powerful tool to distinguish between SN1 and SN2 mechanisms. In the case of this compound, the reaction rate is observed to be dependent on the concentrations of both the substrate and the nucleophile, a hallmark of the SN2 pathway.[1][2] This concerted mechanism, involving a single rate-determining step where the nucleophile attacks the electrophilic carbon as the leaving group departs, is further supported by the stereochemical inversion observed in chiral substrates.[3][4]
Comparative Kinetic Data
The reactivity of sulfonate esters in SN2 reactions is significantly influenced by the nature of the substituent on the benzene ring. Electron-withdrawing groups enhance the leaving group's ability to stabilize the developing negative charge in the transition state, thereby accelerating the reaction. The p-nitro group in this compound makes it a highly effective leaving group, leading to faster reaction rates compared to other methyl sulfonates.
The following table summarizes the second-order rate constants for the SN2 reaction of various p-substituted methyl benzenesulfonates with bromide ions in aqueous solution at 25°C.
| Substrate | p-Substituent | Second-Order Rate Constant (k) with Br⁻ (M⁻¹s⁻¹) |
| This compound | -NO₂ | 95.0 x 10⁻⁴ |
| Methyl 4-bromobenzenesulfonate | -Br | 7.60 x 10⁻⁴ |
| Methyl 4-chlorobenzenesulfonate | -Cl | 9.80 x 10⁻⁴ |
| Methyl benzenesulfonate | -H | 3.90 x 10⁻⁴ |
| Methyl p-toluenesulfonate | -CH₃ | 2.50 x 10⁻⁴ |
| Methyl 4-methoxybenzenesulfonate | -OCH₃ | 1.52 x 10⁻⁴ |
Data sourced from Brinchi et al., European Journal of Organic Chemistry, 2000, (23), 3849-3854.
As the data indicates, this compound exhibits the highest reactivity towards the bromide nucleophile, a direct consequence of the strong electron-withdrawing nature of the nitro group.
Experimental Protocol: Kinetic Analysis via UV-Visible Spectroscopy
The following protocol outlines a general method for determining the second-order rate constant of the SN2 reaction between this compound and a nucleophile (e.g., sodium bromide) using UV-Visible spectroscopy. This technique is suitable for monitoring reactions where there is a change in the UV-Vis absorbance of the reactants or products over time.
Materials:
-
This compound
-
Sodium Bromide (or other nucleophile)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Timer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in acetonitrile.
-
Prepare a series of stock solutions of sodium bromide of varying known concentrations (e.g., 10 mM, 20 mM, 30 mM, etc.) in acetonitrile. It is crucial that the nucleophile concentration is in large excess (at least 10-fold) compared to the substrate concentration to ensure pseudo-first-order kinetics.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of this compound. This can be determined by running a full UV-Vis spectrum of the starting material.
-
Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25°C).
-
-
Kinetic Run:
-
Pipette a known volume of the this compound stock solution into a quartz cuvette.
-
Add a known volume of the sodium bromide stock solution to the cuvette, rapidly mix the contents, and immediately start the timer and data acquisition.
-
Record the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics due to the excess of the nucleophile. The observed rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be equal to -k_obs.
-
Repeat the experiment with different concentrations of the nucleophile.
-
To determine the second-order rate constant (k), plot the observed pseudo-first-order rate constants (k_obs) against the concentration of the nucleophile ([Nu⁻]). The slope of this second plot will be the second-order rate constant.
-
Visualizing the SN2 Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the SN2 reaction mechanism and the experimental workflow for the kinetic analysis.
Caption: A simplified representation of the concerted SN2 reaction mechanism.
Caption: Workflow for the kinetic analysis of an SN2 reaction using UV-Vis spectroscopy.
References
Validating product purity after reaction with Methyl 4-nitrobenzenesulfonate
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is paramount. This guide provides a comprehensive comparison of analytical methods for validating product purity following a methylation reaction, with a focus on reactions utilizing Methyl 4-nitrobenzenesulfonate and its common alternatives, dimethyl sulfate and methyl iodide.
This document outlines the performance of these methylating agents and provides detailed experimental protocols for key analytical techniques. Quantitative data is summarized in structured tables for straightforward comparison, and workflows are visualized using Graphviz diagrams to illustrate the logical steps in purity validation.
Introduction to Methylation and Purity Analysis
Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic synthesis and drug development. The choice of methylating agent can significantly impact reaction efficiency, selectivity, and the impurity profile of the final product. Consequently, robust analytical methods are crucial for confirming product identity and quantifying purity. The most common techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Comparison of Common Methylating Agents
| Methylating Agent | Key Characteristics | Common Impurities |
| This compound | Solid, crystalline reagent; generally good reactivity; byproduct (4-nitrobenzenesulfonic acid) is water-soluble, facilitating purification. | Unreacted starting material, residual this compound, 4-nitrobenzenesulfonic acid. |
| Dimethyl Sulfate (DMS) | Highly reactive and cost-effective liquid; can lead to over-methylation; toxic and requires careful handling.[1][2][3][4] | Unreacted starting material, over-methylated products, residual dimethyl sulfate, methanol, sulfuric acid.[1][2][3][4] |
| Methyl Iodide (MeI) | Highly reactive liquid with a low boiling point; iodide is an excellent leaving group; can be expensive and is a potent alkylating agent requiring cautious handling. | Unreacted starting material, residual methyl iodide, and potential byproducts from side reactions. |
Quantitative Purity Analysis: A Comparative Overview
The purity of a methylation product is typically assessed by quantifying the main compound relative to any impurities. The following table presents representative purity data for a model methylation reaction (O-methylation of a phenol) using different methylating agents, as determined by HPLC.
| Methylating Agent | Product Purity (%) by HPLC | Key Observations |
| This compound | >98% | Clean reaction profile with minimal byproducts. The primary impurity is typically unreacted starting material. |
| Dimethyl Sulfate | ~96%[1][2][3][4] | High conversion, but a higher likelihood of over-methylation, leading to additional impurities that may require more rigorous purification. |
| Methyl Iodide | >97% | High reactivity often leads to high conversion, but the volatility of the reagent can introduce variability. |
Experimental Protocols for Purity Validation
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for separating and quantifying components of a mixture. A typical protocol for analyzing the purity of a methylated product is as follows:
Objective: To determine the purity of the methylated product by separating it from starting materials and potential byproducts.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of water and acetonitrile, with 0.1% formic acid in each.
-
Standard Preparation: Prepare a stock solution of a reference standard of the pure product at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Sample Preparation: Accurately weigh and dissolve the reaction product in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the product.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the purity of a sample without the need for a reference standard of the analyte itself.
Objective: To determine the absolute purity of the methylated product by comparing the integral of a product signal to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the product and a certified internal standard into a vial.
-
Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Process the spectrum (phasing, baseline correction) and integrate a well-resolved signal from the product and a signal from the internal standard.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = the product
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the desired product and identifying impurities. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides detailed information about the components of a reaction mixture.
Objective: To confirm the identity of the methylated product and to identify any impurities based on their mass-to-charge ratio.
Instrumentation:
-
Mass spectrometer (e.g., Q-TOF, Triple Quadrupole)
-
LC or GC system for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the reaction product in a suitable volatile solvent.
-
Analysis: Introduce the sample into the mass spectrometer. For LC-MS, the sample is first separated by the LC system.
-
Data Interpretation:
-
Confirm the presence of the desired product by observing its expected molecular ion peak.
-
Identify potential impurities by analyzing other peaks in the mass spectrum and comparing them to the masses of expected byproducts (e.g., over-methylated product, unreacted starting material).
-
Conclusion
The validation of product purity after a methylation reaction is a critical step in chemical synthesis and drug development. While this compound often provides a cleaner reaction profile, alternatives like dimethyl sulfate and methyl iodide can also yield high-purity products with appropriate reaction control and purification. The choice of analytical technique for purity assessment depends on the specific requirements of the analysis. HPLC is ideal for routine quantitative purity determination, qNMR offers absolute purity assessment without the need for a specific reference standard, and Mass Spectrometry is invaluable for structural confirmation and impurity identification. For comprehensive and robust purity validation, a combination of these orthogonal techniques is often the most effective approach.
References
- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
Comparative Study on the Cross-Reactivity of Methyl 4-nitrobenzenesulfonate with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Methyl 4-nitrobenzenesulfonate (MNBS), a potent methylating agent, with a range of nucleophiles. The data presented is crucial for understanding its reaction kinetics, predicting potential cross-reactivity in complex chemical environments, and designing synthetic routes in drug development and other chemical industries. All reactions discussed proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
Quantitative Comparison of Nucleophilic Reactivity
The reactivity of this compound is significantly influenced by the nature of the attacking nucleophile. Experimental kinetic studies, primarily conducted in aqueous solutions, have demonstrated that the second-order rate constants for its reactions span several orders of magnitude. A comprehensive study by Bunting et al. (1994) provides a foundational dataset for comparing the nucleophilicity of various amines and anionic nucleophiles towards MNBS.[1]
Generally, simple amines, water, and other light-atom nucleophiles (containing nitrogen, oxygen) are approximately five times more reactive than heavy-atom nucleophiles such as those containing sulfur or halogens (e.g., thiosulfate, thiocyanate, iodide, and bromide ions).[1]
The following table summarizes the second-order rate constants (kNu) for the reaction of this compound with a selection of representative nucleophiles in aqueous solution at 25°C and an ionic strength of 0.1 M.
| Nucleophile Category | Nucleophile | pKa of Conjugate Acid | kNu (M-1s-1) |
| Anionic Nucleophiles | Azide (N3-) | 4.72 | 1.1 x 10-2 |
| Cyanide (CN-) | 9.21 | 3.3 x 10-2 | |
| Hydroxide (OH-) | 15.7 | 1.8 x 10-2 | |
| Bromide (Br-) | -9.0 | 1.6 x 10-4 | |
| Iodide (I-) | -10.0 | 1.1 x 10-3 | |
| Amine Nucleophiles | Ammonia (NH3) | 9.25 | 1.3 x 10-4 |
| Glycine Ethyl Ester | 7.75 | 1.2 x 10-4 | |
| Piperidine | 11.12 | 1.8 x 10-1 | |
| Morpholine | 8.33 | 1.3 x 10-2 | |
| Thiol Nucleophiles | 2-Mercaptoethanol | 9.5 | Data not available under comparable conditions |
Experimental Protocols
The determination of second-order rate constants for the reaction of this compound with various nucleophiles typically involves monitoring the reaction progress over time under pseudo-first-order conditions.
Materials:
-
This compound (MNBS)
-
Selected Nucleophile (e.g., amine, azide salt, etc.)
-
Buffer solution (to maintain constant pH)
-
Supporting electrolyte (e.g., KCl, to maintain constant ionic strength)
-
Spectrophotometer (UV-Vis)
-
Thermostatted cell holder
-
Quartz cuvettes
-
Standard laboratory glassware and pipettes
General Procedure for Kinetic Measurements:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of acetonitrile or dioxane, which is then diluted in the aqueous buffer).
-
Prepare a series of buffered aqueous solutions containing the nucleophile at various concentrations. The pH of the buffer should be chosen to ensure a known concentration of the free base form of the nucleophile, based on its pKa.
-
The ionic strength of all solutions should be maintained at a constant value (e.g., 0.1 M) using a supporting electrolyte like KCl.
-
-
Kinetic Run:
-
Equilibrate the nucleophile solution to the desired temperature (e.g., 25°C) in a quartz cuvette within the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the MNBS stock solution into the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the concentration of MNBS to ensure pseudo-first-order kinetics.
-
Immediately begin monitoring the change in absorbance at a predetermined wavelength. The reaction can be followed by monitoring the disappearance of a reactant or the appearance of a product. For reactions with MNBS, the formation of the methylated nucleophile or the release of the 4-nitrobenzenesulfonate anion can be tracked.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential equation: At = A∞ + (A0 - A∞)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at infinite time.
-
Plot the obtained kobs values against the corresponding concentrations of the free nucleophile.
-
The second-order rate constant (kNu) is then determined from the slope of this linear plot, according to the equation: kobs = k0 + kNu[Nucleophile] where k0 is the rate constant for the background reaction (e.g., hydrolysis) in the absence of the nucleophile.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the second-order rate constant of the reaction between this compound and a nucleophile.
Caption: Workflow for kinetic analysis of MNBS cross-reactivity.
References
Benchmarking the performance of Methyl 4-nitrobenzenesulfonate in peptide synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic N-methylation of peptides is a cornerstone of modern therapeutic drug design, offering a pathway to enhanced metabolic stability, improved membrane permeability, and optimized receptor-binding profiles. The choice of methylating agent is critical to the success of solid-phase peptide synthesis (SPPS), impacting yield, purity, and the potential for side reactions. This guide provides an objective comparison of Methyl 4-nitrobenzenesulfonate (also known as methyl nosylate) with other common methylating agents used in on-resin peptide N-methylation, supported by experimental data and detailed protocols.
Executive Summary
This compound is a key reagent in the widely adopted Fukuyama-Mitsunobu method for on-resin N-methylation. This multi-step approach offers high selectivity and is compatible with a broad range of amino acids. However, alternative reagents and optimized protocols have emerged, presenting researchers with a variety of options to balance cost, efficiency, and reaction time. This guide benchmarks the performance of this compound against prominent alternatives, including dimethyl sulfate and reagents for direct alkylation and Mitsunobu reactions.
Performance Comparison of N-Methylation Reagents
The following table summarizes the performance of various on-resin N-methylation methods. The data is compiled from multiple studies to provide a comparative overview.
| Reagent/Method | Typical Yield | Typical Purity (Crude) | Reaction Time | Key Advantages | Common Side Reactions |
| This compound (Fukuyama Method) | Good to High | Good | ~4 hours (Traditional) | High selectivity, broad substrate scope. | Formation of deletion sequences if sulfonylation or methylation is incomplete. |
| Dimethyl Sulfate & DBU (Optimized Fukuyama Method) | High | Very Good (up to 73% for some residues)[1] | 40 minutes[1] | Cost-effective, significantly reduced reaction time.[2] | Potential for aspartimide formation with N-terminal Aspartic acid.[1] |
| Methyl Iodide & LiOtBu (Direct Alkylation) | Variable | Moderate to Good | ~1-2 hours | Simpler, one-step methylation. | Can be less selective, potential for over-methylation. |
| Triphenylphosphine, DIAD/DEAD, Methanol (Mitsunobu Reaction) | Good | Good | ~10 minutes (Methylation step) | Mild conditions, useful for sensitive residues.[3] | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
Experimental Protocols
Detailed methodologies for the key on-resin N-methylation procedures are provided below. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and solid-phase resin used.
Protocol 1: On-Resin N-Methylation using the Fukuyama Method (with this compound or Dimethyl Sulfate)
This three-step procedure involves the activation of the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and subsequent deprotection.
Materials:
-
Peptide-bound resin (N-terminally deprotected)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 4-dimethylaminopyridine (DMAP)
-
N-methylpyrrolidone (NMP)
-
Methylating Agent: this compound OR Dimethyl sulfate
-
Base for methylation: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Deprotection solution: 2-Mercaptoethanol and DBU in NMP
-
Dichloromethane (DCM)
Procedure:
-
Sulfonylation (o-NBS Protection):
-
Swell the peptide-resin in NMP.
-
Prepare a solution of o-NBS-Cl (4-5 equivalents) and collidine or DMAP (10 equivalents) in NMP.
-
Add the solution to the resin and agitate for 15-30 minutes at room temperature.[4]
-
Wash the resin thoroughly with NMP and DCM. A Kaiser test should be performed to confirm the complete protection of the primary amine (the resin beads should remain colorless).[4]
-
-
Methylation:
-
Prepare a solution of the methylating agent (e.g., Dimethyl sulfate, 10 equivalents) and DBU (5 equivalents) in NMP.[4]
-
Add the solution to the sulfonamide-protected resin.
-
Agitate for 5-10 minutes at room temperature. This step can be repeated to ensure complete methylation.[4]
-
Wash the resin with NMP.
-
-
Desulfonylation (o-NBS Removal):
Protocol 2: On-Resin Direct N-Methylation
This method involves the direct methylation of the peptide backbone amide using a strong base and a methylating agent.
Materials:
-
Peptide-bound resin
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Methyl iodide (CH₃I)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in anhydrous THF.[5]
-
Deprotonation: Treat the resin with an excess of LiOtBu in THF and agitate for approximately 30 minutes.[5][6]
-
Washing: Wash the resin to remove the excess base. Recommended washes include THF and then DMSO.[5]
-
Methylation: Treat the resin with an excess of CH₃I in DMSO and allow the reaction to proceed for 1-2 hours.[5][6]
-
Final Washing: Wash the resin thoroughly with DMSO, DMF, and DCM and dry under vacuum.[5]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the on-resin N-methylation processes.
Caption: Comparative workflow for on-resin N-methylation methods.
Caption: Reagent choice and performance in Fukuyama-Mitsunobu N-methylation.
Conclusion
This compound remains a reliable and effective reagent for the on-resin N-methylation of peptides, particularly within the well-established Fukuyama-Mitsunobu framework. It provides high selectivity across a diverse range of amino acid residues. However, for researchers prioritizing speed and cost-efficiency, the use of dimethyl sulfate in an optimized protocol presents a compelling alternative with excellent reported purities. For peptides containing sensitive residues, the classic Mitsunobu conditions offer a milder approach. The selection of the most appropriate N-methylation strategy will ultimately depend on the specific requirements of the peptide sequence, economic considerations, and the desired throughput of the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile of Methyl 4-nitrobenzenesulfonate and Other Key Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of Methyl 4-nitrobenzenesulfonate and other widely used alkylating agents: Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS), and N-methyl-N-nitrosourea (NMU). Alkylating agents are a class of reactive compounds utilized in various research and pharmaceutical applications. Due to their reactivity towards biological macromolecules, a thorough understanding of their safety profiles is paramount. This document summarizes available quantitative toxicity data, outlines relevant experimental methodologies, and visualizes key biological pathways to facilitate an informed risk assessment.
Executive Summary
While comprehensive safety data is available for well-established alkylating agents like MMS, EMS, and NMU, confirming their mutagenic and carcinogenic properties, the safety profile of this compound is less thoroughly documented in publicly accessible literature. It is primarily classified as a skin irritant. This guide highlights the known safety parameters and identifies data gaps for this compound, juxtaposing them with the established profiles of other potent alkylating agents.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for the selected alkylating agents. A significant data gap exists for this compound regarding its oral, dermal, and inhalation toxicity.
| Chemical Agent | CAS Number | Molecular Formula | Acute Oral Toxicity (LD50) | Acute Dermal Toxicity (LD50) | Acute Inhalation Toxicity (LC50) | GHS Hazard Statements |
| This compound | 6214-20-6 | C₇H₇NO₅S | No data available | No data available | No data available | H315: Causes skin irritation[1] |
| Methyl methanesulfonate (MMS) | 66-27-3 | C₂H₆O₃S | 225 mg/kg (Rat) | No data available | No data available | H302, H311, H315, H319, H330, H340, H350, H360 |
| Ethyl methanesulfonate (EMS) | 62-50-0 | C₃H₈O₃S | 470 mg/kg (Mouse)[2] | No data available | No data available | H302, H340, H350, H361 |
| N-methyl-N-nitrosourea (NMU) | 684-93-5 | C₂H₅N₃O₂ | 110 mg/kg (Rat) | No data available | No data available | H301, H315, H319, H335, H340, H350 |
Carcinogenicity and Mutagenicity Profile
This section details the known carcinogenic and mutagenic potential of the compared alkylating agents.
| Chemical Agent | Carcinogenicity | Mutagenicity |
| This compound | No data available. As a sulfonate ester and an aromatic nitro compound, it belongs to classes of chemicals that contain known mutagens and carcinogens.[3][4] However, specific studies on this compound were not found. | No data available. |
| Methyl methanesulfonate (MMS) | Known carcinogen. | Known mutagen. It is a direct-acting methylating agent that is mutagenic in a wide range of in-vitro and in-vivo test systems. |
| Ethyl methanesulfonate (EMS) | Reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals. | Known mutagen. |
| N-methyl-N-nitrosourea (NMU) | Probable human carcinogen (Group B2, EPA).[5] It is a potent carcinogen in various animal models. | Known mutagen. |
Experimental Protocols
Understanding the methodologies used to assess the safety of these agents is crucial for interpreting the data and designing further studies.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To determine if a chemical can induce mutations in the DNA of specific bacterial strains.
Methodology:
-
Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains carry different mutations in the genes of the histidine operon.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is included to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize histidine) will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates (treated with solvent only). A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.
References
- 1. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. asianjpr.com [asianjpr.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methylating Agents in Large-Scale Synthesis: A Cost-Benefit Analysis of Methyl 4-nitrobenzenesulfonate
For researchers and professionals in drug development and large-scale chemical synthesis, the choice of a methylating agent is a critical decision that balances reactivity, cost, safety, and environmental impact. While traditional agents like Dimethyl Sulfate (DMS) and Methyl Iodide (MeI) are widely used, their inherent hazards necessitate a careful evaluation of alternatives. This guide provides an objective comparison of Methyl 4-nitrobenzenesulfonate (MNBS), a solid, crystalline reagent, against its more conventional, liquid counterparts.
This compound, also known as methyl nosylate, serves as a potent methylating agent for a variety of nucleophiles, including amines, phenols, and thiols, typically via an S(_N)2 mechanism[1][2]. Its solid form and comparatively lower acute toxicity profile present potential advantages in industrial settings where handling and safety are paramount.
Comparative Analysis of Methylating Agents
The selection of an optimal methylating agent depends on a multi-faceted analysis of its chemical properties, performance, and safety profile. This compound offers a unique combination of characteristics when compared to the industry workhorse, Dimethyl Sulfate, and the highly reactive Methyl Iodide.
Key Performance and Safety Metrics:
-
Reactivity: Both DMS and MeI are known for their high reactivity, which allows for rapid reaction times and high yields[2][3]. MNBS is also an effective methylating agent, though reaction kinetics may vary depending on the substrate and conditions[4].
-
Cost-Effectiveness: Dimethyl sulfate is often preferred in industry due to its low cost and high reactivity[2]. Methyl iodide is generally more expensive, making it less economically viable for large-scale procurement[3]. While bulk pricing for MNBS is not publicly available, its use may be justified by reduced handling costs and safety measures.
-
Safety and Handling: This is a primary differentiator. Dimethyl Sulfate is extremely toxic, carcinogenic, and corrosive[2][5]. Methyl Iodide is also hazardous[3]. In contrast, this compound is classified as a skin irritant (H315)[6][7]. As a stable, non-volatile solid, it significantly reduces the risk of inhalation exposure compared to the volatile liquids DMS and MeI, simplifying handling procedures.
-
Waste and Byproducts: The methylation reaction with MNBS produces 4-nitrobenzenesulfonate salts as byproducts. DMS generates sulfate salts, and MeI produces iodide salts. The environmental impact and disposal costs of these byproduct streams must be considered in any large-scale process.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for a side-by-side comparison of these three methylating agents.
Table 1: Physicochemical Properties of Common Methylating Agents
| Property | This compound (MNBS) | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) |
| CAS Number | 6214-20-6 | 77-78-1 | 74-88-4 |
| Molecular Formula | C(7)H(_7)NO(_5)S | (CH(3))(_2)SO(_4)[2] | CH(_3)I |
| Molecular Weight | 217.20 g/mol | 126.13 g/mol | 141.94 g/mol |
| Physical Form | Solid, Crystalline Powder | Colorless, Oily Liquid[2] | Colorless Liquid |
| Melting Point | 89-92 °C | -32 °C[2] | -66.5 °C |
| Boiling Point | Decomposes | 188 °C (decomposes)[2] | 42.4 °C |
| Solubility | Soluble in acetone, diethyl ether, alcohol | Reacts with water[2] | Slightly soluble in water |
Table 2: Performance and Safety Comparison
| Parameter | This compound (MNBS) | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) |
| Reactivity | Effective for O-, N-, and S-methylation[1] | Highly reactive, strong methylating agent[2][3] | Highly reactive[3] |
| Primary Hazard | Skin Irritant (GHS07)[6] | Highly Toxic, Carcinogenic, Corrosive (GHS06, GHS08, GHS05)[2] | Toxic, Health Hazard |
| Handling Advantages | Solid form minimizes inhalation risk; easier to dose accurately. | High reactivity leads to shorter batch times[3]. | |
| Handling Disadvantages | May require dissolution prior to reaction. | Extremely toxic liquid requiring stringent engineering controls and PPE[5][8]. | Volatile liquid; more expensive than DMS[3]. |
| Byproduct | 4-nitrobenzenesulfonate salt | Sulfate salt | Iodide salt |
| Industrial Use | Used in organic synthesis and kinetic studies[4][9]. | Widely used due to low cost and high reactivity[2]. | Primarily lab-scale; less common for bulk synthesis due to cost[3]. |
Experimental Protocols
The following is a representative, lab-scale protocol for the O-methylation of a generic phenol using this compound. This protocol should be adapted and optimized for specific substrates and scaled appropriately with all necessary safety precautions.
Protocol: O-Methylation of 4-tert-Butylphenol
Objective: To synthesize 4-tert-butylanisole via methylation of 4-tert-butylphenol using this compound.
Reagents:
-
4-tert-Butylphenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO(_4)), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable slurry (approx. 5-10 mL per gram of phenol).
-
Begin vigorous stirring and add this compound (1.1 eq) to the mixture in one portion.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Partition the resulting residue between ethyl acetate and deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylanisole.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Visualization of Process Logic
The selection of an appropriate methylating agent for large-scale synthesis is a complex decision. The following diagram illustrates a logical workflow to guide this process.
References
- 1. This compound 99 6214-20-6 [sigmaaldrich.com]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 6214-20-6 [smolecule.com]
- 5. reddit.com [reddit.com]
- 6. This compound 99 6214-20-6 [sigmaaldrich.com]
- 7. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Methyl-4-nitrobenzenesulfonate | 6214-20-6 | FM147154 [biosynth.com]
A Comparative Guide to Methylation Efficiency: Unveiling the Performance of Methyl 4-nitrobenzenesulfonate
For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision impacting reaction efficiency, safety, and overall project timelines. This guide provides an objective comparison of Methyl 4-nitrobenzenesulfonate (MeONs) against common alternative methylating agents, supported by experimental data and detailed methodologies.
This compound, also known as methyl nosylate, is a potent electrophilic methylating agent utilized in organic synthesis. Its performance, however, must be weighed against other widely used reagents. This guide delves into a quantitative analysis of methylation efficiency, offering a clear comparison to aid in the selection of the optimal reagent for specific research and development needs.
Quantitative Comparison of Methylating Agents
To provide a clear and objective comparison, the following tables summarize the performance of this compound and its alternatives in the methylation of three common functional groups: phenols (O-methylation), nitriles (C-methylation), and anilines (N-methylation). The data is presented based on a comprehensive review of available literature, focusing on reaction yield and conditions.
Table 1: O-Methylation of Phenol to Anisole
| Methylating Agent | Reaction Conditions | Typical Yield (%) | Safety/Handling Considerations |
| This compound (MeONs) | Data not readily available in comparative studies | Presumed effective, but specific yield data is scarce | Solid, stable, but a potent alkylating agent requiring careful handling. |
| Dimethyl Carbonate (DMC) | 140°C, 3h, K₂CO₃, PEG-800 | 86.1[1] | Low toxicity, biodegradable, considered a "green" reagent.[1] |
| Methyl Iodide (MeI) | Varies, often with a base like K₂CO₃ or NaH | High | Volatile, toxic, and a suspected carcinogen. |
| Dimethyl Sulfate (DMS) | Varies, often with a base like K₂CO₃ or NaOH | High | Highly toxic, corrosive, and a known carcinogen. Requires extreme caution. |
| Methanol | 300°C, over metal oxide catalyst | Variable, dependent on catalyst and conditions | Flammable, toxic. High temperatures and pressures may be required. |
Table 2: C-Methylation of Phenylacetonitrile
| Methylating Agent | Reaction Conditions | Typical Yield (%) | Safety/Handling Considerations |
| This compound (MeONs) | Data not readily available in comparative studies | Presumed effective, but specific yield data is scarce | Solid, stable, but a potent alkylating agent requiring careful handling. |
| Dimethyl Carbonate (DMC) | High temperatures, base catalysis | Moderate to High | Low toxicity, "green" reagent. |
| Methyl Iodide (MeI) | Strong base (e.g., NaH, LDA) in aprotic solvent | High | Volatile, toxic. |
| Dimethyl Sulfate (DMS) | Phase-transfer catalysis or strong base | High | Highly toxic, corrosive, and carcinogenic. |
Table 3: N-Methylation of Aniline to N-Methylaniline
| Methylating Agent | Reaction Conditions | Typical Yield (%) | Safety/Handling Considerations |
| This compound (MeONs) | Data not readily available in comparative studies | Presumed effective, but specific yield data is scarce | Solid, stable, but a potent alkylating agent requiring careful handling. |
| Methanol | 160°C, 24h, Ni/ZnAlOx catalyst, NaOH | 93[2] | Flammable, toxic. Requires high temperature and catalyst.[2] |
| Methyl Iodide (MeI) | Base catalysis, risk of over-methylation | High | Volatile, toxic. |
| Dimethyl Sulfate (DMS) | Base catalysis | High | Highly toxic, corrosive, and carcinogenic. |
Experimental Protocols
Detailed and reliable experimental protocols are paramount for reproducible and accurate quantitative analysis. Below are representative methodologies for conducting methylation reactions and their subsequent analysis using Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Protocol for Methylation of Phenol
-
Reaction Setup: To a solution of phenol (1.0 mmol) in a suitable solvent (e.g., acetone, DMF, 10 mL) in a round-bottom flask, add a base (e.g., K₂CO₃, 1.5 mmol).
-
Addition of Methylating Agent: Add the methylating agent (e.g., this compound, methyl iodide, or dimethyl sulfate, 1.1 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-FID.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for quantifying the products of methylation reactions.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperature: Typically set to 250°C and 300°C, respectively.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of starting material, product, and any byproducts.
Sample Preparation and Analysis:
-
Prepare a stock solution of the crude reaction mixture of a known concentration in a suitable solvent (e.g., acetone).
-
Prepare a series of calibration standards of the pure product (e.g., anisole) and the starting material (e.g., phenol) of known concentrations.
-
Inject the calibration standards into the GC-FID to generate a calibration curve.
-
Inject the sample of the reaction mixture.
-
Quantify the amount of product and unreacted starting material by comparing the peak areas to the calibration curves. The methylation efficiency can be calculated as the percentage yield of the methylated product.
Quantitative Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for the accurate determination of product yield without the need for chromatographic separation.
Sample Preparation:
-
Accurately weigh a known amount of the crude reaction product.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard. The internal standard should have a resonance that does not overlap with the signals of the analyte or starting material.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
Data Analysis:
-
Integrate the characteristic signals of the product, the starting material, and the internal standard.
-
Calculate the molar ratio of the product to the internal standard using the integral values and the number of protons corresponding to each signal.
-
From the known amount of the internal standard and the crude product, the absolute amount and thus the yield of the methylated product can be determined.
Visualizing the Process: Experimental Workflow
To provide a clear overview of the process for evaluating methylation efficiency, the following workflow diagram is presented.
Chemical Reaction Pathway
The methylation of a phenol using an electrophilic methylating agent like this compound proceeds via a nucleophilic substitution reaction. The phenoxide, formed by deprotonation of the phenol with a base, acts as a nucleophile, attacking the methyl group of the methylating agent.
References
Unveiling the Fleeting Intermediates in Methyl 4-nitrobenzenesulfonate Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. The characterization of transient reaction intermediates provides a crucial window into reaction mechanisms, enabling the optimization of synthetic routes and the design of novel therapeutic agents. This guide offers a comparative analysis of the characterization of reaction intermediates in reactions involving Methyl 4-nitrobenzenesulfonate (MNBS), a potent methylating agent, and contrasts its performance with a prominent alternative, Methyl trifluoromethanesulfonate (Methyl triflate or MeOTf).
This compound is a versatile reagent employed in organic synthesis for the introduction of a methyl group onto a variety of nucleophiles. Its reactivity is attributed to the excellent leaving group ability of the 4-nitrobenzenesulfonate anion, facilitating nucleophilic substitution reactions. The majority of reactions involving MNBS proceed through a bimolecular nucleophilic substitution (S_N2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic methyl group, leading to the displacement of the leaving group. The transition state is the highest energy point along the reaction coordinate and represents a fleeting intermediate that is not directly observable under normal conditions.
Characterization of Reaction Intermediates: An Indirect Approach
Direct spectroscopic observation of the S_N2 transition state is experimentally challenging due to its ephemeral nature. Therefore, the characterization of intermediates in MNBS reactions largely relies on indirect methods, primarily kinetic studies. By systematically varying the concentration of reactants, the nature of the nucleophile, and the solvent, valuable insights into the structure and energetics of the transition state can be gleaned.
Kinetic studies on the reactions of MNBS with various nucleophiles, including ammonia, primary and secondary amines, and halide ions, have been reported. These studies typically monitor the disappearance of reactants or the appearance of products over time using techniques like UV-Vis spectrophotometry. The determination of rate constants and the application of linear free-energy relationships, such as the Hammett equation, provide quantitative data on the electronic effects of substituents on the reaction rate, further elucidating the nature of the transition state.
Comparison with a Powerful Alternative: Methyl Triflate
To provide a comprehensive understanding of the performance of MNBS, a comparison with a widely used and highly reactive methylating agent, Methyl triflate (MeOTf), is essential.[1] MeOTf is known for its exceptional leaving group, the trifluoromethanesulfonate (triflate) anion, making it one of the most powerful methylating agents available.[1]
Reactivity Comparison
A general ranking of the reactivity of common methylating agents places methyl triflate as significantly more reactive than methyl iodide, which in turn is more reactive than methyl sulfonates like MNBS.[1][2] This hierarchy is directly related to the stability of the leaving group; the triflate anion is exceptionally stable, making it a superior leaving group compared to the 4-nitrobenzenesulfonate anion.
| Methylating Agent | Leaving Group | Relative Reactivity |
| Methyl trifluoromethanesulfonate (MeOTf) | Trifluoromethanesulfonate (CF₃SO₃⁻) | Very High |
| Methyl Iodide (MeI) | Iodide (I⁻) | High |
| This compound (MNBS) | 4-Nitrobenzenesulfonate (O₂NC₆H₄SO₃⁻) | Moderate |
This table provides a qualitative comparison of the reactivity of common methylating agents.
The higher reactivity of MeOTf means that it can methylate a wider range of nucleophiles, including those that are very weak.[1] However, this high reactivity can also lead to a lack of selectivity in molecules with multiple nucleophilic sites. MNBS, with its more moderate reactivity, can offer greater selectivity in certain synthetic applications.
Intermediates in Methyl Triflate Reactions
Similar to MNBS, reactions of methyl triflate with most nucleophiles are considered to proceed through an S_N2 mechanism. The characterization of its reaction intermediates also relies heavily on kinetic studies and computational modeling. Due to its extreme reactivity, for certain substrates and under specific conditions, the possibility of a borderline S_N1/S_N2 mechanism, involving a more pronounced charge separation in the transition state or even a short-lived carbocation intermediate, has been considered, although a purely S_N1 mechanism is rare for methylating agents.
Experimental Protocols
General Protocol for Kinetic Measurement of an S_N2 Reaction
The following is a generalized protocol for studying the kinetics of the reaction between a methylating agent (e.g., MNBS or MeOTf) and a nucleophile using UV-Vis spectrophotometry.
Materials:
-
Methylating agent (MNBS or MeOTf)
-
Nucleophile
-
Appropriate solvent (e.g., acetonitrile, water)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the methylating agent and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the solutions of the methylating agent and the nucleophile at the desired concentrations. The concentration of one reactant should typically be in large excess to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a wavelength where either a reactant or a product has a distinct absorption maximum.
-
Monitor the change in absorbance over time until the reaction is complete.
-
The rate constant can be determined by fitting the absorbance versus time data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time will be linear, with the slope equal to -k_obs).
-
Repeat the experiment with different concentrations of the excess reactant to determine the overall order of the reaction and the second-order rate constant.
For very fast reactions, a stopped-flow apparatus can be used to enable rapid mixing of the reactants and monitoring of the reaction on a millisecond timescale.[3][4][5]
Visualizing the Reaction Pathway
The S_N2 reaction mechanism can be visualized as a continuous progression of bond-forming and bond-breaking events.
S_N2 Reaction Coordinate Diagram. This diagram illustrates the progression of an S_N2 reaction from reactants, through the high-energy transition state, to the final products.
The experimental workflow for characterizing these reactions often involves a combination of kinetic experiments and computational analysis.
Workflow for Characterizing Reaction Intermediates. This flowchart outlines the typical experimental and computational steps involved in the characterization of reaction intermediates and the subsequent elucidation of the reaction mechanism.
References
Safety Operating Guide
Proper Disposal of Methyl 4-nitrobenzenesulfonate: A Step-by-Step Guide
The proper disposal of Methyl 4-nitrobenzenesulfonate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. This compound is a combustible solid and a known skin irritant, necessitating careful handling and adherence to established safety protocols.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, such as a chemical fume hood.[4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Respiratory Protection: A dust mask, such as a type N95 (US), is recommended, especially when handling the solid form to avoid generating dust.[1][5]
-
Protective Clothing: A laboratory coat should be worn.[5]
Disposal Pathway 1: Direct Disposal as Hazardous Waste (Recommended)
For unwanted, expired, or surplus this compound, the most straightforward and safest disposal method is to transfer it to a licensed hazardous waste management company without attempting any chemical neutralization or deactivation.[6][7] This approach minimizes handling risks and ensures compliance with regulatory standards.
Step-by-Step Procedure:
-
Container Inspection: Ensure the original container is in good condition and securely sealed. If the container is compromised, carefully transfer the contents to a new, compatible, and properly labeled container.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound." Also, list any associated hazards, such as "Skin Irritant" and "Combustible Solid."[7]
-
Segregation: Store the hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[4][8][9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service to schedule a pickup.[6][9] Do not dispose of this chemical down the drain or in regular trash.[4]
Disposal Pathway 2: Chemical Deactivation of Small Quantities (For Experienced Personnel Only)
Warning: This procedure should only be performed by trained personnel who are fully aware of the risks involved. It is intended for the decontamination of small spills or the neutralization of trace amounts of this compound. Sulfonate esters can be potent electrophiles, and their reactivity requires careful management.[10] The primary method of deactivation is through alkaline hydrolysis, which breaks the ester bond.[3][5][11]
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent. A mixture of water and a water-miscible organic solvent in which this compound is soluble (like acetone or alcohol) can be used to facilitate the reaction.[12]
-
Reaction Setup: Place the waste this compound in a suitably sized flask equipped with a magnetic stirrer.
-
Neutralization: Slowly add the alkaline solution to the flask containing the this compound while stirring. An excess of the alkaline solution should be used to ensure complete hydrolysis. The reaction may be exothermic; control the rate of addition to manage any heat generation.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure the hydrolysis is complete. For some sulfonate esters, gentle heating may be required to accelerate the reaction, but this should be done with caution due to the potential for increased vapor generation.[13]
-
Verification (Optional): If necessary and feasible, the completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Final Disposal: Once the hydrolysis is complete, the resulting solution should be neutralized to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., hydrochloric acid or sulfuric acid). This final neutralized solution must still be collected as hazardous aqueous waste and disposed of through your institution's EHS office.[14]
Data Presentation: Hazard and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇NO₅S | [11][12] |
| Molecular Weight | 217.20 g/mol | [12] |
| Appearance | Solid | [1] |
| Melting Point | 89-92 °C | [1][12] |
| GHS Hazard Class | Skin Irritant, Category 2 | [1][2][3] |
| Hazard Statements | H315: Causes skin irritation | [1][3][15] |
| Storage Class | 11: Combustible Solids | [1][2][15] |
Mandatory Visualization: Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. umdearborn.edu [umdearborn.edu]
- 5. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 4-ニトロベンゼンスルホン酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound 99 6214-20-6 [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-nitrobenzenesulfonate
Essential Safety and Handling Protocols for Laboratory Professionals
Methyl 4-nitrobenzenesulfonate is a chemical reagent that requires careful handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in its safe and effective use. Adherence to these protocols is critical for minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant.[1][2][3] Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Butyl rubber gloves are highly recommended for handling nitro-containing compounds.[3] Nitrile gloves may be suitable for incidental contact, but breakthrough times can be short.[4] Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Contaminated gloves should be removed promptly using the proper technique and disposed of as chemical waste. |
| Eyes | Safety Goggles or a Face Shield | Safety goggles that provide a complete seal around the eyes are mandatory.[1][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory | N95 Dust Mask or Respirator | For handling the solid compound where dust may be generated, a NIOSH-approved N95 dust mask is required.[1][5] In cases of poor ventilation or the potential for aerosol generation, a respirator may be necessary. |
| Body | Laboratory Coat | A full-length laboratory coat must be worn and fully buttoned to protect against skin contact. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental accuracy.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the immediate vicinity.
Handling the Solid Compound
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the reagent.
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles. Use a disposable weighing boat or paper.
-
Dispensing: Use a clean, designated spatula for transferring the solid. Avoid creating dust by handling the material gently.
-
Container Sealing: After dispensing, securely seal the primary container to prevent exposure to moisture and air.
Solution Preparation
-
Solvent Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, do so in a controlled manner using a heating mantle or water bath within the fume hood.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a designated, labeled container for chemical waste.[3][5]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is in a poorly ventilated area or poses a significant hazard, evacuate the entire laboratory and notify the appropriate emergency response personnel.
-
Restrict access to the area until cleanup is complete.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Unused or expired this compound should be disposed of in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must be placed in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not pour this chemical down the drain.[5]
Container Labeling
All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and all appropriate hazard warnings (e.g., "Skin Irritant").
Final Disposal
All waste must be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.[5]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
